Product packaging for 3,4-(Methylenedioxy)phenylacetonitrile(Cat. No.:CAS No. 4439-02-5)

3,4-(Methylenedioxy)phenylacetonitrile

Cat. No.: B1580889
CAS No.: 4439-02-5
M. Wt: 161.16 g/mol
InChI Key: ZQPBOYASBNAXOZ-UHFFFAOYSA-N
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Description

3,4-(Methylenedioxy)phenylacetonitrile (CAS 4439-02-5) is a high-purity solid organic compound with a molecular weight of 161.16 g/mol and the molecular formula C 9 H 7 NO 2 . This compound is a versatile and valuable synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive nitrile group and the 3,4-methylenedioxy substituted aromatic ring. Key Applications & Research Significance: A primary application of this compound is its use in the multi-step synthesis of derrubone . It also serves as a crucial precursor in the synthesis of various pharmaceuticals, including berberine hydrochloride and analogues of existing drugs such as the antimalarial agent pyrimethamine . In analytical chemistry, it is employed as a standard for analyzing seized methamphetamine samples using isotope ratio mass spectrometry, helping to establish unique profiles of stable isotopic compositions . Physical Properties & Handling: The compound presents as a white to light yellow powder or crystal . It has a melting point range of 41°C to 45°C and a boiling point of approximately 135°C to 140°C at 5 mmHg . It is insoluble in water but soluble in methanol . Safety and Regulatory Information: This product is strictly For Research Use Only and is not intended for human or veterinary use . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Always refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling instructions. Store at ambient temperatures or refrigerated (0-10°C) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B1580889 3,4-(Methylenedioxy)phenylacetonitrile CAS No. 4439-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetonitrile
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InChI

InChI=1S/C9H7NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3,6H2
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InChI Key

ZQPBOYASBNAXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H7NO2
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DSSTOX Substance ID

DTXSID50196149
Record name 3,4-(Methylenedioxy)phenylacetonitrile
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Molecular Weight

161.16 g/mol
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Physical Description

Faintly beige powder; [MSDSonline]
Record name 3,4-(Methylenedioxy)phenylacetonitrile
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CAS No.

4439-02-5
Record name 1,3-Benzodioxole-5-acetonitrile
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Record name 3,4-(Methylenedioxy)phenylacetonitrile
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Record name 3,4-(methylenedioxy)phenylacetonitrile
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Record name 3,4-(METHYLENEDIOXY)PHENYLACETONITRILE
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Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-(Methylenedioxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 3,4-(Methylenedioxy)phenylacetonitrile, a key intermediate in the synthesis of various organic compounds. This document includes a comprehensive summary of its physical and chemical characteristics, detailed experimental protocols for its synthesis, and an analysis of its reactivity. The information is presented in a clear and structured format to support research and development activities.

Introduction

This compound, also known as homopiperonylnitrile, is an aromatic organic compound featuring a phenyl ring substituted with a methylenedioxy group and a cyanomethyl side chain.[1] Its chemical structure, particularly the reactive nitrile group and the methylenedioxy-substituted aromatic ring, makes it a versatile precursor in the synthesis of a variety of compounds, including pharmaceuticals and other fine chemicals.[1][2] Notably, it is a crucial starting material for the synthesis of derrubone (B1233059) and certain analogues of the antimalarial agent pyrimethamine (B1678524).[2][3] Due to its application in the synthesis of controlled substances like 3,4-methylenedioxymethamphetamine (MDMA), its production and distribution are regulated in many jurisdictions.[1] This compound is not found in nature and is produced synthetically.[1]

Physical and Chemical Properties

This compound is a white to light yellow crystalline powder or solid at room temperature.[1][2][4] It is generally odorless or may have a faint, characteristic chemical smell.[1] The compound is stable under ambient conditions.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[2][5]
Molecular Weight 161.16 g/mol [2]
Appearance White to cream to yellow crystals or crystalline powder[2][4][5]
Melting Point 39-45 °C[4][5]
Boiling Point 135-140 °C at 5 mmHg[2][6]
Density 1.270 ± 0.06 g/cm³ (Predicted)[6][7]
Solubility Insoluble in water; Soluble in methanol[2][8]
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index Not available
Chemical Properties

The chemical reactivity of this compound is largely dictated by the nitrile group and the activated methylene (B1212753) group.

  • Hydrolysis: The nitrile group can undergo hydrolysis to form 3,4-(methylenedioxy)phenylacetic acid. This reaction can be catalyzed by enzymes such as nitrilase.[6]

  • Reduction: The nitrile group can be reduced to form the corresponding amine, 2-(3,4-methylenedioxyphenyl)ethanamine, a key step in the synthesis of various phenethylamine (B48288) derivatives.

  • Condensation Reactions: The methylene group adjacent to the nitrile and the phenyl ring is acidic (pKa ≈ 25 in DMSO for the parent phenylacetonitrile) and can be deprotonated by a strong base.[2] The resulting carbanion is stabilized by resonance and can participate in condensation reactions, for example, with esters.[2][3]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been established. One common method involves the cyanation of piperonyl chloride.

Protocol: Cyanation of Piperonyl Chloride

This method involves the reaction of piperonyl chloride with a cyanide salt, typically sodium cyanide, in a suitable solvent.

Materials:

Procedure:

  • Preparation of Piperonyl Chloride: Piperonyl chloride can be prepared by the chloromethylation of catechol with dichloroethane and sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) to form the piperonyl ring, followed by chloromethylation with trioxymethylene and concentrated hydrochloric acid.[1] A similar procedure for anisyl chloride preparation involves stirring the corresponding alcohol with concentrated hydrochloric acid.[9]

  • Cyanation Reaction: In a three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, combine the dried piperonyl chloride, finely powdered sodium cyanide (1.5 molar equivalents), and a catalytic amount of sodium iodide in dry acetone.[9]

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring for 16-20 hours.[9]

  • Work-up:

    • Cool the mixture and filter to remove the inorganic salts. Wash the solid with acetone.[9]

    • Combine the filtrates and remove the acetone by distillation.[9]

    • Dissolve the residual oil in benzene and wash with hot water.[9]

    • Dry the benzene solution over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude this compound.[9]

  • Purification: The crude product can be purified by vacuum distillation.

Safety Precautions: This synthesis involves highly toxic materials such as sodium cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis via Henry Reaction

An alternative route involves the condensation of piperonal (B3395001) with nitromethane (B149229) via a Henry reaction, followed by reduction and dehydration.[1]

Protocol: Henry Reaction and Subsequent Transformation

Step 1: Henry Reaction - Synthesis of 1-(3,4-Methylenedioxyphenyl)-2-nitroethene

  • Piperonal (3,4-methylenedioxybenzaldehyde) is reacted with nitromethane in the presence of a base (e.g., ammonium (B1175870) acetate) and a suitable solvent (e.g., glacial acetic acid).[1][10]

Step 2: Reduction and Dehydration

  • The resulting 1-(3,4-methylenedioxyphenyl)-2-nitroethene is then reduced and dehydrated to yield this compound.[1] The specific reagents and conditions for this step can vary.

Reactivity and Applications

The reactivity of the methylene group makes this compound a valuable intermediate for creating carbon-carbon bonds.

Condensation with Ethyl Propionate (B1217596)

A notable application is its condensation with ethyl propionate in the presence of a strong base like potassium tert-butoxide to form 3-(3,4-methylenedioxyphenyl)-3-oxopentanenitrile.[3] This reaction is a key step in the synthesis of a methylenedioxy analogue of pyrimethamine.[3]

Experimental Workflow: Synthesis of a Pyrimethamine Analogue

G A This compound D Condensation Reaction A->D B Ethyl Propionate B->D C Potassium tert-butoxide in THF C->D E 3-(3,4-Methylenedioxyphenyl)-3-oxopentanenitrile D->E F Further Synthetic Steps E->F G Pyrimethamine Analogue F->G

Caption: Workflow for the synthesis of a pyrimethamine analogue.

Safety and Handling

This compound is a hazardous substance and should be handled with care.

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[2][8] Acute exposure may lead to symptoms such as headache, nausea, dizziness, and irritation of the eyes, skin, and respiratory tract.[1] There is a concern for the potential metabolic release of cyanide ions, which could lead to systemic toxicity.[1]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[1]

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, acids, and reducing agents.[1][8] Recommended storage temperatures are between 2°C and 8°C.[1]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.[3][11]

  • Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic nitrile (C≡N) stretching vibration.[10][12]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis and reactivity are of significant interest to researchers in organic synthesis and drug development. Adherence to strict safety protocols is imperative when handling this compound due to its toxicity. The detailed information provided in this guide serves as a comprehensive resource for professionals working with this important molecule.

Visualization of Synthetic Pathway

Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Piperonal Piperonal 1-(3,4-Methylenedioxyphenyl)-2-nitroethene 1-(3,4-Methylenedioxyphenyl)-2-nitroethene Piperonal->1-(3,4-Methylenedioxyphenyl)-2-nitroethene Henry Reaction Nitromethane Nitromethane Nitromethane->1-(3,4-Methylenedioxyphenyl)-2-nitroethene This compound This compound 1-(3,4-Methylenedioxyphenyl)-2-nitroethene->this compound Reduction & Dehydration

Caption: Synthetic pathway from Piperonal to this compound.

References

The Structural Elucidation and Characterization of Piperonyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonyl cyanide, also known as 3,4-(Methylenedioxy)phenylacetonitrile, is a significant organic compound primarily utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, characterized by a phenyl ring substituted with a methylenedioxy group and a cyanomethyl side chain, provides a versatile scaffold for the development of more complex molecules. This technical guide provides an in-depth analysis of the structural and physicochemical properties of piperonyl cyanide, detailed experimental protocols for its synthesis and characterization, and a review of its relevant biological interactions. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.

Physicochemical Properties

Piperonyl cyanide is a white to pale yellow crystalline solid at room temperature.[1][2] It is stable under ambient conditions but is considered toxic upon inhalation, ingestion, or dermal contact.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 4439-02-5[1]
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
Melting Point 43-45 °C[2]
Boiling Point 135-140 °C at 5 mmHg[2]
Density ~1.27 g/cm³ (Predicted)[2]
Appearance White to light yellow crystalline powder[1][2]
Solubility Insoluble in water[2]
Flash Point >113 °C (>230 °F)[2]

Structural Analysis

The structure of piperonyl cyanide features a 1,3-benzodioxole (B145889) ring system, which is fundamental to many biologically active molecules. The nitrile group provides a reactive handle for a variety of chemical transformations.

Caption: Molecular Structure of Piperonyl Cyanide

Spectroscopic Characterization

The structural identity and purity of piperonyl cyanide are confirmed through various spectroscopic techniques. The expected data from these analyses are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum of piperonyl cyanide is characterized by several key absorption bands that correspond to its specific functional groups.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
~2250C≡N stretchNitrileStrong, Sharp
3100-3000C-H stretchAromaticMedium
<3000C-H stretchAliphatic (CH₂)Medium
1600-1450C=C stretchAromatic RingMedium-Strong
~1250 & ~1040C-O-C stretchMethylenedioxyStrong

Note: These are typical ranges and may vary slightly.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each nucleus.[5][6][7]

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8m3HAromatic protons (Ar-H)
~5.9s2HMethylenedioxy protons (-O-CH₂-O-)
~3.6s2HBenzylic protons (-CH₂-CN)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~148QuaternaryAr-C-O
~147QuaternaryAr-C-O
~125QuaternaryAr-C-CH₂
~122TertiaryAr-CH
~118Quaternary-C≡N
~109TertiaryAr-CH
~108TertiaryAr-CH
~101Secondary-O-CH₂-O-
~23Secondary-CH₂-CN

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual values may vary based on solvent and experimental conditions.[5][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of piperonyl cyanide would be expected to show a distinct molecular ion peak and a characteristic fragmentation pattern.

Expected Fragmentation Pattern

m/zIon StructureDescription
161[C₉H₇NO₂]⁺Molecular Ion (M⁺)
135[C₈H₇O₂]⁺Loss of cyanide radical (·CN)
105[C₇H₅O]⁺Loss of CH₂O from m/z 135
77[C₆H₅]⁺Phenyl fragment

Note: The fragmentation pattern is predicted based on common fragmentation pathways for benzylic and aromatic compounds.[9][10][11][12]

Experimental Protocols

Synthesis of Piperonyl Cyanide from Piperonyl Chloride

This protocol describes a common method for synthesizing piperonyl cyanide via nucleophilic substitution.[13]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve sodium cyanide in a minimal amount of warm water.

  • Add a solution of piperonyl chloride dissolved in 95% ethanol to the cyanide solution.

  • Heat the reaction mixture to reflux and maintain for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Remove the ethanol from the filtrate via rotary evaporation.

  • The remaining aqueous layer will contain the crude piperonyl cyanide. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Figure 2: Synthesis and Purification Workflow start Start: Reagents (Piperonyl Chloride, NaCN, Ethanol) reaction Nucleophilic Substitution (Reflux, 4-6h) start->reaction cooling Cool to Room Temperature reaction->cooling filtration1 Filter to Remove NaCl cooling->filtration1 evaporation Rotary Evaporation (Remove Ethanol) filtration1->evaporation extraction Liquid-Liquid Extraction (e.g., DCM) evaporation->extraction drying Dry Organic Phase (Anhydrous Na₂SO₄) extraction->drying filtration2 Filter Drying Agent drying->filtration2 concentration Concentrate Under Vacuum filtration2->concentration purification Purification (Recrystallization from Ethanol/Water) concentration->purification product Final Product: Piperonyl Cyanide purification->product Figure 3: Analytical Characterization Workflow sample Purified Piperonyl Cyanide ftir FT-IR Spectroscopy (Functional Groups) sample->ftir nmr NMR Spectroscopy (¹H & ¹³C) (Structural Framework) sample->nmr ms GC-Mass Spectrometry (Molecular Weight & Fragmentation) sample->ms data_analysis Data Analysis & Structural Confirmation ftir->data_analysis nmr->data_analysis ms->data_analysis report Characterization Report data_analysis->report Figure 4: CYP450 Inhibition Pathway piperonyl Piperonyl Moiety cyp450 Cytochrome P450 Enzyme piperonyl->cyp450 Inhibits metabolism Drug Metabolism cyp450->metabolism Catalyzes drug Co-administered Drug drug->metabolism effect Increased Drug Bioavailability & Effect drug->effect metabolite Inactive Metabolite metabolism->metabolite Produces Figure 5: Cyanide Toxicity Pathway etc Electron Transport Chain (Mitochondrion) complex4 Cytochrome c Oxidase (Complex IV) etc->complex4 Includes o2 Oxygen (Final Electron Acceptor) complex4->o2 Reduces atp ATP Production (Cellular Energy) complex4->atp Blocks o2->atp Enables hypoxia Cellular Hypoxia & Cell Death atp->hypoxia Leads to cyanide Cyanide (CN⁻) cyanide->complex4 Inhibits

References

Synthesis of Homopiperonylnitrile from Piperonal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthetic pathway for producing homopiperonylnitrile (3,4-methylenedioxyphenylacetonitrile) starting from piperonal (B3395001). This document details the core chemical transformations, provides comprehensive experimental protocols for each step, and presents quantitative data in a structured format for clear comparison. The synthesis route involves a three-step process: the reduction of piperonal to piperonyl alcohol, subsequent chlorination to piperonyl chloride, and finally, nucleophilic substitution with a cyanide salt to yield the target nitrile.

Overview of the Synthetic Pathway

The conversion of piperonal to homopiperonylnitrile requires the extension of the carbon backbone by one methylene (B1212753) (-CH₂-) group and the transformation of the aldehyde functionality into a nitrile group (-CN). The most direct and well-documented pathway proceeds through the corresponding benzylic alcohol and chloride intermediates.

G Piperonal Piperonal Piperonyl_Alcohol Piperonyl Alcohol Piperonal->Piperonyl_Alcohol  Reduction (e.g., DIBAL-H) Piperonyl_Chloride Piperonyl Chloride Piperonyl_Alcohol->Piperonyl_Chloride  Chlorination (e.g., SOCl₂) Homopiperonylnitrile Homopiperonylnitrile (Target Compound) Piperonyl_Chloride->Homopiperonylnitrile  Cyanation (e.g., NaCN)

Caption: Overall synthesis pathway from piperonal to homopiperonylnitrile.

Quantitative Data Summary

The following table summarizes the quantitative data, including yields for each step of the synthesis.

StepReactionReagentsReported Yield (%)Reference
1ReductionPiperonal, DIBAL-H, Dichloromethane, Methanol89%[1]
2ChlorinationPiperonyl Alcohol, Thionyl Chloride (SOCl₂)Not specified, but typically high[2]
3CyanationPiperonyl Chloride, Sodium Cyanide (NaCN), Ethanol80-90%[3]

Detailed Experimental Protocols

Step 1: Reduction of Piperonal to Piperonyl Alcohol

This procedure utilizes diisobutylaluminium hydride (DIBAL-H) for the selective reduction of the aldehyde.

Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_piperonal Piperonal dissolve Dissolve Piperonal in DCM start_piperonal->dissolve start_dcm Dichloromethane (DCM) start_dcm->dissolve cool Cool to -78°C dissolve->cool add_dibal Add DIBAL-H solution (1M) dropwise over 90 min cool->add_dibal stir Stir at -78°C add_dibal->stir quench Quench with Methanol stir->quench warm Warm to Room Temp. quench->warm dilute Dilute with Diethyl Ether warm->dilute wash Wash with Brine dilute->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Ethyl Acetate/n-Hexane) concentrate->purify product Piperonyl Alcohol purify->product G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product in Solution start_alcohol Piperonyl Alcohol add_socl2 Add Thionyl Chloride (excess) to Piperonyl Alcohol start_alcohol->add_socl2 start_socl2 Thionyl Chloride (SOCl₂) start_socl2->add_socl2 stir Stir at Ambient Temp. (15-25°C) for 90 min add_socl2->stir evaporate Evaporate excess SOCl₂ stir->evaporate dissolve_dmf1 Dissolve residue in DMF evaporate->dissolve_dmf1 evaporate_dmf Evaporate DMF dissolve_dmf1->evaporate_dmf dissolve_dmf2 Take up residue in fresh DMF (for next step) evaporate_dmf->dissolve_dmf2 product Piperonyl Chloride (in DMF) dissolve_dmf2->product G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_chloride Piperonyl Chloride add_chloride_etoh Add solution of Piperonyl Chloride in Ethanol start_chloride->add_chloride_etoh start_nacn Sodium Cyanide (NaCN) dissolve_nacn Dissolve NaCN in Water and Warm start_nacn->dissolve_nacn start_etoh 95% Ethanol start_etoh->add_chloride_etoh start_water Water start_water->dissolve_nacn dissolve_nacn->add_chloride_etoh reflux Reflux on steam bath for 4 hours add_chloride_etoh->reflux cool_filter Cool and Filter to remove NaCl reflux->cool_filter wash_salt Wash salt with Ethanol cool_filter->wash_salt distill_crude Distill off Ethanol/Water wash_salt->distill_crude purify Vacuum Distillation distill_crude->purify product Homopiperonylnitrile purify->product

References

Spectroscopic and Synthetic Profile of 3,4-(Methylenedioxy)phenylacetonitrile (CAS 4439-02-5)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)phenylacetonitrile, also known as piperonyl cyanide, is a nitrile-containing aromatic organic compound with the CAS registry number 4439-02-5.[1] It presents as a white to light yellow crystalline powder and is recognized as a key synthetic intermediate in the pharmaceutical and fine chemical industries.[2][3] Notably, it serves as a crucial precursor in the synthesis of various pharmaceuticals, including the natural product derrubone, which has potential therapeutic applications.[2][4][5] This document provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for data acquisition, and a visualization of its synthetic application.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data
Spectrum Solvent Frequency Chemical Shift (δ) ppm
¹H NMRCDCl₃400 MHzData not explicitly available in search results.
¹³C NMRCDCl₃Not SpecifiedData not explicitly available in search results.

While specific peak assignments and coupling constants are not detailed in the available literature, the referenced spectra provide the basis for structural confirmation.[6][7]

Infrared (IR) Spectroscopy Data
Technique Key Absorptions (cm⁻¹)
KBr DiscData not explicitly available in search results.

The IR spectrum is expected to show characteristic peaks for the nitrile group (C≡N) and the aromatic ring structure.[8]

Mass Spectrometry (MS) Data
Technique Molecular Ion (M⁺) Key Fragmentation Peaks (m/z)
GC-MS161.16Data not explicitly available in search results.

The mass spectrum confirms the molecular weight of the compound.[9]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[6]

  • Data Acquisition:

    • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm. A proton-decoupled pulse sequence is used to simplify the spectrum.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique): A small amount of this compound is finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is first recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is used for analysis.[9]

  • Data Acquisition:

    • The sample is injected into the GC, where it is vaporized and separated on a capillary column.

    • The separated components are then introduced into the mass spectrometer, typically using Electron Ionization (EI).

    • The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the compound's molecular weight.

  • Data Processing: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to confirm the molecular weight and elucidate the structure of the compound.

Synthetic Workflow Visualization

This compound is a key intermediate in the multi-step synthesis of derrubone, a natural product with potential pharmaceutical applications.[3] The following diagram illustrates a simplified workflow for this synthesis.

G cluster_0 Synthesis of Derrubone A This compound (CAS 4439-02-5) B Intermediate A A->B Step 1 C Intermediate B B->C Step 2 D Derrubone C->D Step 3

Caption: Simplified workflow for the synthesis of Derrubone.

References

Solubility Profile of 3,4-(Methylenedioxy)phenylacetonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-(Methylenedioxy)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a common synthetic pathway.

Core Data Presentation: Solubility in Organic Solvents

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments have been reported. The following table summarizes the known solubility characteristics. Researchers are encouraged to determine quantitative solubility in their specific solvent systems using the protocol provided below.

SolventTypeSolubility
WaterProticInsoluble
MethanolProticSoluble
N,N-Dimethylformamide (DMF)AproticVery Soluble
Glacial Acetic AcidProticSparingly Soluble
ChloroformAproticVery Slightly Soluble

Experimental Protocols: Determination of Quantitative Solubility

The following is a standard laboratory procedure for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the solubility of this compound in a given organic solvent at a controlled temperature (e.g., 25 °C) in g/100 mL.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when solid material remains undissolved.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the solution using a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Place the volumetric flask in a fume hood and allow the solvent to evaporate slowly at room temperature. Alternatively, a rotary evaporator can be used for faster, controlled evaporation.

    • Once the majority of the solvent has evaporated, place the flask in an oven at a temperature below the melting point of this compound (melting point is approximately 41-45 °C) until a constant weight is achieved. This ensures all residual solvent is removed.

    • Cool the flask in a desiccator to room temperature and weigh it on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried residue.

    • Determine the solubility using the following formula:

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing the experiment.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates a common synthetic route to this compound starting from piperonyl chloride.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Piperonyl_Chloride Piperonyl Chloride Reaction_Vessel Nucleophilic Substitution in a suitable solvent (e.g., Acetone, Ethanol) Piperonyl_Chloride->Reaction_Vessel Reactant NaCN Sodium Cyanide (NaCN) NaCN->Reaction_Vessel Reactant Product_Compound This compound Reaction_Vessel->Product_Compound Yields

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the Core Reaction Mechanisms of 2-(1,3-Benzodioxol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary reaction mechanisms of 2-(1,3-Benzodioxol-5-yl)acetonitrile, a versatile chemical intermediate. This document outlines key transformations including hydrolysis to 3,4-(methylenedioxy)phenylacetic acid, reaction with Grignard reagents to yield ketones, and reduction to form 2-(1,3-benzodioxol-5-yl)ethanamine. For each reaction, this guide details the mechanism, provides experimental protocols adapted from analogous procedures, and presents quantitative data where available.

Core Reactions of 2-(1,3-Benzodioxol-5-yl)acetonitrile

2-(1,3-Benzodioxol-5-yl)acetonitrile, also known as piperonyl cyanide or 3,4-(methylenedioxy)phenylacetonitrile, is a valuable precursor in organic synthesis due to the reactivity of its nitrile group. The primary transformations of this compound involve nucleophilic attack at the nitrile carbon, leading to a variety of functional groups. This guide will focus on three fundamental reactions: hydrolysis, Grignard reaction, and reduction.

Hydrolysis to 3,4-(Methylenedioxy)phenylacetic Acid

The hydrolysis of the nitrile group in 2-(1,3-Benzodioxol-5-yl)acetonitrile to a carboxylic acid is a fundamental transformation, yielding 3,4-(methylenedioxy)phenylacetic acid, an important building block in the synthesis of various compounds. This reaction can be catalyzed by either acid or base.

Reaction Mechanisms

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water follows, leading to the formation of an imidic acid intermediate after deprotonation. This intermediate then tautomerizes to the more stable amide. The amide is subsequently hydrolyzed further under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. The amide undergoes further base-promoted hydrolysis to yield a carboxylate salt and ammonia. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid.

Experimental Protocols

The following protocols are based on established procedures for the hydrolysis of benzyl (B1604629) cyanide and are expected to be applicable to 2-(1,3-Benzodioxol-5-yl)acetonitrile with minor modifications.

Table 1: Experimental Protocols for the Hydrolysis of Arylacetonitriles

ParameterAcid-Catalyzed Hydrolysis (Adapted from Benzyl Cyanide Hydrolysis)Base-Catalyzed Hydrolysis (Adapted from a patent for Phenylacetonitrile)
Reactants 2-(1,3-Benzodioxol-5-yl)acetonitrile, Sulfuric Acid, Water2-(1,3-Benzodioxol-5-yl)acetonitrile, Deionized Water, Ammonia
Reagent Ratio Acetonitrile:Sulfuric Acid:Water (e.g., 1:1.2:2 by moles)Water:Acetonitrile (2:1 to 8:1 by mass), Ammonia (0.05 to 4 g/L)
Solvent WaterWater
Temperature Reflux (approx. 100-110 °C)180-250 °C (in a high-pressure reactor)
Reaction Time 3 hours5-120 minutes
Workup Pouring the reaction mixture into cold water, filtration, washing with hot water, and distillation under reduced pressure.Cooling, pH adjustment to 8-9 for amide crystallization, filtration, then pH adjustment of the filtrate to 3-4 for carboxylic acid crystallization.
Yield ~80% (based on benzyl cyanide)Not specified for the acid, but the process is designed for simultaneous production of amide and acid.

Caution: These reactions should be performed in a well-ventilated fume hood, as hazardous fumes may be released. High-pressure reactions should only be conducted by trained personnel with appropriate equipment.

Signaling Pathway Diagram

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A 2-(1,3-Benzodioxol-5-yl)acetonitrile Protonated_Nitrile Protonated Nitrile Nitrile_A->Protonated_Nitrile + H+ Imidic_Acid_A Imidic Acid Protonated_Nitrile->Imidic_Acid_A + H2O, - H+ Amide_A Amide Intermediate Imidic_Acid_A->Amide_A Tautomerization Carboxylic_Acid 3,4-(Methylenedioxy)phenylacetic Acid Amide_A->Carboxylic_Acid + H2O, H+ Nitrile_B 2-(1,3-Benzodioxol-5-yl)acetonitrile Imidate_Anion Imidate Anion Nitrile_B->Imidate_Anion + OH- Imidic_Acid_B Imidic Acid Imidate_Anion->Imidic_Acid_B + H2O Amide_B Amide Intermediate Imidic_Acid_B->Amide_B Tautomerization Carboxylate Carboxylate Salt Amide_B->Carboxylate + OH- Final_Acid 3,4-(Methylenedioxy)phenylacetic Acid Carboxylate->Final_Acid + H3O+ (Workup)

Diagram 1: Hydrolysis mechanisms of 2-(1,3-Benzodioxol-5-yl)acetonitrile.

Grignard Reaction to form 1-(1,3-Benzodioxol-5-yl)propan-2-one

The reaction of 2-(1,3-Benzodioxol-5-yl)acetonitrile with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis, is a key method for the synthesis of ketones. This reaction extends the carbon chain and introduces a carbonyl group, leading to the formation of 1-(1,3-benzodioxol-5-yl)propan-2-one, also known as methyl piperonyl ketone or MDP2P, a significant precursor in various synthetic pathways.

Reaction Mechanism

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This addition breaks the pi bonds of the nitrile, forming an intermediate imine anion, which is stabilized as a magnesium salt. This intermediate is stable until the addition of water or acid during the workup. Hydrolysis of the imine intermediate then proceeds to yield the final ketone product.

Experimental Protocol

The following is a general procedure for the reaction of a nitrile with a Grignard reagent, which can be adapted for 2-(1,3-Benzodioxol-5-yl)acetonitrile.

Table 2: Experimental Protocol for Grignard Reaction

ParameterProcedure
Reactants 2-(1,3-Benzodioxol-5-yl)acetonitrile, Methylmagnesium Bromide (or other Grignard reagent)
Solvent Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
Temperature Typically initiated at 0 °C, then allowed to warm to room temperature or refluxed.
Reaction Time 1-24 hours, depending on the specific reactants and conditions.
Workup The reaction mixture is quenched by carefully adding it to an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) over ice. The product is then extracted with an organic solvent, and the solvent is removed to yield the crude ketone, which may be purified by distillation or chromatography.
Yield Yields can vary widely but are often in the range of 50-80% for analogous reactions.

Caution: Grignard reagents are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Logical Relationship Diagram

Grignard_Reaction Start 2-(1,3-Benzodioxol-5-yl)acetonitrile Addition Nucleophilic Addition Start->Addition Grignard Grignard Reagent (R-MgX) Grignard->Addition Imine_Salt Intermediate Imine Salt Addition->Imine_Salt Hydrolysis Aqueous Acidic Workup Imine_Salt->Hydrolysis Ketone Ketone Product (e.g., 1-(1,3-Benzodioxol-5-yl)propan-2-one) Hydrolysis->Ketone

Diagram 2: Workflow for the Grignard reaction with 2-(1,3-Benzodioxol-5-yl)acetonitrile.

Reduction to 2-(1,3-Benzodioxol-5-yl)ethanamine

The reduction of the nitrile group provides a direct route to primary amines. 2-(1,3-Benzodioxol-5-yl)acetonitrile can be reduced to 2-(1,3-benzodioxol-5-yl)ethanamine, a valuable intermediate for the synthesis of pharmaceuticals and other biologically active molecules. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reaction Mechanisms

Reduction with LiAlH₄: Lithium aluminum hydride is a powerful reducing agent that delivers hydride ions to the electrophilic nitrile carbon. The reaction proceeds through the formation of an intermediate imine, which is further reduced to the amine. An aqueous workup is necessary to protonate the resulting amine salt.

Catalytic Hydrogenation: In this method, hydrogen gas is used in the presence of a metal catalyst (e.g., palladium, platinum, or nickel). The nitrile is adsorbed onto the catalyst surface, and hydrogen atoms are added across the carbon-nitrogen triple bond, leading to the formation of the primary amine.

Experimental Protocols

The following are general procedures for the reduction of nitriles.

Table 3: Experimental Protocols for the Reduction of Nitriles

ParameterReduction with LiAlH₄Catalytic Hydrogenation
Reactants 2-(1,3-Benzodioxol-5-yl)acetonitrile, Lithium Aluminum Hydride2-(1,3-Benzodioxol-5-yl)acetonitrile, Hydrogen Gas, Catalyst (e.g., 5% Pd/C)
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF)Ethanol or Methanol, often with an acid like HCl
Temperature RefluxRoom temperature to elevated temperatures
Pressure Atmospheric pressure1 atm to higher pressures
Reaction Time Several hours3 hours to 24 hours
Workup Careful quenching of excess LiAlH₄ with water and/or aqueous base, followed by filtration and extraction of the amine.Filtration of the catalyst, neutralization of the acid, and extraction of the amine.
Yield Generally high, often >80%Can be high, but may be sensitive to catalyst and conditions.

Caution: Lithium aluminum hydride reacts violently with water. Catalytic hydrogenation with hydrogen gas can be hazardous and requires specialized equipment.

Signaling Pathway Diagram

Reduction_Pathways cluster_LiAlH4 Reduction with LiAlH₄ cluster_H2 Catalytic Hydrogenation Nitrile 2-(1,3-Benzodioxol-5-yl)acetonitrile Imine_LiAlH4 Imine Intermediate Nitrile->Imine_LiAlH4 LiAlH₄ Adsorbed_Nitrile Nitrile on Catalyst Surface Nitrile->Adsorbed_Nitrile H₂, Pd/C Amine_Salt Amine Salt Imine_LiAlH4->Amine_Salt LiAlH₄ Amine_LiAlH4 2-(1,3-Benzodioxol-5-yl)ethanamine Amine_Salt->Amine_LiAlH4 H₂O Workup Amine_H2 2-(1,3-Benzodioxol-5-yl)ethanamine Adsorbed_Nitrile->Amine_H2 Hydrogenation

Diagram 3: Reduction pathways for 2-(1,3-Benzodioxol-5-yl)acetonitrile.

This guide provides a foundational understanding of the key reaction mechanisms of 2-(1,3-Benzodioxol-5-yl)acetonitrile. The provided protocols, adapted from reliable sources for similar compounds, offer a starting point for experimental work. Researchers are encouraged to consult the primary literature for more specific details and to optimize conditions for their particular applications.

The Discovery and History of 3,4-(Methylenedioxy)phenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-(Methylenedioxy)phenylacetonitrile, also known as homopiperonylnitrile, is a nitrile-containing aromatic compound with the chemical formula C₉H₇NO₂. It presents as a white to pale yellow crystalline solid and is characterized by a phenyl ring substituted with a methylenedioxy group and a cyanomethyl side chain. While the precise initial discovery is not extensively documented in readily available literature, its synthesis and use became more prominent in the mid-20th century. This compound is a crucial intermediate in the synthesis of various organic molecules, most notably as a precursor in the production of pharmaceuticals and, notoriously, in the illicit synthesis of 3,4-methylenedioxymethamphetamine (MDMA). This guide provides a comprehensive overview of its discovery, historical context, key synthetic methodologies with detailed experimental protocols, and its chemical and physical properties.

Discovery and Historical Context

The first synthesis of this compound is not attributed to a single, widely cited discovery. However, its preparation is rooted in early 20th-century organic chemistry. The Beilstein Registry Number for this compound is 7739, indicating its long-standing presence in the chemical literature.[1]

Its significance grew substantially in the mid-20th century with the burgeoning field of pharmaceutical research. The unique structural combination of the methylenedioxy ring and the reactive nitrile group made it a versatile building block for more complex molecules. Researchers investigating analogues of naturally occurring compounds and new psychoactive substances likely synthesized and utilized this compound.

More recently, this compound has gained notoriety as a primary precursor in the illicit manufacture of MDMA (ecstasy). This has led to its classification as a controlled substance in many jurisdictions, and its production and distribution are closely monitored by law enforcement agencies worldwide. Beyond its illicit use, it remains a valuable intermediate in legitimate chemical research, including the synthesis of pharmaceuticals like derrubone (B1233059) and analogues of the antimalarial drug pyrimethamine.[2] It also serves as a standard in the forensic analysis of seized methamphetamine samples.[2][3]

Physicochemical Properties

This compound is a solid at room temperature with a characteristic faint chemical odor.[2] It is generally stable under ambient conditions but should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.

PropertyValueReference
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [1][2]
Appearance White to light yellow powder or crystals[2]
Melting Point 41-45 °C[2]
Boiling Point 135-140 °C at 5 mmHg[2]
Solubility Insoluble in water, soluble in methanol[2]
CAS Number 4439-02-5[1]
Beilstein Registry No. 7739[1]

Key Synthetic Routes

Several synthetic pathways to this compound have been established. The most common methods start from readily available precursors such as piperonyl chloride or piperonal (B3395001).

Cyanation of Piperonyl Chloride

This is a direct and widely utilized method for introducing the nitrile functional group. The reaction proceeds via a nucleophilic substitution where a cyanide salt displaces the chloride ion from 3,4-methylenedioxybenzyl chloride (piperonyl chloride).

Cyanation_of_Piperonyl_Chloride Piperonyl_Chloride 3,4-(Methylenedioxy)benzyl chloride (Piperonyl Chloride) Product This compound Piperonyl_Chloride->Product Cyanide NaCN or KCN Cyanide->Product Solvent Aqueous Ethanol (B145695) Solvent->Product Heat Reflux Heat->Product

Cyanation of Piperonyl Chloride to Yield this compound.
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (NaCN) or potassium cyanide (KCN) in a mixture of ethanol and water.

  • Addition of Reactant: Slowly add a solution of 3,4-methylenedioxybenzyl chloride (piperonyl chloride) in ethanol to the cyanide solution with vigorous stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation. Extract the aqueous residue with a suitable organic solvent such as diethyl ether or dichloromethane. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by vacuum distillation.

Synthesis from Piperonal

An alternative route begins with piperonal (3,4-methylenedioxybenzaldehyde). This multi-step synthesis typically involves the formation of an intermediate, which is then converted to the final nitrile product. One common pathway proceeds through a Henry reaction to form 1-(3,4-methylenedioxyphenyl)-2-nitroethene, followed by reduction and dehydration.

Synthesis_from_Piperonal Piperonal Piperonal Intermediate 1-(3,4-Methylenedioxyphenyl) -2-nitroethene Piperonal->Intermediate Nitromethane Nitromethane Nitromethane->Intermediate Henry_Reaction Henry Reaction Henry_Reaction->Intermediate Product This compound Intermediate->Product Reduction_Dehydration Reduction & Dehydration Reduction_Dehydration->Product

References

An In-depth Technical Guide on the Thermochemical Properties of 3,4-(Methylenedioxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)phenylacetonitrile, also known as piperonyl cyanide, is a crystalline organic compound with the chemical formula C₉H₇NO₂. It serves as a significant intermediate in the synthesis of various chemical compounds, including pharmaceuticals and fragrances. This technical guide provides a comprehensive overview of the available and estimated thermochemical properties of this compound, detailed experimental protocols for its synthesis and thermal analysis, and a visualization of its role as a precursor in a multi-step chemical synthesis.

Physicochemical and Estimated Thermochemical Properties

While experimental data on the thermochemical properties of this compound are limited in publicly accessible literature, its fundamental physicochemical properties have been documented. To provide a more complete dataset for researchers, this guide includes estimated thermochemical values derived from established computational methods.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [1][2]
Appearance White to light yellow crystalline solid[1]
Melting Point 41-45 °C[1]
Boiling Point 135-140 °C at 5 mmHg[1]
Solubility Insoluble in water; Soluble in methanol[1]
Estimated Thermochemical Data

Due to the absence of experimentally determined thermochemical data, estimations were performed using the Joback group contribution method. This method predicts thermodynamic properties based on the molecular structure of the compound.

Molecular Structure for Group Contribution Analysis:

The structure of this compound can be broken down into the following functional groups for analysis:

  • 2x =CH- (aromatic)

  • 2x =C< (aromatic)

  • 1x -O- (ring)

  • 1x -CH2-

  • 1x -CN

Table 2: Estimated Thermochemical Properties of this compound (Joback Method)
PropertyEstimated ValueUnit
Standard Enthalpy of Formation (Gas, 298.15 K) 75.34kJ/mol
Standard Gibbs Free Energy of Formation (Gas, 298.15 K) 225.88kJ/mol
Heat Capacity (Gas, Cₚ) at 298.15 K 168.23J/(mol·K)

Note: These values are theoretical estimations and should be used as a reference pending experimental verification.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the cyanation of piperonyl chloride.

Materials:

Procedure:

  • Preparation of Anisyl Chloride: In a 1-liter flask equipped with a stirrer, combine 138 g (1 mole) of anisyl alcohol and 248 ml of concentrated hydrochloric acid. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel, separate the lower layer (anisyl chloride), dry it over 20 g of granular calcium chloride for 30 minutes, and filter.

  • Cyanation Reaction: In a 2-liter three-necked round-bottomed flask fitted with a stirrer and a reflux condenser, place the dried anisyl chloride, 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone.

  • Heat the mixture under reflux with vigorous stirring for 16–20 hours.

  • After cooling, filter the mixture with suction. Wash the solid residue on the filter with 200 ml of acetone and discard the solid.

  • Work-up and Purification: Combine the filtrates and distill to remove the acetone.

  • Take up the residual oil in 300 ml of benzene and wash with three 100-ml portions of hot water.

  • Dry the benzene solution over anhydrous sodium sulfate for about 15 minutes.

  • Remove the benzene by distillation under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Thermal Analysis Protocols

The following are generalized protocols for the thermal analysis of aromatic nitriles, which can be adapted for this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion.

Apparatus: A heat-flux DSC instrument.

Procedure:

  • Accurately weigh 3-5 mg of the this compound sample into an aluminum pan.

  • Seal the pan hermetically. An empty sealed pan should be used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample from 25 °C to 100 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Place approximately 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 600 °C at a heating rate of 20 °C/min under a nitrogen atmosphere.

  • Continuously monitor and record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of decomposition.

Mandatory Visualization: Synthesis of MDMA from this compound

This compound is a known precursor in the synthesis of 3,4-Methylenedioxymethamphetamine (MDMA). The following diagrams illustrate the key steps in this chemical transformation.

Logical Flow of MDMA Synthesis

MDMA_Synthesis_Flow cluster_start Starting Material cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction start This compound step1_reagents Methylmagnesium Bromide (CH3MgBr) in Diethyl Ether start->step1_reagents Reacts with step1_product Intermediate Imine step1_reagents->step1_product Forms step2_reagents Lithium Aluminum Hydride (LiAlH4) in THF step1_product->step2_reagents Is reduced by step2_product 3,4-Methylenedioxymethamphetamine (MDMA) step2_reagents->step2_product Yields

Caption: Logical workflow for the synthesis of MDMA.

Detailed Reaction Pathway for MDMA Synthesis

MDMA_Reaction_Pathway start This compound grignard Grignard Reaction + CH3MgBr start->grignard imine_intermediate Intermediate Imine (not isolated) grignard->imine_intermediate hydrolysis Aqueous Workup (hydrolysis) imine_intermediate->hydrolysis ketone 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) hydrolysis->ketone reductive_amination Reductive Amination + Methylamine (CH3NH2) + Reducing Agent (e.g., NaBH3CN) ketone->reductive_amination mdma 3,4-Methylenedioxymethamphetamine (MDMA) reductive_amination->mdma

Caption: Detailed chemical reaction pathway for MDMA synthesis.

References

An In-depth Technical Guide to 3,4-(Methylenedioxy)phenylacetonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)phenylacetonitrile, also known as homopiperonylnitrile, is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development.[1] Its unique structure, featuring a phenylacetonitrile (B145931) core fused to a methylenedioxy group, provides a scaffold for the synthesis of a diverse range of derivatives and analogs with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds, with a focus on their potential therapeutic applications.

Synthesis of this compound and Key Derivatives

The synthesis of this compound can be achieved through several established routes, starting from readily available precursors.

Synthesis of the Core Compound: this compound

One common synthetic pathway starts from piperonal (3,4-methylenedioxybenzaldehyde) . The process involves a Henry reaction with nitromethane (B149229) to form 1-(3,4-methylenedioxyphenyl)-2-nitroethene, which is subsequently reduced and dehydrated to yield the nitrile. An alternative route begins with 3,4-methylenedioxyphenylacetic acid , which is converted to the primary amide and then dehydrated to the nitrile.[1] A third approach utilizes catechol , which is cyclized with dichloroethane and sodium hydroxide (B78521) to form the piperonyl ring, followed by chloromethylation and cyanation.

Synthesis of Key Derivatives

The versatile nature of the this compound core allows for the synthesis of a variety of derivatives with distinct biological properties.

1. Psychoactive Phenethylamines (MDA and Analogs):

This compound serves as a precursor for the synthesis of psychoactive substances like 3,4-methylenedioxyamphetamine (MDA). One synthetic approach involves the conversion of the nitrile to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then subjected to reductive amination.

2. Anticancer Isoflavones (Derrubone Analogs):

This compound is a key starting material in the multi-step synthesis of derrubone (B1233059), a natural isoflavone (B191592) with demonstrated anticancer properties.[1][2][3] The synthesis of derrubone has been accomplished in eight convergent steps.[2]

3. Antimalarial Dihydrofolate Reductase Inhibitors (Pyrimethamine Analogs):

The 3,4-methylenedioxy moiety has been incorporated into the structure of the antimalarial drug pyrimethamine (B1678524) to overcome drug resistance. The synthesis of a 3,4-methylenedioxy analog of pyrimethamine has been successfully achieved starting from this compound.[4]

Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a range of biological activities, primarily targeting the central nervous system, cancer cells, and pathogenic microbes.

Psychoactive Properties and Neurological Effects

Many analogs of this compound, particularly the phenethylamine (B48288) derivatives like MDA and MDMA, are known for their psychoactive effects. These compounds primarily interact with the serotonergic and dopaminergic systems in the brain.[5] They can act as releasing agents and reuptake inhibitors of serotonin (B10506), dopamine (B1211576), and norepinephrine, leading to their characteristic psychotropic effects. The interaction with various serotonin receptors, such as 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C, plays a crucial role in modulating dopamine release.[4]

Anticancer Activity

Derrubone and its synthetic analogs have shown promising anticancer activity. Derrubone functions as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell proliferation and survival.[2][6] Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in the suppression of tumor growth. Derrubone has demonstrated low micromolar inhibitory activity against breast and colon cancer cell lines.[2]

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, necessitates the development of new therapeutic agents. Pyrimethamine is an antimalarial drug that inhibits the parasite's dihydrofolate reductase (DHFR), an enzyme essential for its survival.[2] Analogs of pyrimethamine incorporating the 3,4-methylenedioxy group have been synthesized to target mutant forms of Pf-DHFR that are resistant to conventional therapies.[4]

Quantitative Data

The following tables summarize key quantitative data for this compound and some of its notable derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Reference(s)
This compoundC₉H₇NO₂161.1643-45135-140 @ 5 mmHg[1]
DerruboneC₂₁H₁₈O₅350.36--
3,4-Methylenedioxy pyrimethamine analogC₁₃H₁₃N₄O₂Cl292.72--
3,4-Methylenedioxyamphetamine (MDA)C₁₀H₁₃NO₂179.22--
CompoundTargetAssayIC₅₀ (µM)Cell Line/OrganismReference(s)
DerruboneHsp90Hsp90 Inhibition Assay0.23 ± 0.04-[6]
DerruboneCancer CellsProliferation Assay9 ± 0.70MCF-7 (Breast Cancer)[6]
DerruboneCancer CellsProliferation Assay12 ± 0.30SkBr3 (Breast Cancer)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis of 3,4-(Methylenedioxyphenyl)-3-oxopentanenitrile (Intermediate for Pyrimethamine Analog)[4]
  • Combine this compound (10.03 g, 0.062 mol, 1 equiv.), ethyl propionate (B1217596) (6.67 g, 0.065 mol, 1.05 equiv.), and potassium tert-butoxide (13.97 g, 0.12 mol, 2 equiv.) in THF (100 mL) at room temperature in a round bottom flask with stirring.

  • Observe the reaction mixture as it turns dark red and heats up.

  • Once the mixture appears homogeneous, cease stirring.

  • Seal the reaction vessel and let it stand for 6 hours.

  • Work up the reaction by pouring the mixture into 1.0 M HCl (100 mL) in a separating funnel.

  • Extract the aqueous phase with an appropriate organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

In Vitro Anticancer Activity: MTT Assay[7][8]
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound (e.g., derrubone analog) in the complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

In Vitro Antimalarial Susceptibility: SYBR Green I-Based Assay[2]
  • Synchronize Plasmodium falciparum cultures to the ring stage using 5% sorbitol treatment.

  • Prepare a parasite suspension in complete culture medium with a starting parasitemia of 0.5% and a final hematocrit of 2%.

  • Prepare serial dilutions of the test compound (e.g., pyrimethamine analog) in the culture medium.

  • Add 25 µL of each drug dilution to the wells of a 96-well plate in triplicate.

  • Add 200 µL of the parasite suspension to each well.

  • Incubate the plate in a modular incubation chamber with a gas mixture (5% O₂, 5% CO₂, 90% N₂) at 37°C for 72 hours.

  • After incubation, freeze the plate at -20°C or -80°C.

  • Thaw the plate and add 25 µL of 20x SYBR Green I working solution in lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC₅₀ value from the dose-response curve.

In Vitro Neurotransmitter Release: Measurement from Rat Brain Synaptosomes[9][10][11][12]
  • Isolate synaptosomes from the desired rat brain region (e.g., striatum for dopamine, raphe nucleus for serotonin) using standard subcellular fractionation techniques.

  • Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) or use HPLC with electrochemical detection for endogenous neurotransmitter measurement.

  • Wash the synaptosomes to remove excess unincorporated neurotransmitter.

  • Resuspend the synaptosomes in a physiological buffer.

  • Aliquot the synaptosome suspension into tubes containing the test compounds at various concentrations.

  • Incubate for a defined period at 37°C.

  • Terminate the release by rapid filtration or centrifugation.

  • Measure the amount of neurotransmitter released into the supernatant using liquid scintillation counting (for radiolabeled compounds) or HPLC-ECD.

  • Express the results as a percentage of the total neurotransmitter content and determine the EC₅₀ or IC₅₀ values for release or inhibition of reuptake.

Visualizations

Signaling Pathways

Serotonin-Dopamine_Interaction cluster_serotonin Serotonergic Neuron cluster_dopamine Dopaminergic Neuron 5HT_Neuron 5-HT Neuron 5HT_Release 5-HT Release 5HT_Neuron->5HT_Release 5HT2A_R 5-HT2A Receptor 5HT_Release->5HT2A_R Activates 5HT2C_R 5-HT2C Receptor 5HT_Release->5HT2C_R Activates 5HT1B_R 5-HT1B Receptor 5HT_Release->5HT1B_R Activates DA_Neuron DA Neuron DA_Release DA Release DA_Neuron->DA_Release 5HT2A_R->DA_Release Stimulates 5HT2C_R->DA_Release Inhibits 5HT1B_R->DA_Release Stimulates MDMA_Analog MDMA Analog MDMA_Analog->5HT_Release Promotes MDMA_Analog->DA_Release Promotes

Caption: Interaction between serotonergic and dopaminergic systems modulated by MDMA analogs.

Hsp90_Inhibition_Pathway Derrubone_Analog Derrubone Analog Hsp90 Hsp90 Derrubone_Analog->Hsp90 Inhibits Client_Protein_folded Folded & Active Client Protein Hsp90->Client_Protein_folded Chaperones Degradation Proteasomal Degradation Hsp90->Degradation Client_Protein_unfolded Unfolded Client Protein (e.g., Akt, Raf-1) Client_Protein_unfolded->Hsp90 Binds to Client_Protein_unfolded->Degradation Targeted for Cell_Proliferation Cancer Cell Proliferation Client_Protein_folded->Cell_Proliferation Promotes Apoptosis Apoptosis Degradation->Apoptosis Induces Cell_Proliferation->Apoptosis Inhibits

Caption: Mechanism of action of derrubone analogs as Hsp90 inhibitors in cancer cells.

Experimental Workflows

Antimalarial_Assay_Workflow Start Start Prepare_Parasites Synchronize P. falciparum to ring stage Start->Prepare_Parasites Prepare_Plates Prepare serial dilutions of test compound in 96-well plate Prepare_Parasites->Prepare_Plates Add_Parasites Add parasite suspension to wells Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours (37°C, specific gas mix) Add_Parasites->Incubate Freeze Freeze plate Incubate->Freeze Thaw_Stain Thaw plate and add SYBR Green I in lysis buffer Freeze->Thaw_Stain Read_Fluorescence Read fluorescence (Ex: 485nm, Em: 530nm) Thaw_Stain->Read_Fluorescence Analyze Calculate IC50 values Read_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for the in vitro antimalarial SYBR Green I assay.

Neurotransmitter_Release_Workflow Start Start Isolate_Synaptosomes Isolate synaptosomes from rat brain tissue Start->Isolate_Synaptosomes Preload Pre-load with radiolabeled neurotransmitter (optional) Isolate_Synaptosomes->Preload Wash Wash to remove excess neurotransmitter Preload->Wash Incubate_with_Compound Incubate with test compound Wash->Incubate_with_Compound Terminate Terminate release (filtration/centrifugation) Incubate_with_Compound->Terminate Measure_Release Measure neurotransmitter in supernatant Terminate->Measure_Release Analyze Calculate % release and EC50/IC50 values Measure_Release->Analyze End End Analyze->End

Caption: Workflow for in vitro neurotransmitter release assay using synaptosomes.

Conclusion

This compound and its derivatives represent a rich and diverse class of compounds with significant potential in drug discovery. From modulating complex neurological pathways to inhibiting the growth of cancer cells and malaria parasites, the therapeutic possibilities are vast. This technical guide has provided a foundational understanding of the synthesis, biological activities, and experimental evaluation of these compounds. Further research into the structure-activity relationships and mechanisms of action of novel analogs will undoubtedly lead to the development of new and effective therapeutic agents.

References

In-Depth Technical Guide: Safety and Handling Precautions for Homopiperonylnitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information compiled is based on available safety data for structurally similar compounds, primarily 3,4-(Methylenedioxy)phenylacetonitrile, which is a synonym for homopiperonylnitrile. Due to the limited availability of a specific Safety Data Sheet (SDS) for "homopiperonylnitrile" under that exact name, this guide synthesizes data from analogous compounds to provide a comprehensive overview of potential hazards and safe handling procedures. All users must consult their institution's safety protocols and conduct a thorough risk assessment before handling this chemical.

Executive Summary

Homopiperonylnitrile, also known as this compound, is a chemical intermediate with applications in organic synthesis. While specific toxicological data for this compound is not extensively published, its chemical structure, particularly the presence of a nitrile group attached to a methylenedioxybenzene moiety, suggests specific health and safety concerns. The primary hazard is associated with its potential to be metabolized into cyanide, a potent inhibitor of cellular respiration.[1] This guide provides a detailed overview of the known and inferred hazards, recommended handling procedures, emergency protocols, and waste disposal guidelines to ensure the safe use of homopiperonylnitrile in a laboratory setting.

Hazard Identification and Classification

Homopiperonylnitrile is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H312: Harmful in contact with skin.[4]

  • H332: Harmful if inhaled.[4]

Signal Word: Warning[2][3][4]

Potential Health Effects:

  • Eye Contact: May cause eye irritation.[1]

  • Skin Contact: Causes skin irritation and can be absorbed through the skin, leading to systemic toxicity.[1][2] It is classified as toxic in contact with skin.[5]

  • Ingestion: Harmful if swallowed. May cause irritation of the digestive tract, cardiac disturbances, and central nervous system depression.[1]

  • Inhalation: May cause respiratory tract irritation and cardiac abnormalities.[1]

  • Chronic Exposure: The toxicological properties have not been fully investigated.[2] However, the primary concern with repeated exposure to nitriles is the potential for chronic cyanide poisoning.

Key Toxicological Concern: Cyanide Metabolism The most significant toxicological concern is the potential for homopiperonylnitrile to be metabolized in the body to release cyanide.[1] Cyanide acts by inhibiting cytochrome oxidase, which impairs cellular respiration and can lead to headache, dizziness, weakness, collapse, unconsciousness, and in severe cases, death.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for homopiperonylnitrile and its direct structural analog, piperonylnitrile.

Physical and Chemical Properties Value Source
CAS Number 4439-02-5[2][4][5][6]
Molecular Formula C9H7NO2[4][5][6]
Molecular Weight 161.16 g/mol [4][5][6]
Appearance White to light yellow powder or crystal[4][6]
Melting Point 41-45 °C[4][5]
Boiling Point 135-140 °C at 5 mmHg[4][5][6]
Flash Point >110 °C (>230 °F)[5][6]
Solubility Insoluble in water[4][5][6]
Exposure Limits and Toxicity Value Source
LD50/LC50 Not available[1]
Occupational Exposure Limits No specific limits established[1][2]
NIOSH IDLH (for Nitriles) 25 mg/m3 (as CN)[4][6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with homopiperonylnitrile.

Engineering Controls
  • Ventilation: All work with homopiperonylnitrile, including weighing and solution preparation, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[7]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the laboratory.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber gloves are recommended.[8] Double-gloving may be advisable for prolonged handling or when there is a risk of splashing.

  • Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, an impervious apron should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH/MSHA-approved respirator should be used.[1][2]

Handling Procedures
  • Work Area: Designate a specific area within the fume hood for handling homopiperonylnitrile. This area should be clearly marked.

  • Avoiding Contamination: Do not get the substance in eyes, on skin, or on clothing.[1] Avoid generating dust.[1]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Working Alone: It is highly recommended not to work alone when handling cyanide-releasing compounds.[7][9]

Storage
  • Container: Store in a tightly closed container.[1][2]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2]

  • Incompatibilities: Keep away from strong oxidizing agents.[5] Store separately from acids to prevent the potential release of hydrogen cyanide gas.[7]

  • Temperature: Store at room temperature under an inert atmosphere.[4][6]

Emergency Procedures

Spills and Leaks
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled disposal container.[1]

    • Avoid generating dust.[1]

    • Clean the spill area with a decontaminating solution (e.g., a pH 10 buffer solution followed by a 10% bleach solution) and collect all cleaning materials for hazardous waste disposal.[7][9]

  • Large Spills:

    • Evacuate the laboratory and alert emergency personnel.

    • Prevent entry into the area.

    • Ventilate the area if it is safe to do so.

First-Aid Measures
  • General Advice: Immediate medical attention is required for all routes of exposure.[1] Always have a cyanide antidote kit on hand when working with cyanide-releasing compounds and ensure personnel are trained in its use.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention. Wash clothing before reuse.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]

  • Inhalation: Remove the person from exposure to fresh air immediately.[1] If breathing is difficult, give oxygen.[1] If breathing has stopped, apply artificial respiration using a suitable mechanical device such as a bag and a mask.[1] Do NOT use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2]

Waste Disposal

  • Procedure: Dispose of waste homopiperonylnitrile and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

  • Decontamination: All glassware and equipment that have come into contact with homopiperonylnitrile should be decontaminated with a pH 10 buffer solution followed by a 10% bleach solution in a fume hood.[7][9] The rinsate should be collected as hazardous waste.

Mandatory Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE Fume_Hood Prepare Chemical Fume Hood PPE->Fume_Hood Weighing Weigh Compound in Hood Fume_Hood->Weighing Reaction_Setup Set up Reaction in Hood Weighing->Reaction_Setup Decontaminate Decontaminate Glassware (pH 10 buffer, then bleach) Reaction_Setup->Decontaminate Waste_Disposal Dispose of Waste in Labeled Container Decontaminate->Waste_Disposal Remove_PPE Remove PPE Waste_Disposal->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Safe handling workflow for homopiperonylnitrile.

Metabolic_Pathway Homopiperonylnitrile Homopiperonylnitrile (in vivo) Metabolism Metabolic Processes (e.g., Cytochrome P450) Homopiperonylnitrile->Metabolism HCN Hydrogen Cyanide (HCN) Metabolism->HCN Cytochrome_Oxidase Cytochrome c Oxidase HCN->Cytochrome_Oxidase binds to Inhibition Inhibition of Cellular Respiration Cytochrome_Oxidase->Inhibition Toxicity Systemic Toxicity Inhibition->Toxicity

Caption: Potential metabolic pathway to cyanide toxicity.

References

A Technical Guide to 3,4-(Methylenedioxy)phenylacetonitrile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-(Methylenedioxy)phenylacetonitrile, a key chemical intermediate. The focus is on its regulatory status for research purposes, its chemical and physical properties, established experimental protocols for its synthesis and analysis, and its role as a precursor in synthetic pathways. This document is intended for a scientific audience and is for informational and research purposes only.

Regulatory and Safety Overview

This compound is primarily known as a precursor chemical in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA) and related compounds. Due to its potential for use in illicit drug manufacturing, its acquisition, sale, and use are subject to stringent regulatory control in many jurisdictions.

Internationally, this compound is included in the International Narcotics Control Board (INCB) limited international special surveillance list of non-scheduled substances[1]. This designation indicates that while it may not be formally scheduled under the 1988 UN Convention, it is a chemical of concern that is closely monitored.

In the European Union , while not explicitly listed in the main categories of precursor chemicals under Regulation (EC) No 273/2004, its status as a known MDMA precursor is acknowledged. For instance, a seizure of the substance was reported in France, highlighting its monitoring by authorities[2]. The EU framework for drug precursors is designed to monitor and control trade in substances that can be used for illicit drug synthesis[3][4][5][6]. Researchers in the EU must comply with all national and EU-level regulations regarding the handling of such chemicals.

In the United States , the Drug Enforcement Administration (DEA) regulates precursor chemicals under the Controlled Substances Act (CSA). Chemicals used in the manufacture of controlled substances are typically classified as List I or List II chemicals. Given its role as a precursor to MDMA (a Schedule I controlled substance), this compound is considered a controlled substance precursor. Researchers must possess the appropriate DEA registration to handle this chemical. All transactions are subject to record-keeping and reporting requirements.

For laboratory use, this compound is designated as "For Research Use Only" and is not intended for human or veterinary applications[7]. Safety precautions are necessary when handling this chemical; it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation[7]. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used[8][9].

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReferences
CAS Number 4439-02-5[7]
Molecular Formula C₉H₇NO₂[7][8]
Molecular Weight 161.16 g/mol [7][8]
Appearance White to light yellow powder or crystal[7]
Melting Point 41-45 °C[7][8][9]
Boiling Point 135-140 °C at 5 mmHg[7]
Solubility Insoluble in water; Soluble in methanol[7]
Flash Point 113 °C (235.4 °F) - closed cup[8][9]

Synthesis and Purification Protocols

Several synthetic routes for this compound have been established. The choice of method depends on the available starting materials and the desired scale of the reaction.

A common and direct method involves the nucleophilic substitution of 3,4-methylenedioxybenzyl chloride (piperonyl chloride) with a cyanide salt.

  • Experimental Protocol:

    • Dissolve 3,4-methylenedioxybenzyl chloride in a suitable polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetone.

    • Add a stoichiometric equivalent of a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), to the solution.

    • The reaction mixture is stirred at room temperature or with gentle heating to facilitate the displacement of the chloride ion by the cyanide anion.

    • Reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction is quenched by pouring it into water.

    • The product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

An alternative route begins with 3,4-methylenedioxyphenylacetic acid (homopiperonylic acid). This multi-step process involves the conversion of the carboxylic acid to a primary amide, followed by dehydration.

  • Experimental Protocol:

    • Amide Formation: Convert 3,4-methylenedioxyphenylacetic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent.

    • The resulting acid chloride is then carefully reacted with an excess of aqueous or gaseous ammonia (B1221849) to form 3,4-(Methylenedioxy)phenylacetamide.

    • Dehydration: The primary amide is then dehydrated to the nitrile. Common dehydrating agents for this step include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The reaction is typically heated in an appropriate solvent.

    • After the reaction is complete, the mixture is worked up, which may involve neutralization, extraction, and solvent removal to isolate the crude this compound.

High purity is essential for subsequent research applications. Chromatographic techniques are the primary methods for purifying the final product.

  • Column Chromatography: This is a standard method for purification on a laboratory scale. A silica (B1680970) gel stationary phase is typically used with a non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent is gradually increased to elute the product from the column, separating it from impurities.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed.

  • Gas Chromatography (GC): While primarily an analytical technique, GC can be used for small-scale purification.

Analytical Methodologies

The identity and purity of this compound can be confirmed using a variety of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the arrangement of atoms within the molecule.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. It is often coupled with GC (GC-MS) for separation and identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, most notably the characteristic nitrile (C≡N) stretch.

  • Isotope Ratio Mass Spectrometry: This compound has been used as a standard for analyzing seized methamphetamine samples to establish unique profiles of stable isotopic compositions[7][9].

Role in Synthetic Pathways and Biological Context

This compound is a crucial intermediate in the synthesis of various compounds, most notably as a precursor to 3,4-methylenedioxyphenyl-2-propanone (MDP2P or PMK), which is a direct precursor to MDMA.

Synthetic pathway from this compound to MDMA.

The end product, MDMA, exerts its psychoactive effects primarily by interacting with monoamine transporters, particularly the serotonin (B10506) transporter (SERT), leading to a significant increase in extracellular serotonin levels. The neurotoxic effects of MDMA and its metabolites are a subject of extensive research, with proposed mechanisms involving oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cells[10][11]. The control of precursors like this compound is a key strategy in preventing the illicit synthesis of such neurotoxic compounds.

The following diagram illustrates a general workflow for the synthesis and analysis of this compound in a research setting.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Select Synthesis Route (e.g., Cyanation) reagents Prepare Reagents and Glassware start->reagents reaction Perform Chemical Reaction reagents->reaction workup Quench and Work-up reaction->workup crude Isolate Crude Product workup->crude chromatography Column Chromatography crude->chromatography Purify fractions Collect and Combine Fractions chromatography->fractions solvent_removal Solvent Removal fractions->solvent_removal purity_check Purity Assessment (TLC, GC) solvent_removal->purity_check Analyze structure_id Structural Confirmation (NMR, MS, IR) purity_check->structure_id final_product Pure this compound structure_id->final_product

References

Methodological & Application

Synthesis of Derrubone from 3,4-(Methylenedioxy)phenylacetonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of derrubone (B1233059), a naturally occurring isoflavone (B191592), commencing from 3,4-(Methylenedioxy)phenylacetonitrile. The outlined synthetic strategy is based on established isoflavone synthesis methodologies, including the construction of a deoxybenzoin (B349326) intermediate followed by cyclization and subsequent functional group manipulations to achieve the final prenylated structure of derrubone.

Introduction

Derrubone is a prenylated isoflavone that has garnered significant interest in the scientific community for its potential therapeutic properties. The efficient chemical synthesis of derrubone is crucial for enabling further investigation into its biological activities and for the development of novel analogs with improved pharmacological profiles. The following protocols detail an eight-step synthesis of derrubone, providing a reproducible and scalable route to this important natural product.

Overall Synthetic Workflow

The synthesis of derrubone from this compound is a convergent process that involves the initial formation of a key deoxybenzoin intermediate, followed by the construction of the isoflavone core, and concluding with the introduction of the characteristic prenyl group.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product A This compound C Step 1: Hoesch Reaction (Deoxybenzoin Formation) A->C B Phloroglucinol (B13840) B->C D Step 2: Isoflavone Cyclization C->D Intermediate 1 E Step 3: Selective Protection (MOM ether) D->E Intermediate 2 F Step 4: Allylation E->F Intermediate 3 G Step 5: Claisen Rearrangement F->G Intermediate 4 H Step 6: Cross-Metathesis (Prenylation) G->H Intermediate 5 I Step 7: Deprotection H->I Intermediate 6 J Derrubone I->J Intermediate 7

Caption: Overall workflow for the synthesis of Derrubone.

Experimental Protocols

Step 1: Synthesis of 2-(3,4-Methylenedioxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone (Deoxybenzoin Intermediate)

This step involves the Hoesch reaction to form the key deoxybenzoin intermediate.

Protocol:

  • To a solution of phloroglucinol (1.26 g, 10 mmol) and this compound (1.61 g, 10 mmol) in anhydrous diethyl ether (50 mL) at 0 °C, add anhydrous zinc chloride (1.36 g, 10 mmol).

  • Bubble dry hydrogen chloride gas through the stirred solution for 4 hours, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and then hydrolyzed by refluxing in water (100 mL) for 2 hours.

  • Cool the mixture to room temperature and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired deoxybenzoin.

StepProductStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)
12-(3,4-Methylenedioxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanoneThis compound, PhloroglucinolZnCl₂, HCl (gas)Diethyl Ether0 to RT16~60-70
Step 2: Synthesis of 5,7-Dihydroxy-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-one (Isoflavone Core)

The deoxybenzoin intermediate is cyclized to form the isoflavone core.

Protocol:

  • To a solution of the deoxybenzoin from Step 1 (2.88 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.5 mL, 20 mmol) dropwise at 0 °C.

  • Add methanesulfonyl chloride (1.1 mL, 14 mmol) dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat at 50 °C for 4 hours.

  • Pour the reaction mixture into ice-cold water (200 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol (B145695) to yield the pure isoflavone.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
25,7-Dihydroxy-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-one2-(3,4-Methylenedioxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanoneBF₃·OEt₂, MsClDMF0 to 504~75-85
Step 3: Selective Protection of the 7-Hydroxyl Group

To ensure regioselective allylation, the more acidic 7-hydroxyl group is selectively protected.

Protocol:

  • To a solution of the isoflavone from Step 2 (2.98 g, 10 mmol) in dry acetone (B3395972) (50 mL), add anhydrous potassium carbonate (1.38 g, 10 mmol).

  • Add chloromethyl methyl ether (MOM-Cl, 0.84 mL, 11 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to give the 7-O-MOM protected isoflavone.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
35-Hydroxy-7-(methoxymethoxy)-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-one5,7-Dihydroxy-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-oneMOM-Cl, K₂CO₃AcetoneRT6~85-95
Step 4: Allylation of the 5-Hydroxyl Group

The remaining free hydroxyl group is allylated.

Protocol:

  • To a solution of the 7-O-MOM protected isoflavone from Step 3 (3.42 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol) and allyl bromide (1.3 mL, 15 mmol).

  • Reflux the reaction mixture for 8 hours.

  • Cool the mixture to room temperature, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the allylated isoflavone.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
45-(Allyloxy)-7-(methoxymethoxy)-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-one5-Hydroxy-7-(methoxymethoxy)-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-oneAllyl bromide, K₂CO₃AcetoneReflux8~90-98
Step 5: Claisen Rearrangement

The allyl group undergoes a thermal Claisen rearrangement to the C6 position.

Protocol:

  • Heat the allylated isoflavone from Step 4 (3.82 g, 10 mmol) neat under a nitrogen atmosphere at 180-200 °C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Purify the resulting product directly by column chromatography (silica gel, hexane/ethyl acetate) to yield the C-allylated isoflavone.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
56-Allyl-5-hydroxy-7-(methoxymethoxy)-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-one5-(Allyloxy)-7-(methoxymethoxy)-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-oneNoneNeat180-2004~65-75
Step 6: Cross-Metathesis for Prenyl Group Formation

The allyl group is converted to a prenyl group using a Grubbs catalyst.

Protocol:

  • Dissolve the C-allylated isoflavone from Step 5 (3.82 g, 10 mmol) in anhydrous dichloromethane (B109758) (100 mL).

  • Add 2-methyl-2-butene (B146552) (10.6 mL, 100 mmol) to the solution.

  • Add Grubbs' second-generation catalyst (85 mg, 0.1 mmol) and stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the prenylated isoflavone.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
65-Hydroxy-7-(methoxymethoxy)-6-(3-methylbut-2-en-1-yl)-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-one6-Allyl-5-hydroxy-7-(methoxymethoxy)-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-one2-Methyl-2-butene, Grubbs' II catalystDichloromethaneRT12~80-90
Step 7 & 8: Deprotection to Yield Derrubone

The final steps involve the removal of the MOM protecting group to yield derrubone.

Protocol:

  • Dissolve the prenylated isoflavone from Step 6 (4.10 g, 10 mmol) in a mixture of methanol (B129727) (50 mL) and 4 M hydrochloric acid (10 mL).

  • Stir the solution at 60 °C for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization from a mixture of methanol and water to afford pure derrubone.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
7 & 8Derrubone5-Hydroxy-7-(methoxymethoxy)-6-(3-methylbut-2-en-1-yl)-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-oneHClMethanol602~90-98

Quantitative Data Summary

StepIntermediate/Product NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
12-(3,4-Methylenedioxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanoneC₁₅H₁₂O₆288.2565
25,7-Dihydroxy-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-oneC₁₆H₁₀O₆298.2580
35-Hydroxy-7-(methoxymethoxy)-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-oneC₁₈H₁₄O₇342.3090
45-(Allyloxy)-7-(methoxymethoxy)-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-oneC₂₁H₁₈O₇382.3695
56-Allyl-5-hydroxy-7-(methoxymethoxy)-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-oneC₂₁H₁₈O₇382.3670
65-Hydroxy-7-(methoxymethoxy)-6-(3-methylbut-2-en-1-yl)-3-(3,4-methylenedioxyphenyl)-4H-chromen-4-oneC₂₃H₂₂O₇410.4285
7 & 8DerruboneC₁₈H₁₄O₅310.3094

Overall Yield: Approximately 15-20%

Signaling Pathway Diagram

Derrubone has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation.

G cluster_pathway Hsp90 Chaperone Cycle Inhibition by Derrubone Derrubone Derrubone Hsp90 Hsp90 Derrubone->Hsp90 Inhibits ATP binding FoldedProtein Folded/Active Client Protein Hsp90->FoldedProtein Chaperone-mediated folding Degradation Ubiquitination & Proteasomal Degradation Hsp90->Degradation Inhibition leads to ClientProtein Unfolded Client Protein (e.g., Akt, Raf-1) ClientProtein->Hsp90 Binds to CellSurvival Cell Survival & Proliferation FoldedProtein->CellSurvival Degradation->CellSurvival Prevents

Caption: Inhibition of the Hsp90 chaperone cycle by Derrubone.

Conclusion

The synthetic route detailed in this document provides a robust and efficient method for the preparation of derrubone from readily available starting materials. These protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development, facilitating the exploration of derrubone's therapeutic potential and the synthesis of novel, biologically active analogs.

Application Notes and Protocols: Cyanation of Piperonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of piperonyl cyanide (3,4-methylenedioxybenzyl cyanide), a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The primary methods discussed are classical nucleophilic substitution and phase-transfer catalyzed cyanation of piperonyl chloride.

Introduction

The cyanation of piperonyl chloride is a fundamental C-C bond-forming reaction, typically proceeding via a nucleophilic substitution (SN2) mechanism.[1][2] The benzylic carbon of piperonyl chloride is susceptible to attack by the cyanide nucleophile, leading to the displacement of the chloride leaving group. This reaction is crucial for the introduction of a nitrile group, which can be further elaborated into carboxylic acids, amines, and other functional groups.

Comparative Data of Cyanation Protocols

The following table summarizes quantitative data from various established protocols for the cyanation of benzyl-type chlorides, providing a comparison of their efficiencies.

MethodCyanide SourceCatalystSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Classical Nucleophilic Substitution Sodium CyanideSodium IodideAcetone (B3395972) (anhydrous)Reflux (boiling)24~96*[3]
Aqueous Alcohol Method Sodium CyanideNoneEthanol/WaterReflux (boiling)4High[4][5]
Phase-Transfer Catalysis (PTC) Sodium CyanideAliquat 336®Organic/AqueousAmbient to MildVariable>90[6]
Alternative (Copper-catalyzed) K4[Fe(CN)6]Cuprous IodideToluene1802042[7]

*Yield reported for the saponified product (homopiperonylic acid), suggesting a high conversion in the cyanation step.[3]

Experimental Protocols

Protocol 1: Classical Nucleophilic Substitution using Sodium Cyanide in Acetone

This protocol is adapted from a high-yield method reported for the synthesis of piperonyl cyanide.[3] The use of sodium iodide as a catalyst facilitates the reaction through the in situ formation of the more reactive piperonyl iodide (Finkelstein reaction).

Materials:

  • Piperonyl chloride

  • Sodium cyanide (NaCN)

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves. All operations involving cyanides must be performed in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.5 eq) and sodium iodide (0.12 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry.

  • Addition of Piperonyl Chloride: Dissolve piperonyl chloride (1.0 eq) in anhydrous acetone and add it to the stirred slurry.

  • Reaction: Heat the reaction mixture to reflux (boiling) and maintain for 24 hours.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated salts (sodium chloride and excess sodium cyanide). Caution: The filter cake contains cyanide salts and should be quenched with an appropriate bleach or hydrogen peroxide solution according to safety protocols before disposal.

    • Evaporate the acetone from the filtrate using a rotary evaporator.

    • Dissolve the oily residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic solution with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent and evaporate the solvent to obtain crude piperonyl cyanide.

  • Purification (Optional): The crude product can be purified by vacuum distillation to yield a clear oil.

Safety Precautions:

  • Cyanide is highly toxic. Handle sodium cyanide with extreme care in a fume hood. Avoid contact with skin and inhalation of dust.

  • Acid contact with cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. Ensure all workup steps are performed under basic or neutral conditions until the cyanide has been removed or quenched.

  • Have a cyanide antidote kit readily available and be familiar with its use.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

Phase-transfer catalysis offers a highly efficient alternative, often with milder conditions and simpler workups.[6][8] A quaternary ammonium (B1175870) salt is used to transport the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.

Materials:

  • Piperonyl chloride

  • Sodium cyanide (NaCN)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, or Aliquat 336®)

  • An inert organic solvent (e.g., Toluene)

  • Water

  • Reaction vessel with overhead stirrer

  • Standard workup glassware

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve piperonyl chloride (1.0 eq) and the phase-transfer catalyst (e.g., 1-5 mol%) in toluene.

  • Aqueous Phase: Prepare a concentrated aqueous solution of sodium cyanide (e.g., 40%).[4]

  • Reaction: Add the aqueous sodium cyanide solution to the organic solution and stir the biphasic mixture vigorously at a suitable temperature (this can often be done at or slightly above room temperature). Monitor the reaction progress by TLC or GC.

  • Workup:

    • Once the reaction is complete, stop the stirring and allow the layers to separate.

    • Separate the organic layer.

    • Wash the organic layer with water to remove the catalyst and any remaining cyanide.

    • Dry the organic layer over a suitable drying agent.

    • Evaporate the solvent to yield the piperonyl cyanide product.

Visualizations

Cyanation_Workflow Experimental Workflow for Classical Cyanation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Piperonyl Chloride, NaCN, NaI in Acetone reflux Heat to Reflux (24 hours) reagents->reflux cool Cool to RT reflux->cool filter Filter Salts cool->filter evap1 Evaporate Acetone filter->evap1 extract Dissolve in Ether & Wash with Water evap1->extract dry Dry Organic Layer extract->dry evap2 Evaporate Ether dry->evap2 distill Vacuum Distillation evap2->distill product Pure Piperonyl Cyanide distill->product

Caption: Workflow for the classical cyanation of piperonyl chloride.

SN2_Mechanism SN2 Mechanism of Cyanation start_materials Piperonyl Chloride + CN⁻ transition_state [NC⋯CH₂(Pip)⋯Cl]⁻ (Transition State) start_materials->transition_state Nucleophilic Attack end_products Piperonyl Cyanide + Cl⁻ transition_state->end_products Chloride Displacement

Caption: Simplified SN2 reaction mechanism for piperonyl chloride cyanation.

References

Application Notes and Protocols for the Use of 3,4-(Methylenedioxy)phenylacetonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3,4-(Methylenedioxy)phenylacetonitrile as a key starting material in the synthesis of the bioactive natural products, Derrubone and Berberine. The following sections outline the synthetic strategies, experimental procedures, and the biological significance of the target molecules, including their mechanisms of action and relevant signaling pathways.

Synthesis of Derrubone

Derrubone is a naturally occurring isoflavone (B191592) that has garnered interest for its potential therapeutic properties, notably as an inhibitor of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. The synthesis of Derrubone can be achieved from this compound through a two-step process involving a Hoesch reaction followed by an intramolecular cyclization.

Synthetic Workflow

The overall synthetic strategy for Derrubone from this compound is depicted below. The first step involves the acid-catalyzed condensation of the nitrile with phloroglucinol (B13840) (the Hoesch reaction) to form a deoxybenzoin (B349326) intermediate. This intermediate is then cyclized to the isoflavone core of Derrubone.

Derrubone_Synthesis start This compound intermediate Deoxybenzoin Intermediate start->intermediate Hoesch Reaction end Derrubone intermediate->end Intramolecular Cyclization

Caption: Synthetic workflow for Derrubone.

Experimental Protocols

Step 1: Synthesis of 2-(3,4-Methylenedioxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one (Deoxybenzoin Intermediate)

This procedure is based on the general principles of the Hoesch reaction for the synthesis of aryl ketones from nitriles and phenols.[1]

  • Materials:

    • This compound

    • Phloroglucinol

    • Anhydrous diethyl ether

    • Hydrogen chloride (gas)

    • Zinc chloride (anhydrous)

    • Ice-salt bath

    • Hydrochloric acid (10% aqueous solution)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve this compound (1 equivalent) and phloroglucinol (1.2 equivalents) in anhydrous diethyl ether.

    • Add freshly fused and powdered anhydrous zinc chloride (0.5 equivalents) to the solution.

    • Cool the flask in an ice-salt bath and pass a steady stream of dry hydrogen chloride gas through the solution with vigorous stirring for 4-5 hours.

    • Stopper the flask and allow it to stand in a refrigerator for 48 hours.

    • Decant the ether layer and wash the separated ketimine hydrochloride salt with fresh anhydrous diethyl ether.

    • Hydrolyze the ketimine salt by refluxing with 10% aqueous hydrochloric acid for 2 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from aqueous ethanol (B145695) to afford the pure deoxybenzoin intermediate.

Step 2: Synthesis of Derrubone (Intramolecular Cyclization)

This protocol follows the general procedure for isoflavone synthesis from deoxybenzoins.[2][3]

  • Materials:

    • 2-(3,4-Methylenedioxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one

    • N,N-Dimethylformamide (DMF)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Methanesulfonyl chloride (MsCl)

    • Potassium carbonate (anhydrous)

    • Acetone

  • Procedure:

    • To a solution of the deoxybenzoin intermediate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add boron trifluoride diethyl etherate (3 equivalents) at 0 °C under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add methanesulfonyl chloride (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (B1210297).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield Derrubone.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Purity (%)Analytical Data
1Deoxybenzoin IntermediateThis compoundPhloroglucinol, ZnCl₂, HCl60-70>95 (after recrystallization)¹H NMR, ¹³C NMR, MS
2DerruboneDeoxybenzoin IntermediateDMF, BF₃·OEt₂, MsCl50-60>98 (after chromatography)¹H NMR, ¹³C NMR, MS, IR

Note: Yields are indicative and may vary based on reaction scale and optimization.

Biological Activity and Signaling Pathway of Derrubone

Derrubone has been identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[4][5] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. By inhibiting Hsp90, Derrubone leads to the degradation of these client proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Derrubone_Pathway Derrubone Derrubone Hsp90 Hsp90 Derrubone->Hsp90 Inhibits ClientProteins Client Proteins (e.g., Her2, Raf-1, Akt) Hsp90->ClientProteins Stabilizes Degradation Proteasomal Degradation Apoptosis Apoptosis ClientProteins->Apoptosis Promotes Survival (Inhibited by Degradation) Degradation->Apoptosis Induces

Caption: Mechanism of action of Derrubone.

Synthesis of Berberine

Berberine is a well-known isoquinoline (B145761) alkaloid with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-diabetic effects. A plausible synthetic route to Berberine from this compound involves a multi-step process.

Synthetic Workflow

The synthesis of Berberine from this compound proceeds through the reduction of the nitrile to the corresponding primary amine. This amine is then acylated, followed by a Bischler-Napieralski reaction to form the dihydroisoquinoline core. Subsequent oxidation yields the final product, Berberine.

Berberine_Synthesis start This compound amine 2-(3,4-Methylenedioxyphenyl)ethanamine start->amine Reduction amide Amide Intermediate amine->amide Acylation dihydroisoquinoline Tetrahydroberberine (Dihydroisoquinoline) amide->dihydroisoquinoline Bischler-Napieralski Reaction end Berberine dihydroisoquinoline->end Oxidation

Caption: Synthetic workflow for Berberine.

Experimental Protocols

Step 1: Reduction of this compound to 2-(3,4-Methylenedioxyphenyl)ethanamine

This protocol utilizes lithium aluminum hydride (LiAlH₄) for the reduction of the nitrile to the primary amine.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • Sodium sulfate (anhydrous)

    • Hydrochloric acid (concentrated)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

    • Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

    • After the addition is complete, reflux the reaction mixture for 4-6 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide (B78521), and then more water.

    • Filter the resulting granular precipitate and wash it with diethyl ether.

    • Dry the combined ether filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine.

Step 2: Synthesis of N-(2-(3,4-Methylenedioxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (Amide Intermediate)

This step involves the acylation of the amine with a suitable carboxylic acid derivative.

  • Materials:

    • 2-(3,4-Methylenedioxyphenyl)ethanamine

    • 3,4-Dimethoxyphenylacetic acid

    • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (B109758) (DCM)

  • Procedure:

    • Dissolve 3,4-dimethoxyphenylacetic acid (1 equivalent) and 2-(3,4-Methylenedioxyphenyl)ethanamine (1 equivalent) in anhydrous dichloromethane.

    • Add a catalytic amount of DMAP to the solution.

    • Add a solution of DCC or EDC (1.1 equivalents) in anhydrous dichloromethane dropwise at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Filter off the precipitated dicyclohexylurea (if DCC is used).

    • Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography.

Step 3: Bischler-Napieralski Cyclization to form Tetrahydroberberine

This reaction cyclizes the amide to form the core structure of Berberine.[5][6][7]

  • Materials:

    • N-(2-(3,4-Methylenedioxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous toluene (B28343) or acetonitrile

  • Procedure:

    • Dissolve the amide intermediate (1 equivalent) in anhydrous toluene.

    • Add phosphorus oxychloride (3-5 equivalents) dropwise to the solution at 0 °C.

    • Reflux the reaction mixture for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Make the aqueous solution basic with ammonium (B1175870) hydroxide and extract with dichloromethane.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Tetrahydroberberine.

Step 4: Oxidation of Tetrahydroberberine to Berberine

The final step involves the aromatization of the dihydroisoquinoline ring.

  • Materials:

    • Tetrahydroberberine

    • Manganese dioxide (MnO₂) or Iodine

    • Ethanol or methanol

  • Procedure:

    • Dissolve the crude Tetrahydroberberine in ethanol.

    • Add activated manganese dioxide (5-10 equivalents) and reflux the mixture for 6-8 hours.

    • Alternatively, treat a solution of Tetrahydroberberine in ethanol with a solution of iodine in ethanol at room temperature and stir for 24 hours.

    • Filter the reaction mixture through celite to remove the oxidizing agent.

    • Concentrate the filtrate under reduced pressure.

    • The crude Berberine can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield Berberine hydrochloride.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Purity (%)Analytical Data
12-(3,4-Methylenedioxyphenyl)ethanamineThis compoundLiAlH₄70-80>95 (as HCl salt)¹H NMR, ¹³C NMR, MS
2Amide Intermediate2-(3,4-Methylenedioxyphenyl)ethanamine3,4-Dimethoxyphenylacetic acid, DCC/EDC80-90>97 (after purification)¹H NMR, ¹³C NMR, MS
3TetrahydroberberineAmide IntermediatePOCl₃60-70>90 (crude)¹H NMR, MS
4BerberineTetrahydroberberineMnO₂ or I₂70-80>98 (as HCl salt)¹H NMR, ¹³C NMR, UV-Vis

Note: Yields are indicative and may vary based on reaction scale and optimization.

Biological Activity and Signaling Pathways of Berberine

Berberine exerts its diverse pharmacological effects by modulating multiple signaling pathways. Its anticancer properties are linked to the induction of apoptosis and cell cycle arrest through pathways like MAPK and PI3K/Akt/mTOR. Its antidiabetic effects are primarily mediated by the activation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.

Berberine_Pathways cluster_cancer Anticancer Effects cluster_diabetes Antidiabetic Effects Berberine Berberine MAPK MAPK Pathway Berberine->MAPK PI3K_Akt PI3K/Akt/mTOR Pathway Berberine->PI3K_Akt AMPK AMPK Activation Berberine->AMPK Apoptosis_Cancer Apoptosis & Cell Cycle Arrest MAPK->Apoptosis_Cancer PI3K_Akt->Apoptosis_Cancer Modulates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis

Caption: Key signaling pathways modulated by Berberine.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers in appropriate laboratory settings. These syntheses involve hazardous materials and should only be performed by trained professionals with appropriate safety precautions. All local regulations regarding the handling and disposal of chemicals must be strictly followed.

References

Application Notes and Protocols for the Quantification of 3,4-(Methylenedioxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-(Methylenedioxy)phenylacetonitrile, also known as piperonylacetonitrile or homopiperonylnitrile, is a significant chemical intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1] Its molecular structure, which includes a reactive nitrile group and a methylenedioxy-substituted phenyl ring, makes it a versatile precursor.[1] Accurate and reliable quantification of this compound is crucial for quality control in manufacturing processes, purity assessment of standards, and in forensic and research applications.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] The method involves vaporizing the sample, separating its components on a chromatographic column, and then detecting and identifying them based on their mass-to-charge ratio.[1] This technique is highly sensitive and specific, providing a molecular fingerprint that confirms the compound's identity.[1]

Experimental Protocol: GC-MS Quantification

Objective: To quantify the purity of a this compound sample or its concentration in a mixture.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity).[2]
  • Solvent: Methanol or Ethyl Acetate (HPLC grade).
  • Internal Standard (IS): (e.g., Dicyclohexyl phthalate (B1215562) or a deuterated analog, if available).
  • Volumetric flasks, pipettes, and autosampler vials.

2. Instrument and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent dimethylpolysiloxane column.[1]
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Split Ratio: 20:1.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MSD Transfer Line: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
  • Target Ions for Quantification (example): m/z 161 (Molecular Ion), 132, 104.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of solvent in a volumetric flask.
  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the IS in the same manner.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution. Add a constant concentration of the internal standard to each.
  • Sample Preparation: Dissolve a known weight of the sample in the solvent to achieve an expected concentration within the calibration range. Add the same constant concentration of the internal standard.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
  • Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent (e.g., Methanol) A->B C Add Internal Standard B->C D Prepare Calibration Curve Standards C->D E Inject 1µL into GC Inlet D->E F Separation on HP-5ms Column E->F G Electron Ionization (70 eV) F->G H Mass Detection (Scan/SIM) G->H I Integrate Peak Areas (Analyte & IS) H->I J Construct Calibration Curve (Area Ratio vs. Conc.) I->J K Quantify Sample Concentration J->K

Data Summary: GC-MS Method

ParameterTypical Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Note: These values are representative and must be determined experimentally during method validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is another cornerstone technique for the analysis of this compound. It is particularly suitable for compounds that may not be volatile enough for GC or are thermally labile. A reverse-phase HPLC method is commonly employed for separation.[1]

Experimental Protocol: HPLC-UV Quantification

Objective: To determine the concentration of this compound using reverse-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity).
  • Acetonitrile (HPLC grade).
  • Water (HPLC grade or ultrapure).
  • Phosphoric acid (or Formic acid for MS compatibility).
  • Volumetric flasks, pipettes, and autosampler vials.

2. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a pump, autosampler, column compartment, and DAD or UV detector.
  • Column: Newcrom R1 or equivalent C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
  • Mobile Phase: Isocratic mixture of Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
  • Flow Rate: 1.0 mL/min.[3]
  • Injection Volume: 10 µL.[3]
  • Column Temperature: 30°C.
  • Detection Wavelength: 285 nm (or determined by scanning the UV spectrum of the standard).

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase in a volumetric flask.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the mobile phase.
  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Generate an external standard calibration curve by plotting the peak area of the analyte against its concentration.
  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Prepare Calibration Standards B->C D Filter Sample (0.45 µm) B->D E Inject 10µL into HPLC C->E D->E F Isocratic Elution on C18 Column E->F G UV Detection at 285 nm F->G H Integrate Chromatographic Peak G->H I Construct Calibration Curve (Area vs. Conc.) H->I J Calculate Sample Concentration I->J

Data Summary: HPLC-UV Method

ParameterTypical Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.2 - 1.0 µg/mL
Limit of Quantification (LOQ)1.0 - 5.0 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Note: These values are representative and must be determined experimentally during method validation.

Other Analytical Techniques

While chromatographic methods are primary for quantification, other techniques are essential for structural confirmation and specialized analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for the unambiguous structural elucidation of this compound, confirming its molecular structure and composition.[1]

  • Isotope Ratio Mass Spectrometry (IRMS): This compound is used as an analytical standard for analyzing seized methamphetamine samples.[4] IRMS can provide unique profiles of stable isotopic compositions (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N), which helps in linking different drug seizures or identifying the synthetic pathway used.[1]

Logical_Relationships cluster_quant Quantitative Analysis cluster_qual Qualitative & Specialized Analysis Analyte This compound GCMS GC-MS Analyte->GCMS HPLC HPLC-UV Analyte->HPLC NMR NMR Spectroscopy Analyte->NMR IRMS Isotope Ratio MS Analyte->IRMS Purity Purity Assay GCMS->Purity Conc_Matrix Concentration in Matrix GCMS->Conc_Matrix HPLC->Purity HPLC->Conc_Matrix Struct_Elucid Structural Elucidation NMR->Struct_Elucid Origin_Trace Origin/Pathway Tracing (as a standard) IRMS->Origin_Trace

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Piperonyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of piperonyl cyanide. Piperonyl cyanide is a key intermediate in the synthesis of various compounds, and its accurate quantification is crucial for process monitoring and quality control. This method utilizes reversed-phase chromatography with a C18 column and UV detection, providing excellent sensitivity, selectivity, and reproducibility. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

Piperonyl cyanide, also known as 3,4-methylenedioxybenzonitrile, is an important chemical intermediate used in the synthesis of pharmaceuticals, fragrances, and pesticides. Accurate and reliable analytical methods are essential for monitoring its purity and concentration in reaction mixtures and final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such aromatic compounds. This application note presents a detailed protocol for the development and validation of an HPLC method for piperonyl cyanide analysis. The method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar organic molecules.

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven is required. Data acquisition and processing are performed using a suitable chromatography data system.

Chemicals and Reagents
  • Piperonyl cyanide reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions

Based on methods for structurally similar compounds such as piperonyl butoxide and safrole, the following starting conditions are recommended.[1][2]

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 235 nm and 285 nm

Note: The optimal mobile phase composition and detection wavelength may require further optimization during method development. The selection of 235 nm is based on methods for related compounds like safrole, while 285 nm is a secondary wavelength to consider based on the aromatic structure of piperonyl cyanide.[1]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of piperonyl cyanide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a known amount of the sample containing piperonyl cyanide.

  • Dissolve the sample in a suitable solvent (e.g., methanol) in a volumetric flask.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters

For method validation, the following parameters should be assessed:

  • System Suitability: Inject the working standard solution (e.g., 20 µg/mL) six times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%. Tailing factor and theoretical plates should also be monitored.

  • Linearity: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of piperonyl cyanide at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be less than 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on three different days. The RSD over the three days should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or by using the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a placebo or blank sample to ensure that there are no interfering peaks at the retention time of piperonyl cyanide.

Results and Discussion

The developed HPLC method should provide a sharp, symmetrical peak for piperonyl cyanide, well-resolved from any potential impurities or matrix components. A summary of the expected quantitative data from the method validation is presented in the table below.

ParameterAcceptance CriteriaExpected Result
Retention Time (min) Consistent~ 5-10
Tailing Factor ≤ 2.0< 1.5
Theoretical Plates > 2000> 3000
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (RSD%) < 2.0%< 1.5%
LOD (µg/mL) Report~ 0.1
LOQ (µg/mL) Report~ 0.3

Workflow and Diagrams

The logical workflow for the HPLC method development and validation is illustrated in the following diagram.

HPLC_Method_Development start Start: Method Development Goal lit_review Literature Review & Method Scouting start->lit_review method_dev Initial Method Development (Column, Mobile Phase, Wavelength) lit_review->method_dev optimization Method Optimization (Gradient, Flow Rate, Temperature) method_dev->optimization system_suitability System Suitability Testing optimization->system_suitability validation Method Validation (Linearity, Accuracy, Precision, etc.) system_suitability->validation protocol Finalized Analytical Protocol validation->protocol end End: Routine Analysis protocol->end

Caption: HPLC Method Development and Validation Workflow.

Conclusion

The described reversed-phase HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of piperonyl cyanide. The method is expected to demonstrate excellent performance characteristics in terms of linearity, accuracy, precision, and specificity, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The provided protocol serves as a comprehensive guide for the implementation and validation of this analytical method.

References

Application Note: GC-MS Analysis of 3,4-(Methylenedioxy)phenylacetonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)phenylacetonitrile, also known as piperonyl cyanide, is a key intermediate in the synthesis of various organic compounds and pharmaceuticals.[1] Its molecular structure, featuring a reactive nitrile group and a methylenedioxy-substituted phenyl ring, makes it a versatile precursor.[2] Notably, it is a crucial starting material in the synthesis of compounds such as derrubone (B1233059) and certain pharmaceutical analogues.[2][3][4] Due to its role as a precursor in the illicit synthesis of controlled substances like 3,4-methylenedioxymethamphetamine (MDMA), its production and distribution are regulated in many jurisdictions.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for monitoring the synthesis of this compound. It allows for the separation, identification, and quantification of the target compound, as well as reaction byproducts and impurities. This application note provides a detailed protocol for the GC-MS analysis of reaction mixtures from the synthesis of this compound, ensuring accurate product identification and purity assessment.

Experimental Protocols

This section details the synthetic procedure for this compound starting from piperonal (B3395001), followed by the protocol for sample preparation and GC-MS analysis.

Synthesis of this compound from Piperonal

This protocol describes a common synthetic route to produce this compound.

Materials:

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Nitroethane

  • A catalysing base (e.g., cyclohexylamine (B46788) or ethylenediamine)

  • Reagents for oxidative hydrolysis (e.g., hydrogen peroxide, formic acid)

  • Reagents for reductive amination (e.g., methylamine, sodium cyanoborohydride) - for subsequent steps if desired

  • Appropriate solvents (e.g., toluene, methanol)

Procedure:

  • Condensation: In a suitable reaction vessel, dissolve piperonal in an excess of nitroethane.

  • Add a catalytic amount of the chosen base (e.g., cyclohexylamine). The molar ratio of piperonal to base is typically around 1:0.01-2.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). This step forms 1-(3',4'-methylenedioxyphenyl)-2-nitroprop-1-ene.

  • Work-up: Quench the reaction with a dilute acid solution and extract the product with an organic solvent like toluene.

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • A small aliquot of this crude reaction mixture should be taken for GC-MS analysis to identify intermediates and byproducts.

Sample Preparation for GC-MS Analysis

Materials:

  • Crude reaction mixture from the synthesis of this compound

  • Methanol (B129727) (or another suitable solvent like ethyl acetate)

  • Internal Standard (IS) solution (e.g., 1 mg/mL of a suitable non-interfering compound like dibenzyl ether in methanol)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 2 mL centrifuge tube.

  • Add 1 mL of methanol and vortex thoroughly to dissolve the sample.

  • Add a known volume of the internal standard solution (e.g., 100 µL).

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for different instruments.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A (or equivalent)

  • Mass Spectrometer: Agilent 5975C VL MSD (or equivalent)

  • Autosampler: Agilent 7683B (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

GC Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature80 °C, hold for 2 min
Ramp 115 °C/min to 280 °C
Final HoldHold at 280 °C for 5 min

MS Parameters:

ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Scan Range 40-550 m/z
Solvent Delay 3 min

Data Presentation and Quantitative Analysis

The following tables summarize hypothetical quantitative data from the GC-MS analysis of a typical reaction mixture.

Table 1: Retention Times and Key Mass Fragments of Expected Compounds

CompoundRetention Time (min)Key Mass Fragments (m/z)
Piperonal (unreacted)8.5150 (M+), 149, 121, 93, 65
Nitroethane (solvent)< 4.0-
This compound 11.2 161 (M+), 135, 105, 77
1-(3',4'-methylenedioxyphenyl)-2-nitroprop-1-ene (intermediate)12.8207 (M+), 176, 148, 131, 103
6-Chloropiperonal (B95519) (byproduct)9.1184/186 (M+), 155/157, 127, 99

Table 2: Quantitative Analysis of a Hypothetical Reaction Mixture

CompoundRetention Time (min)Peak AreaConcentration (mg/mL)% Composition
Piperonal8.5150,0000.757.5%
This compound 11.2 1,500,000 7.50 75.0%
1-(3',4'-methylenedioxyphenyl)-2-nitroprop-1-ene12.8250,0001.2512.5%
6-Chloropiperonal9.150,0000.252.5%
Other Impurities-50,0000.252.5%
Total 2,000,000 10.00 100.0%

Concentrations are calculated relative to an internal standard.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway Piperonal Piperonal Intermediate 1-(3',4'-methylenedioxy) -2-nitroprop-1-ene Piperonal->Intermediate Condensation Nitroethane Nitroethane + Base Catalyst Product 3,4-(Methylenedioxy) phenylacetonitrile Intermediate->Product Further Reaction

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing s1 React Piperonal with Nitroethane & Base s2 Reaction Work-up & Extraction s1->s2 p1 Dissolve Crude Mixture in Methanol s2->p1 p2 Add Internal Standard p1->p2 p3 Centrifuge and Collect Supernatant p2->p3 a1 Inject Sample into GC-MS p3->a1 a2 Data Acquisition (Scan Mode) a1->a2 d1 Peak Integration & Identification a2->d1 d2 Quantification & Reporting d1->d2

Caption: Experimental workflow for GC-MS analysis.

Discussion

The provided GC-MS method allows for the effective separation and identification of this compound from its precursor and major reaction intermediates. The use of a standard non-polar column like the HP-5ms provides good resolution for the compounds of interest.

The mass spectrum of this compound is characterized by its molecular ion peak at m/z 161.[5] Other significant fragments can be used for confirmation. Unreacted piperonal is readily identified by its molecular ion at m/z 150. The presence of intermediates such as 1-(3',4'-methylenedioxyphenyl)-2-nitroprop-1-ene (m/z 207) indicates an incomplete reaction.

Impurity profiling is critical for understanding the reaction chemistry and ensuring product quality. For instance, the detection of chlorinated byproducts like 6-chloropiperonal can occur depending on the reaction conditions and reagents used. The identification of such impurities is crucial for process optimization and for forensic analysis, as they can serve as markers for a specific synthetic route.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound reaction mixtures. The detailed experimental procedures for synthesis, sample preparation, and GC-MS analysis, along with the provided quantitative data and visualizations, offer a valuable resource for researchers and professionals in organic synthesis and analytical chemistry. This method enables accurate monitoring of the reaction progress, quantification of the final product, and identification of key impurities, which is essential for both legitimate pharmaceutical development and forensic investigations.

References

Application Notes and Protocols: The Role of 3,4-(Methylenedioxy)phenylacetonitrile in the Synthesis of Berberine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584), a quaternary ammonium (B1175870) salt from the protoberberine group of benzylisoquinoline alkaloids, exhibits a wide range of pharmacological activities. Its chemical synthesis is a critical aspect of ensuring a stable and pure supply for research and pharmaceutical development. 3,4-(Methylenedioxy)phenylacetonitrile, also known as homopiperonylonitrile, serves as a key precursor in several synthetic routes to berberine hydrochloride. This document outlines the strategic role of this nitrile compound and provides detailed protocols for its conversion to the final product. The synthesis leverages the formation of a key intermediate, 3,4-(methylenedioxyphenyl)ethylamine (homopiperonylamine), followed by condensation and cyclization reactions to construct the characteristic tetracyclic core of berberine.

Introduction: The Strategic Importance of this compound

This compound is a versatile chemical intermediate in the synthesis of various pharmaceuticals, including the isoquinoline (B145761) alkaloid berberine.[1] Its utility in berberine synthesis stems from its 3,4-methylenedioxy-substituted aromatic ring, which forms one of the key structural motifs of the berberine molecule. The nitrile functional group provides a convenient handle for elaboration into an ethylamine (B1201723) side chain, which is essential for the subsequent cyclization reactions that form the isoquinoline core.

A common synthetic strategy involves the reduction of the nitrile to the corresponding primary amine, 3,4-(methylenedioxyphenyl)ethylamine. This amine then undergoes a condensation reaction with a suitably substituted benzaldehyde (B42025) derivative, followed by cyclization to form the tetrahydroisoquinoline skeleton. Subsequent steps involve the formation of the berberine bridge and aromatization to yield the final berberine salt.

Overview of the Synthetic Pathway

The synthesis of berberine hydrochloride from this compound can be conceptualized in the following major stages:

  • Reduction of the Nitrile: Conversion of this compound to 3,4-(methylenedioxyphenyl)ethylamine.

  • Condensation: Reaction of 3,4-(methylenedioxyphenyl)ethylamine with a substituted benzaldehyde (e.g., 2,3-dimethoxybenzaldehyde) to form an imine intermediate.

  • Cyclization (Pictet-Spengler Reaction): Intramolecular cyclization of the imine to form the tetrahydroisoquinoline core.

  • Formation of the Berberine Bridge and Aromatization: Introduction of the final carbon atom of the tetracyclic system and subsequent oxidation to the aromatic berberine scaffold.

  • Salt Formation: Conversion of the berberine base to its hydrochloride salt for improved stability and solubility.

The following diagram illustrates the overall synthetic logic.

G A This compound B 3,4-(Methylenedioxyphenyl)ethylamine (Homopiperonylamine) A->B Reduction C N-(2,3-Dimethoxybenzyl)-3,4-(methylenedioxyphenyl)ethylamine B->C Condensation with 2,3-Dimethoxybenzaldehyde (B126229) D Tetrahydroprotoberberine Intermediate C->D Cyclization (e.g., Pictet-Spengler) E Berberine D->E Oxidation/ Aromatization F Berberine Hydrochloride E->F HCl

Figure 1: High-level synthetic pathway from this compound to Berberine HCl.

Experimental Protocols

The following protocols are compiled based on established chemical transformations and information from relevant patent literature describing similar synthetic routes.[2][3][4] Researchers should adapt these procedures based on their laboratory conditions and safety protocols.

Step 1: Reduction of this compound to 3,4-(Methylenedioxyphenyl)ethylamine

This step is a crucial transformation to prepare the amine necessary for the subsequent condensation and cyclization.

Methodology:

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents:

    • This compound

    • Lithium aluminum hydride (LiAlH₄) or a suitable alternative reducing agent (e.g., catalytic hydrogenation with Raney Nickel).

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • Distilled water

    • 15% Sodium hydroxide (B78521) solution

    • Anhydrous sodium sulfate (B86663)

  • Procedure (using LiAlH₄): a. Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether in the reaction flask and cool to 0 °C in an ice bath. b. Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature below 10 °C. c. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. d. Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. e. Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. f. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-(methylenedioxyphenyl)ethylamine as an oil.

Step 2 & 3: Synthesis of the Tetrahydroisoquinoline Core via Pictet-Spengler Reaction

This classic reaction constructs the core heterocyclic structure of berberine.

Methodology:

  • Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • 3,4-(Methylenedioxyphenyl)ethylamine (from Step 1)

    • 2,3-Dimethoxybenzaldehyde

    • An appropriate solvent (e.g., toluene, ethanol)

    • An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

  • Procedure: a. Dissolve 3,4-(methylenedioxyphenyl)ethylamine (1 equivalent) and 2,3-dimethoxybenzaldehyde (1 equivalent) in the chosen solvent. b. Add the acid catalyst and heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. The crude product, a substituted tetrahydroisoquinoline, can be purified by column chromatography on silica (B1680970) gel.

Step 4: Formation of the Berberine Bridge and Aromatization

This step completes the tetracyclic protoberberine skeleton.

Methodology:

  • Apparatus: A reaction vessel suitable for heating.

  • Reagents:

    • The tetrahydroisoquinoline intermediate (from Step 2 & 3)

    • A source for the "berberine bridge" carbon, such as glyoxal (B1671930) or a glyoxal equivalent.

    • An acid, such as formic acid or hydrochloric acid.

    • An oxidizing agent (can be air or a chemical oxidant in a subsequent step).

    • A catalyst, such as copper sulfate, may be used.[3][4]

  • Procedure: a. Dissolve the tetrahydroisoquinoline intermediate in a suitable solvent, such as formic acid or acetic acid. b. Add glyoxal (as an aqueous solution) and an inorganic acid like concentrated hydrochloric acid. A metal salt like anhydrous copper sulfate may be added to facilitate the reaction.[5] c. Heat the reaction mixture, for instance, to 80-100 °C, for 8-12 hours.[5] d. During this process, cyclization and subsequent oxidation/aromatization occur to form the berberine core. e. After cooling, the crude berberine product may precipitate from the reaction mixture.

Step 5: Formation and Purification of Berberine Hydrochloride

The final step involves converting the berberine base into its hydrochloride salt and purifying it.

Methodology:

  • Apparatus: Beakers, filtration apparatus.

  • Reagents:

    • Crude berberine product (from Step 4)

    • Hot water

    • Activated charcoal

    • 10% Hydrochloric acid solution

  • Procedure: a. Dissolve the crude berberine product in hot water. b. Add activated charcoal to decolorize the solution and heat for a short period (e.g., 30 minutes).[2] c. Filter the hot solution to remove the charcoal. d. To the hot filtrate, add 10% hydrochloric acid solution while stirring.[2] e. Cool the solution to below 15 °C to allow for the crystallization of berberine hydrochloride.[2] f. Collect the yellow crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum.

Data Presentation

The following table summarizes typical yields reported in patent literature for analogous synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.

Synthetic Step Starting Material Product Reported Yield Reference
CyanidationPiperonyl chlorideThis compound~76%[2]
Cyclization & Salt FormationCondensate HydrochlorateBerberine Hydrochloride~83%[2]

Visualized Experimental Workflow

The following diagram provides a visual representation of the key experimental workflow for the synthesis of the tetrahydroisoquinoline core via the Pictet-Spengler reaction.

G cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Purification start Start dissolve Dissolve Amine & Aldehyde in Solvent start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst reflux Heat to Reflux (12-24h) add_catalyst->reflux cool Cool to RT reflux->cool neutralize Neutralize with Base cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate chromatography Column Chromatography concentrate->chromatography product Purified Tetrahydroisoquinoline chromatography->product

Figure 2: Workflow for the Pictet-Spengler cyclization step in berberine synthesis.

Conclusion

This compound is a valuable and strategically important starting material for the total synthesis of berberine hydrochloride. The synthetic route, involving a key nitrile reduction and a Pictet-Spengler-type reaction, offers a reliable method for constructing the complex isoquinoline alkaloid structure. The protocols and workflows detailed in this document provide a comprehensive guide for researchers engaged in the synthesis of berberine and its derivatives, facilitating further research and development in this pharmacologically significant class of compounds.

References

Application Notes and Protocols for the Hydrolysis of Homopiperonylnitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homopiperonylnitrile, also known as 3,4-(methylenedioxy)phenylacetonitrile, is a key intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, yielding homopiperonylic acid (3,4-(methylenedioxy)phenylacetic acid), a crucial building block for numerous target molecules. This document provides detailed experimental procedures for the acidic and alkaline hydrolysis of homopiperonylnitrile, complete with quantitative data and a workflow diagram.

Data Presentation

The following table summarizes the key quantitative data for the acidic and alkaline hydrolysis of homopiperonylnitrile to homopiperonylic acid.

ParameterAcidic HydrolysisAlkaline Hydrolysis
Starting Material HomopiperonylnitrileHomopiperonylnitrile
Primary Reagent Sulfuric Acid (70%)Potassium Hydroxide (B78521)
Solvent WaterEthylene (B1197577) Glycol
Reaction Temperature 120-130°C160°C
Reaction Time 2 hours4 hours
Product Homopiperonylic AcidHomopiperonylic Acid
Yield HighHigh
Work-up Cooling, filtration, washingDilution, acidification, filtration

Experimental Protocols

Protocol 1: Acidic Hydrolysis of Homopiperonylnitrile

This protocol is adapted from a general procedure for the hydrolysis of arylacetonitriles.

Materials:

  • Homopiperonylnitrile

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirring capabilities

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 30 mL of concentrated sulfuric acid to 20 mL of deionized water to prepare a 70% sulfuric acid solution. To this solution, add 10 g (0.062 mol) of homopiperonylnitrile.

  • Reaction: Heat the mixture to 120-130°C with vigorous stirring. The reaction is typically complete within 2 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of cold water. The product, homopiperonylic acid, will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent if necessary.

  • Drying: Dry the purified homopiperonylic acid in a vacuum oven.

Protocol 2: Alkaline Hydrolysis of Homopiperonylnitrile

This protocol is a robust method for the hydrolysis of nitriles, particularly when the substrate may be sensitive to strong acids.

Materials:

  • Homopiperonylnitrile

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirring capabilities

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, place 25 g (0.446 mol) of potassium hydroxide and 100 mL of ethylene glycol. Heat the mixture to dissolve the potassium hydroxide.

  • Addition of Nitrile: Add 25 g (0.155 mol) of homopiperonylnitrile to the hot solution.

  • Reaction: Heat the reaction mixture to 160°C and maintain this temperature for 4 hours with continuous stirring.

  • Work-up and Isolation: Cool the reaction mixture to below 100°C and dilute it with 200 mL of water. Carefully acidify the solution to a pH of 1 with concentrated hydrochloric acid. This will precipitate the homopiperonylic acid.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water until the washings are neutral.

  • Drying: Dry the product in a desiccator or a vacuum oven to obtain the final homopiperonylic acid.

Mandatory Visualization

Hydrolysis_Workflow cluster_acidic Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis A_Start Start with Homopiperonylnitrile A_Reagents Add 70% H2SO4 A_Start->A_Reagents A_Reaction Heat at 120-130°C for 2 hours A_Reagents->A_Reaction A_Workup Cool and Pour into Cold Water A_Reaction->A_Workup A_Isolation Filter and Wash with Water A_Workup->A_Isolation A_Product Homopiperonylic Acid A_Isolation->A_Product B_Start Start with Homopiperonylnitrile B_Reagents Add KOH in Ethylene Glycol B_Start->B_Reagents B_Reaction Heat at 160°C for 4 hours B_Reagents->B_Reaction B_Workup Cool, Dilute with Water, and Acidify with HCl B_Reaction->B_Workup B_Isolation Filter and Wash with Water B_Workup->B_Isolation B_Product Homopiperonylic Acid B_Isolation->B_Product

Caption: Experimental workflows for acidic and alkaline hydrolysis of homopiperonylnitrile.

Application of 3,4-(Methylenedioxy)phenylacetonitrile in Forensic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)phenylacetonitrile, also known as piperonyl cyanide, is a chemical intermediate of significant interest in forensic chemistry. Its primary relevance lies in its role as a potential precursor in the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. The identification of this compound in seized materials can provide crucial intelligence regarding the synthetic route employed by illicit drug manufacturers. This document provides detailed application notes and protocols for the forensic analysis of this compound and its significance in the context of MDMA synthesis.

Application Notes

The principal application of this compound in forensic chemistry is as a marker for a specific synthetic pathway to MDMA. Its presence in a clandestine laboratory or in trace amounts within seized MDMA tablets suggests a synthesis route that differs from the more commonly encountered methods starting from safrole or piperonal (B3395001) directly. This information is invaluable for law enforcement and forensic chemists in linking different seizures, identifying trafficking networks, and understanding the evolving landscape of illicit drug manufacturing.

Impurity profiling of seized MDMA is a critical tool in forensic investigations. The impurities present in a final drug product can provide a "fingerprint" of the synthesis method used. When this compound is used as a precursor, a unique profile of intermediates and by-products may be generated, allowing for the differentiation of MDMA samples based on their chemical signatures.

Experimental Protocols

Protocol 1: Synthesis of MDMA from this compound (Plausible Route)

This protocol outlines a plausible two-step synthesis of MDMA starting from this compound. The first step involves the synthesis of the key intermediate 3,4-methylenedioxyphenyl-2-propanone (MDP2P), followed by the reductive amination of MDP2P to MDMA.

Step 1: Synthesis of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) via the condensation of this compound with a Grignard Reagent.

Materials:

  • This compound

  • Methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

  • Place the this compound in the flask and dissolve it in anhydrous diethyl ether or THF.

  • Cool the flask in an ice bath.

  • Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the nitrile. An exothermic reaction will occur. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • The reaction is then quenched by carefully pouring the mixture onto a slurry of crushed dry ice and dilute hydrochloric acid. This hydrolyzes the intermediate imine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude MDP2P.

  • The crude product can be purified by vacuum distillation.

Step 2: Reductive Amination of MDP2P to MDMA

Materials:

Procedure:

  • Dissolve the MDP2P in methanol or ethanol in a flask.

  • Cool the solution in an ice bath and slowly add the methylamine solution while stirring.

  • In a separate container, prepare a solution of sodium borohydride in a small amount of the same solvent.

  • Slowly add the sodium borohydride solution to the MDP2P/methylamine mixture, keeping the temperature low.

  • After the addition is complete, continue stirring at room temperature for several hours.

  • Acidify the reaction mixture with hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with diethyl ether to remove any unreacted starting material.

  • Make the aqueous layer basic with a strong base (e.g., NaOH) and extract the MDMA freebase with diethyl ether.

  • Dry the ethereal extract over anhydrous magnesium sulfate.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate MDMA hydrochloride.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry to obtain MDMA HCl.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and confirm the presence of this compound in a seized sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

Sample Preparation:

  • Dissolve a small amount of the suspected sample in a suitable solvent (e.g., methanol or acetone).

  • Filter the solution if necessary to remove any particulate matter.

  • Inject 1 µL of the prepared sample into the GC-MS system.

Expected Results:

  • Retention Time: The retention time for this compound will be specific to the column and conditions used. A reference standard should be run to confirm the retention time.

  • Mass Spectrum: The mass spectrum should be compared to a reference spectrum. Key fragments for this compound (C₉H₇NO₂) with a molecular weight of 161.16 g/mol are expected at m/z 161 (M+), 135, 105, and 77.

Protocol 3: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the amount of this compound in a seized sample.

Instrumentation:

  • High-performance liquid chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

HPLC Parameters:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a portion of the homogenized seized sample and dissolve it in a known volume of the mobile phase. Sonicate and filter the solution before injection.

Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the percentage of the analyte in the original seized sample.

Data Presentation

While specific quantitative data for this compound in seized samples is not widely available in the literature, the following table provides an example of how such data could be presented. For illustrative purposes, typical quantitative parameters for the analysis of the final product, MDMA, are included.

Table 1: Example Quantitative Data for the Analysis of MDMA by HPLC-UV

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Visualizations

MDMA_Synthesis_Pathway MDPAN This compound Intermediate Intermediate Imine MDPAN->Intermediate + Grignard Methylmagnesium bromide Grignard->Intermediate MDP2P 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) Intermediate->MDP2P Hydrolysis Acidic Hydrolysis Hydrolysis->MDP2P MDMA MDMA MDP2P->MDMA + Methylamine Methylamine Methylamine->MDMA ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->MDMA Forensic_Analysis_Workflow SeizedSample Seized Material (Powder, Tablets, etc.) SamplePrep Sample Preparation (Homogenization, Extraction, Dilution) SeizedSample->SamplePrep Screening Presumptive Screening (Color Tests) SamplePrep->Screening Confirmation Confirmatory Analysis SamplePrep->Confirmation GCMS GC-MS Analysis Confirmation->GCMS HPLC HPLC-UV/DAD Analysis Confirmation->HPLC ImpurityProfiling Impurity Profiling GCMS->ImpurityProfiling Quantification Quantification HPLC->Quantification Report Forensic Report Quantification->Report ImpurityProfiling->Report

Application Notes and Protocols for Multi-Step Synthesis Involving 2-(1,3-Benzodioxol-5-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(1,3-Benzodioxol-5-yl)acetonitrile, also known as homopiperonylnitrile, is a pivotal intermediate in organic synthesis.[1][2] Its structure incorporates the 1,3-benzodioxole (B145889) moiety, a common feature in numerous natural products and pharmacologically active compounds, combined with a reactive nitrile functional group.[2][3][4] This unique combination makes it a valuable precursor for a wide range of molecules, particularly in the development of pharmaceuticals, agrochemicals, and fragrances.[2][4][5] The nitrile group can be readily converted into other functionalities such as amines, carboxylic acids, and ketones, opening pathways to complex molecular architectures.[2] These application notes provide detailed protocols for the synthesis of 2-(1,3-Benzodioxol-5-yl)acetonitrile from a common starting material and its subsequent elaboration into key synthetic intermediates.

Section 1: Synthesis of 2-(1,3-Benzodioxol-5-yl)acetonitrile from Piperonyl Alcohol

This two-step protocol outlines a reliable method for synthesizing the target acetonitrile (B52724) starting from the readily available piperonyl alcohol. The process involves an initial chlorination to form piperonyl chloride, followed by a nucleophilic substitution with a cyanide salt.

Experimental Workflow: Synthesis of 2-(1,3-Benzodioxol-5-yl)acetonitrile

G Workflow for 2-(1,3-Benzodioxol-5-yl)acetonitrile Synthesis Start Piperonyl Alcohol Step1 Step 1: Chlorination Start->Step1 SOCl2, Pyridine (B92270) (cat.) DCM, 0°C to RT Intermediate Piperonyl Chloride Step1->Intermediate Step2 Step 2: Cyanation Intermediate->Step2 NaCN, DMSO RT Purification Purification (Recrystallization) Step2->Purification Product 2-(1,3-Benzodioxol-5-yl)acetonitrile Purification->Product

Caption: A two-step synthesis of the target nitrile from piperonyl alcohol.

Protocol 1.1: Synthesis of 5-(Chloromethyl)-1,3-benzodioxole (Piperonyl Chloride)

This protocol details the chlorination of piperonyl alcohol using thionyl chloride. This method is efficient and scalable.

Methodology:

  • To a stirred solution of piperonyl alcohol (1.0 eq.) in dichloromethane (B109758) (DCM, approx. 5 mL per gram of alcohol) under a nitrogen atmosphere at 0 °C, add a catalytic amount of pyridine (0.05 eq.).

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield crude piperonyl chloride, which can often be used in the next step without further purification.

Protocol 1.2: Synthesis of 2-(1,3-Benzodioxol-5-yl)acetonitrile

This protocol describes the nucleophilic substitution of the chloride with cyanide. Caution: Sodium cyanide is highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Methodology:

  • In a round-bottom flask, dissolve the crude 5-(Chloromethyl)-1,3-benzodioxole (1.0 eq.) in dimethyl sulfoxide (B87167) (DMSO, approx. 4 mL per gram of chloride).

  • Add sodium cyanide (1.5 eq.) portion-wise to the solution. An exotherm may be observed.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a larger volume of cold water, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain 2-(1,3-Benzodioxol-5-yl)acetonitrile as a white to off-white solid.[4]

Data Summary: Synthesis of 2-(1,3-Benzodioxol-5-yl)acetonitrile
StepReactantReagentsSolventTime (h)Temp. (°C)Typical Yield (%)
1.1 Piperonyl AlcoholSOCl₂, Pyridine (cat.)DCM3 - 50 to RT90 - 95 (crude)
1.2 Piperonyl ChlorideNaCNDMSO4 - 6RT85 - 92
Overall Piperonyl Alcohol 76 - 87

Section 2: Application in the Synthesis of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)

2-(1,3-Benzodioxol-5-yl)acetonitrile is a key precursor for the synthesis of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P), an important intermediate in the synthesis of various compounds.[6][7] The following protocol details its synthesis via a Grignard reaction followed by acidic hydrolysis.

Experimental Workflow: Synthesis of MDP2P

G Workflow for MDP2P Synthesis Start 2-(1,3-Benzodioxol-5-yl)acetonitrile Step1 Step 1: Grignard Reaction Start->Step1 CH3MgBr, Dry Ether Reflux Intermediate Magnesium Imine Complex Step1->Intermediate Step2 Step 2: Acid Hydrolysis Intermediate->Step2 Aqueous H2SO4 Reflux Purification Purification (Vacuum Distillation) Step2->Purification Product 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) Purification->Product

Caption: A two-step, one-pot synthesis of MDP2P from the parent nitrile.

Protocol 2.1: Grignard Reaction and Hydrolysis

Methodology:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place a solution of 2-(1,3-Benzodioxol-5-yl)acetonitrile (1.0 eq.) in anhydrous diethyl ether.

  • Slowly add a solution of methylmagnesium bromide (1.2 eq., 3.0 M in diethyl ether) via the dropping funnel. The reaction is exothermic and may begin to reflux.

  • After the addition is complete, heat the mixture to reflux for 2 hours to ensure the complete formation of the intermediate magnesium imine complex.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully and slowly add 10% aqueous sulfuric acid. This hydrolysis step is highly exothermic. Continue adding acid until the aqueous layer is acidic (pH ~1) and all magnesium salts have dissolved.

  • Heat the biphasic mixture to reflux for 1 hour to complete the hydrolysis of the imine to the ketone.

  • Cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain MDP2P as a light brown oil.[7]

Data Summary: Synthesis of MDP2P
ReactantReagentsSolventTime (h)Temp. (°C)Typical Yield (%)Purity (%)
2-(1,3-Benzodioxol-5-yl)acetonitrile1. CH₃MgBr2. aq. H₂SO₄Diethyl Ether3Reflux75 - 85>95

Section 3: Potential Biological Pathway Application

Derivatives of 1,3-benzodioxole have been investigated for a range of biological activities. Recent studies have shown that certain N-(benzo[d][5][8]dioxol-5-yl) acetamide (B32628) derivatives can act as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1), promoting root growth in plants.[9] This suggests a potential application for compounds derived from 2-(1,3-Benzodioxol-5-yl)acetonitrile in agricultural science.

Signaling Pathway: TIR1-Mediated Auxin Response

The diagram below illustrates the simplified signaling pathway initiated by an auxin-like molecule, such as a 1,3-benzodioxole derivative. The agonist binds to the TIR1 receptor, part of the SCF-TIR1 ubiquitin ligase complex, leading to the degradation of Aux/IAA transcriptional repressors and subsequent expression of auxin-responsive genes that promote root growth.[9]

G Simplified Auxin Signaling Pathway cluster_repression Repression (No Agonist) Agonist 1,3-Benzodioxole Derivative (Agonist) TIR1 TIR1 Receptor (Part of SCF-TIR1 Complex) Agonist->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits Ub Ubiquitination AuxIAA->Ub is tagged ARF Auxin Response Factor (ARF) AuxIAA->ARF Inhibits Proteasome 26S Proteasome Ub->Proteasome targets to Degradation Degradation Proteasome->Degradation Degradation->AuxIAA degrades Degradation->ARF Relieves Inhibition Gene Auxin-Responsive Genes ARF->Gene Represses ARF->Gene Activates Transcription Response Root Growth Promotion Gene->Response

Caption: Agonist binding to TIR1 leads to repressor degradation and root growth.

References

Application Notes and Protocols: 3,4-(Methylenedioxy)phenylacetonitrile as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)phenylacetonitrile, also known as piperonyl cyanide, is a key chemical intermediate in the synthesis of various compounds, including pharmaceuticals and, notably, illicitly manufactured substances such as 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3][4] Its role as a precursor makes it a compound of significant interest in forensic chemistry and for law enforcement agencies.[1][3] The availability of a well-characterized analytical standard is crucial for the accurate identification and quantification of this compound in various matrices, aiding in the profiling of seized drug samples and understanding synthetic routes.[1] These application notes provide detailed protocols for the use of this compound as an analytical standard for chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 4439-02-5
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance White to light yellow crystalline powder[5]
Melting Point 43-45 °C
Solubility Insoluble in water; Soluble in methanol (B129727) and other organic solvents.[5]

Application: Quantification of this compound in Seized Samples

The following protocols are designed for the quantitative analysis of this compound in solid or liquid samples. These methods are essential for forensic laboratories to determine the purity of precursors and to trace the synthetic pathways of illicit drugs.

Experimental Workflow for Analytical Standard Preparation and Use

Workflow cluster_prep Standard Preparation cluster_analysis Sample Analysis A High-Purity Standard (>99%) B Accurate Weighing A->B Obtain C Dissolution in Volumetric Flask B->C Transfer D Serial Dilutions C->D Prepare H Quantification using Calibration Curve D->H Generate Calibration Curve E Sample Preparation (Extraction/Dilution) F GC-MS or HPLC Analysis E->F G Data Acquisition F->G G->H

Caption: Workflow for the preparation and use of this compound as an analytical standard.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound in volatile and semi-volatile samples.

1. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For solid samples, dissolve a known weight in methanol. For liquid samples, dilute an aliquot with methanol. If necessary, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. Data Analysis:

  • Identify this compound by its retention time and mass spectrum.

  • Quantify the analyte by creating a calibration curve from the peak areas of the working standards versus their concentrations.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the analysis of non-volatile or thermally labile samples containing this compound.

1. Standard and Sample Preparation:

  • Follow the same procedure as described in the GC-MS protocol, using acetonitrile (B52724) as the solvent.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 285 nm

3. Data Analysis:

  • Identify this compound by its retention time.

  • Quantify the analyte by creating a calibration curve from the peak areas of the working standards versus their concentrations.

Quantitative Data and Method Validation

The following table summarizes typical validation parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterGC-MSHPLC-UV
Linearity Range 1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.3 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL1.5 µg/mL
Accuracy (% Recovery) 95 - 105%96 - 104%
Precision (% RSD) < 5%< 5%

Logical Relationship: Synthesis of MDMA from Piperonal

The analysis of this compound is often relevant in the context of clandestine drug synthesis. The following diagram illustrates a common synthetic pathway for MDMA starting from piperonal, a compound that can be synthesized from this compound. Understanding these pathways is critical for forensic chemists to identify key precursors and intermediates.

MDMA_Synthesis Piperonal Piperonal Nitropropene MDP2NP (3,4-Methylenedioxyphenyl-2-nitropropene) Piperonal->Nitropropene Henry Reaction (Nitroethane) Propanone MDP2P (3,4-Methylenedioxyphenyl-2-propanone) Nitropropene->Propanone Reduction MDMA MDMA (3,4-Methylenedioxymethamphetamine) Propanone->MDMA Reductive Amination (Methylamine)

Caption: A simplified synthetic pathway for MDMA from piperonal.

Conclusion

The use of this compound as an analytical standard is indispensable for the accurate and reliable identification and quantification of this controlled substance precursor. The detailed GC-MS and HPLC-UV protocols provided in these application notes offer robust methods for forensic and research laboratories. The validation data presented demonstrates the suitability of these methods for routine analysis. A thorough understanding of the synthetic pathways involving this compound is essential for effective drug control and forensic intelligence.

References

Synthetic Route from 3,4-Methylenedioxyphenylacetic Acid to the Corresponding Nitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the conversion of 3,4-methylenedioxyphenylacetic acid to 2-(3,4-methylenedioxyphenyl)acetonitrile. The synthesis follows a reliable two-step pathway involving the formation of an intermediate amide, which is subsequently dehydrated to yield the target nitrile. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow. The provided methodology is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

2-(3,4-Methylenedioxyphenyl)acetonitrile is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Its precursor, 3,4-methylenedioxyphenylacetic acid, is a readily available starting material. The conversion of a carboxylic acid to a nitrile is a fundamental transformation in organic chemistry. A common and effective method involves a two-step process: the initial conversion of the carboxylic acid to a primary amide, followed by the dehydration of the amide. This protocol details a robust procedure for this transformation, utilizing thionyl chloride for both the activation of the carboxylic acid and the dehydration of the intermediate amide.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis of 2-(3,4-methylenedioxyphenyl)acetonitrile from 3,4-methylenedioxyphenylacetic acid. The values are based on typical yields reported for analogous reactions in the chemical literature.

StepReactionStarting MaterialReagentsProductExpected Yield (%)Purity (%)
1Amide Formation3,4-Methylenedioxyphenylacetic acid1. Thionyl chloride2. Aqueous Ammonia (B1221849)2-(3,4-Methylenedioxyphenyl)acetamide85 - 95>95
2Dehydration2-(3,4-Methylenedioxyphenyl)acetamideThionyl chloride2-(3,4-Methylenedioxyphenyl)acetonitrile80 - 90>98

Experimental Protocols

Step 1: Synthesis of 2-(3,4-Methylenedioxyphenyl)acetamide

This protocol describes the conversion of 3,4-methylenedioxyphenylacetic acid to 2-(3,4-methylenedioxyphenyl)acetamide via the corresponding acid chloride.

Materials:

  • 3,4-Methylenedioxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (B28343) (anhydrous)

  • Concentrated aqueous ammonia (NH₄OH, 28-30%)

  • Ice

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3,4-methylenedioxyphenylacetic acid (10.0 g, 55.5 mmol) and anhydrous toluene (100 mL).

  • Slowly add thionyl chloride (8.0 mL, 111 mmol, 2.0 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 2-(3,4-methylenedioxyphenyl)acetyl chloride as an oil.

  • In a separate beaker, cool 100 mL of concentrated aqueous ammonia in an ice bath.

  • Slowly and carefully add the crude acid chloride to the cold ammonia solution with vigorous stirring. A precipitate will form.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 50 mL).

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(3,4-methylenedioxyphenyl)acetamide as a white solid.

  • Dry the purified product under vacuum.

Step 2: Synthesis of 2-(3,4-Methylenedioxyphenyl)acetonitrile

This protocol outlines the dehydration of 2-(3,4-methylenedioxyphenyl)acetamide to the corresponding nitrile using thionyl chloride.

Materials:

  • 2-(3,4-Methylenedioxyphenyl)acetamide

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, dissolve 2-(3,4-methylenedioxyphenyl)acetamide (5.0 g, 27.9 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (4.1 mL, 55.8 mmol, 2.0 equivalents) to the cooled solution with stirring.

  • Remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C) for 3 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (100 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude nitrile.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure 2-(3,4-methylenedioxyphenyl)acetonitrile as a colorless to pale yellow oil.

Mandatory Visualization

The following diagram illustrates the synthetic workflow from the starting carboxylic acid to the final nitrile product.

Synthetic_Route start 3,4-Methylenedioxyphenylacetic Acid reagent1 SOCl₂, Toluene Reflux start->reagent1 intermediate 2-(3,4-Methylenedioxyphenyl)acetyl chloride (in situ) reagent1->intermediate reagent2 Conc. NH₄OH (aq) 0 °C intermediate->reagent2 amide 2-(3,4-Methylenedioxyphenyl)acetamide reagent2->amide reagent3 SOCl₂, DCM Reflux amide->reagent3 product 2-(3,4-Methylenedioxyphenyl)acetonitrile reagent3->product

Caption: Synthetic workflow for the conversion of 3,4-methylenedioxyphenylacetic acid to the nitrile.

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-(Methylenedioxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the chromatographic purification of crude 3,4-(Methylenedioxy)phenylacetonitrile. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties? this compound (also known as piperonyl cyanide or homopiperonylnitrile) is a solid organic compound that serves as a versatile synthetic intermediate in pharmaceutical and chemical research.[1] It is characterized by a phenyl ring with a methylenedioxy group and a cyanomethyl side chain.[2] The compound typically appears as a white to light yellow or pale yellow crystalline powder or a low-melting solid.[1][2][3] It is insoluble in water but soluble in solvents like methanol (B129727).[1][4]

Q2: What are the common impurities found in crude this compound? Impurities in the crude product depend heavily on the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Such as piperonal, piperonyl chloride, or other precursors.[1][2]

  • By-products: Formed from side reactions during synthesis. For example, if starting from piperonal, isomers like 3,4-methylenedioxybenzonitrile can form under certain conditions.[1]

  • Residual Solvents: Solvents used during the reaction or initial workup.

  • Degradation Products: The compound may degrade under harsh reaction or purification conditions.

Q3: Why is column chromatography the recommended purification method? Column chromatography is highly effective for purifying moderately polar organic compounds like this compound.[1] It excels at separating the target compound from less polar starting materials and more polar by-products, which is essential for achieving the high purity (often >98%) required for subsequent synthetic steps.[1][4][5]

Q4: What safety precautions should be taken when handling this compound? this compound is considered a toxic substance. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation.[1][4] Always handle this compound in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling instructions.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₉H₇NO₂[1][5]
Molecular Weight 161.16 g/mol [1]
Appearance White to light yellow powder or crystals[1][2]
Melting Point 41-45 °C[1][6]
Boiling Point ~135-140 °C at 5 mmHg[1]
Solubility Insoluble in water; Soluble in methanol[1][4]

Table 2: Example Gradient Elution System for Column Chromatography

StepSolvent System (Hexane:Ethyl Acetate)Purpose
1. Column Packing & Equilibration9:1Prepare and equilibrate the silica (B1680970) gel column.
2. Initial Elution100% Hexane, then 95:5Elute highly non-polar impurities.
3. Product Elution85:15 to 70:30Elute the target this compound.
4. Final Wash50:50"Flush" the column of highly polar impurities.
Note: This is an example system. The optimal solvent ratios should be determined by Thin Layer Chromatography (TLC) prior to the column.[7]

Chromatography Troubleshooting Guide

Problem: The compound is not eluting from the column or recovery is very low.

  • Possible Cause: The mobile phase (eluent) is not polar enough. This compound has moderate polarity and may adsorb strongly to the silica gel if the eluent is too non-polar.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate. If the compound still does not elute, adding a small amount (e.g., 1-2%) of a more polar solvent like methanol to the eluent can be effective.[8]

Problem: The product is co-eluting with an impurity.

  • Possible Cause: The chosen solvent system does not provide adequate separation (resolution) between your product and the impurity.

  • Solution: Perform a systematic TLC analysis with different solvent systems to find one that maximizes the separation between the product spot and the impurity spot.[8] Try solvent mixtures of different polarities (e.g., Dichloromethane/Ethyl Acetate) or consider using a different stationary phase if the impurity is particularly challenging to separate.

Problem: The purified product appears as an oil or waxy solid, not the expected crystalline solid.

  • Possible Cause 1: Residual solvent is present. Even small amounts of solvent can prevent crystallization.

  • Solution 1: Ensure the product is dried under a high vacuum for an extended period to remove all volatile solvents. Gentle heating can aid this process.

  • Possible Cause 2: The product is still impure. Impurities can significantly depress the melting point and inhibit crystallization.[8][9]

  • Solution 2: Confirm the purity using analytical techniques like NMR or HPLC. If impurities are detected, a second chromatographic purification or recrystallization from a suitable solvent system may be necessary.[8]

Problem: Spots are streaking or "tailing" on the TLC plate.

  • Possible Cause 1: The sample is too concentrated. Overloading the TLC plate can lead to poor spot definition.

  • Solution 1: Dilute the sample before spotting it on the TLC plate.

  • Possible Cause 2: Strong interaction between the compound and the silica gel. The nitrile group can interact with the acidic silica.

  • Solution 2: Add a very small amount of a modifier to your TLC developing chamber and mobile phase, such as a drop of acetic acid or triethylamine, to see if it improves the spot shape. Use this approach with caution as it will alter the column's separation characteristics.

Experimental Protocol: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of crude this compound.

1. Materials and Preparation:

  • Stationary Phase: Silica gel, standard grade (e.g., 200-300 mesh).[1]

  • Mobile Phase: A mixture of n-Hexane and Ethyl Acetate. The optimal ratio should be determined beforehand using TLC. A good starting point for TLC analysis is a 4:1 Hexane:Ethyl Acetate mixture.

  • Crude Sample: The crude this compound from your reaction.

2. Mobile Phase Selection (TLC):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate and develop it in various Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1).

  • The ideal solvent system will give your product a Retention Factor (Rf) value of approximately 0.25-0.35, with good separation from all impurities.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).[8]

  • Pour the slurry into your chromatography column and allow the silica to settle, ensuring a uniform and level bed. Drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.[8]

4. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel or an inert solid like Celite to the solution.[1][7] Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1][7]

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting with the initial, low-polarity solvent system determined by your TLC analysis.[7]

  • Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, start with 500 mL of 95:5 Hexane:EtOAc, followed by 1 L of 85:15 Hexane:EtOAc, and so on.[7]

  • Collect the eluent in a series of numbered test tubes or flasks (fractions).

6. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[7][8]

  • Combine all fractions that show a single, clean spot corresponding to the Rf of your desired product.[8]

7. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to yield the purified this compound.[7][8]

Visualized Workflows and Logic

dot digraph "Purification_Workflow" { graph [ rankdir="LR", bgcolor="#FFFFFF", size="10,5!", dpi=72, label="Figure 1: General Workflow for Chromatographic Purification", fontcolor="#202124", fontsize=12 ];

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Crude [label="Crude Product", fillcolor="#F1F3F4"]; TLC [label="TLC Analysis\n(Solvent Selection)", fillcolor="#FBBC05", fontcolor="#202124"]; Prep [label="Sample Prep\n(Dry Loading)", fillcolor="#F1F3F4"]; Column [label="Silica Gel Column\n(Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Fraction\nCollection", fillcolor="#F1F3F4"]; Analyze [label="TLC Analysis\nof Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure\nFractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evap [label="Solvent Removal\n(Rotovap)", fillcolor="#F1F3F4"]; Pure [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Crude -> TLC; TLC -> Prep; Prep -> Column; Column -> Collect; Collect -> Analyze; Analyze -> Combine; Combine -> Evap; Evap -> Pure; }

Figure 1: General Workflow for Chromatographic Purification

dot digraph "Troubleshooting_Tree" { graph [ rankdir="TB", bgcolor="#FFFFFF", size="10,8!", dpi=72, label="Figure 2: Troubleshooting Guide for Poor Separation", fontcolor="#202124", fontsize=12 ];

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Start [label="Problem:\nProduct Co-elutes\nwith Impurity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC [label="Did you perform\nsystematic TLC analysis\nto find the best solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; RerunTLC [label="Action:\nScreen multiple solvent systems\n(e.g., Hexane/EtOAc, DCM/MeOH)\nto maximize spot separation (ΔRf).", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckGradient [label="Is your elution\ngradient too steep?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ShallowGradient [label="Action:\nUse a shallower gradient.\nIncrease polarity in smaller\nincrements over a larger volume.", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckLoading [label="Did you overload\nthe column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReduceLoad [label="Action:\nRepeat with less material.\nRule of thumb: 1g crude per\n20-50g silica gel.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Problem Resolved:\nPure Product Isolated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckTLC; CheckTLC -> RerunTLC [label="No"]; RerunTLC -> CheckGradient; CheckTLC -> CheckGradient [label="Yes"]; CheckGradient -> ShallowGradient [label="Yes"]; ShallowGradient -> Success; CheckGradient -> CheckLoading [label="No"]; CheckLoading -> ReduceLoad [label="Yes"]; ReduceLoad -> Success; CheckLoading -> Success [label="No"]; }

Figure 2: Troubleshooting Guide for Poor Separation

References

Technical Support Center: Synthesis of Piperonyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperonyl cyanide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to piperonyl cyanide?

A1: The most prevalent method for synthesizing piperonyl cyanide is through the nucleophilic substitution of piperonyl chloride with an inorganic cyanide salt, such as sodium cyanide or potassium cyanide. Alternative, less toxic cyanide sources like potassium ferrocyanide in the presence of a copper catalyst have also been reported.

Q2: What are the primary side reactions I should be aware of during the synthesis of piperonyl cyanide?

A2: The main side reactions include the formation of piperonyl isocyanide, hydrolysis of piperonyl chloride to piperonyl alcohol, and potential hydrolysis of the final product to piperonylacetic acid. Under certain conditions, elimination reactions can also occur, although this is less common for benzylic halides like piperonyl chloride.

Q3: My crude piperonyl cyanide has a strong, unpleasant odor. What is the likely cause?

A3: A strong, foul odor is a common indicator of the presence of the isomeric byproduct, piperonyl isocyanide. Isocyanides are known for their pungent and unpleasant smells.

Q4: What is a typical yield for the synthesis of piperonyl cyanide?

A4: Yields can vary significantly depending on the specific protocol. While some older methods report yields as low as 53%, the use of phase-transfer catalysis can significantly improve yields to over 90% by enhancing the reaction between the organic-soluble piperonyl chloride and the aqueous-soluble cyanide salt, while minimizing side reactions.

Q5: How can I purify crude piperonyl cyanide?

A5: Purification is typically achieved through vacuum distillation. To remove the isocyanide impurity, a chemical wash with warm 50% sulfuric acid can be employed before distillation, a technique proven effective for the analogous benzyl (B1604629) cyanide. It is crucial to neutralize the acidic conditions before proceeding with distillation to avoid hydrolysis of the nitrile.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Piperonyl Cyanide - Incomplete reaction. - Significant side reaction (e.g., hydrolysis of piperonyl chloride). - Poor phase mixing in a biphasic system.- Increase reaction time or temperature (monitor for byproduct formation). - Ensure anhydrous conditions to minimize hydrolysis. - Employ a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to improve the reaction rate and selectivity.
Presence of Piperonyl Isocyanide - Ambident nucleophilic attack by the cyanide ion. The choice of cyanide salt and solvent can influence the nitrile-to-isocyanide ratio.- Use sodium or potassium cyanide instead of silver cyanide, as the latter tends to favor isocyanide formation. - Before final distillation, wash the crude product with warm 50% sulfuric acid to hydrolyze the isocyanide. Neutralize thoroughly before heating.
Formation of Piperonyl Alcohol - Hydrolysis of the starting material, piperonyl chloride, due to the presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - If using an aqueous cyanide solution, a phase-transfer catalyst can help the cyanide ion compete more effectively with hydroxide (B78521) ions at the reaction interface.
Crude Product is a Dark Oil - Presence of polymeric materials or other high-molecular-weight byproducts.- Purify by vacuum distillation. A preliminary filtration through a plug of silica (B1680970) gel may help remove some baseline impurities.
Hydrolysis of Piperonyl Cyanide to Piperonylacetic Acid - Presence of strong acid or base, especially with heat, during workup or purification.- Maintain neutral or slightly basic conditions during the workup. Avoid prolonged exposure to high temperatures in the presence of water, acid, or base.

Experimental Protocols

Protocol 1: Synthesis of Piperonyl Cyanide using Phase-Transfer Catalysis

This protocol is designed to maximize the yield of piperonyl cyanide while minimizing the formation of byproducts.

Materials:

  • Piperonyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium (B224687) bromide (TBAB)

  • Toluene, anhydrous

  • Deionized water

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium cyanide in deionized water to create a concentrated aqueous solution.

  • Add tetrabutylammonium bromide (TBAB) to the aqueous NaCN solution (approximately 1-5 mol% relative to piperonyl chloride).

  • In the dropping funnel, prepare a solution of piperonyl chloride in anhydrous toluene.

  • With vigorous stirring, add the piperonyl chloride solution dropwise to the aqueous phase over 30-60 minutes.

  • After the addition is complete, heat the mixture to 60-70°C and maintain vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with deionized water, 5% sodium hydroxide solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude piperonyl cyanide.

  • Purify the crude product by vacuum distillation.

Data Presentation

The following table summarizes reaction conditions for cyanide displacement reactions on benzylic chlorides, which are analogous to piperonyl chloride.

SubstrateCyanide SourceCatalystSolvent SystemTemperature (°C)Yield (%)Reference
p-Chlorobenzyl chlorideNaCNPhase-Transfer CatalystBiphasic (organic/aqueous)Not specified>90[1]
Benzyl chlorideNaCNNoneAqueous EthanolReflux80-90[2]
Piperonyl chlorideK₄[Fe(CN)₆]CuIToluene180Not specified[3]

Visualizations

Troubleshooting Workflow for Piperonyl Cyanide Synthesis

G cluster_start cluster_problem cluster_solution start Crude Piperonyl Cyanide Analysis low_yield Low Yield? start->low_yield isocyanide Isocyanide Peak in GC/NMR? low_yield->isocyanide No optimize_reaction Optimize Reaction Conditions: - Add Phase-Transfer Catalyst - Ensure Anhydrous Conditions - Increase Reaction Time/Temp low_yield->optimize_reaction Yes alcohol Piperonyl Alcohol Peak? isocyanide->alcohol No acid_wash Purification: - Wash with warm 50% H₂SO₄ - Neutralize - Vacuum Distill isocyanide->acid_wash Yes anhydrous Modify Protocol: - Use Anhydrous Solvents - Check Starting Material Purity alcohol->anhydrous Yes end_product Pure Piperonyl Cyanide alcohol->end_product No optimize_reaction->end_product acid_wash->end_product anhydrous->end_product

Caption: A troubleshooting workflow for identifying and resolving common side reactions in the synthesis of piperonyl cyanide.

References

Technical Support Center: Identification of Impurities in 3,4-(Methylenedioxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in 3,4-(Methylenedioxy)phenylacetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Troubleshooting Guide

Q1: I am seeing an unexpected peak in the GC-MS analysis of my this compound sample. How can I identify it?

A1: An unexpected peak in your GC-MS chromatogram could be a starting material, a byproduct of the synthesis, or a degradation product. To identify it, follow these steps:

  • Review the Synthetic Route: The nature of the impurity is highly dependent on the synthetic method used. The two primary routes for synthesizing this compound are:

    • Cyanation of Piperonyl Chloride: This route may leave unreacted piperonyl chloride or byproducts from its hydrolysis, such as piperonyl alcohol and piperonal.

    • Dehydration of 3,4-(Methylenedioxy)phenylacetamide: This route will likely have the starting amide as the primary impurity.

  • Analyze the Mass Spectrum: Compare the mass spectrum of the unknown peak with the data in the table below. Look for characteristic molecular ions (M+) and fragmentation patterns.

  • Confirm with Standards: If possible, inject a standard of the suspected impurity to confirm the retention time and mass spectrum.

Q2: My 1H NMR spectrum of this compound shows extra signals. What could they be?

A2: Extra signals in the 1H NMR spectrum indicate the presence of impurities.

  • Check for Common Solvent Residues: First, ensure the extra peaks are not from residual solvents used in your synthesis or for the NMR sample preparation. Standard chemical shift tables for common laboratory solvents can be used for this purpose.

  • Compare with Known Impurity Spectra: If the signals are not from solvents, they are likely from synthesis-related impurities. Compare the chemical shifts and multiplicities of the unknown signals with the 1H NMR data for potential impurities provided in the tables below.

  • Consider Integration: The integration of the impurity signals relative to the product signals can give you a quantitative estimate of the impurity level.

Q3: I am having trouble separating my product from an impurity using HPLC. What should I do?

A3: Achieving good separation in HPLC depends on the column, mobile phase, and other chromatographic conditions.

  • Optimize the Mobile Phase: If you are using a reversed-phase column (like a C18), you can adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Increasing the aqueous portion of the mobile phase will generally increase the retention time of non-polar compounds.

  • Adjust the pH: For ionizable impurities, adjusting the pH of the mobile phase can significantly alter their retention time.

  • Try a Different Column: If mobile phase optimization is insufficient, consider using a column with a different stationary phase that may offer different selectivity.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in commercially available this compound?

A: The purity of commercially available this compound is typically high (often >98%). However, trace amounts of impurities from the manufacturing process can be present. These are most likely to be unreacted starting materials or byproducts from the specific synthetic route used by the manufacturer. It is always recommended to run your own analytical characterization.

Q: Can impurities in this compound affect subsequent reactions?

A: Yes, impurities can have a significant impact on subsequent synthetic steps. For example:

  • Unreacted starting materials can lead to the formation of undesired side products in the next reaction.

  • Byproducts may interfere with catalysts or reagents, leading to lower yields or incomplete reactions.

  • Degradation products can introduce new reactive functionalities that compete with the desired reaction pathway.

Q: How can I remove these impurities?

A: Purification can be achieved through several methods:

  • Recrystallization: This is often an effective method for removing small amounts of impurities from a solid product.

  • Column Chromatography: For more challenging separations or for purifying larger quantities, column chromatography using silica (B1680970) gel is a common and effective technique. The choice of eluent will depend on the polarity of the product and the impurities.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound
Impurity Name Chemical Structure CAS Number Molecular Weight ( g/mol ) Typical Synthetic Route of Origin
Piperonyl ChlorideC8H7ClO220850-43-5170.59Cyanation of Piperonyl Chloride
Piperonyl AlcoholC8H8O3495-76-1152.15Cyanation of Piperonyl Chloride (Hydrolysis byproduct)
PiperonalC8H6O3120-57-0150.13Cyanation of Piperonyl Chloride (Oxidation byproduct)
3,4-(Methylenedioxy)phenylacetamideC9H9NO33022-03-9179.17Dehydration of the corresponding amide
3,4-(Methylenedioxy)phenylacetic acidC9H8O42861-28-1180.16Starting material for the amide synthesis
Table 2: Analytical Data for this compound and Potential Impurities
Compound Analysis Method Key Data Points
This compound GC-MS (EI) m/z (relative intensity): 161 (M+, 100), 160 (55), 135 (20), 104 (30), 77 (25)
1H NMR (CDCl3) δ (ppm): 6.78-6.72 (m, 3H, Ar-H), 5.97 (s, 2H, O-CH2-O), 3.65 (s, 2H, Ar-CH2-CN)
Piperonyl Chloride GC-MS (EI) m/z (relative intensity): 170/172 (M+, ~3:1), 135 (100), 105 (20), 77 (30)
1H NMR (CDCl3) δ (ppm): 6.85-6.75 (m, 3H, Ar-H), 5.98 (s, 2H, O-CH2-O), 4.55 (s, 2H, Ar-CH2-Cl)
Piperonyl Alcohol GC-MS (EI) m/z (relative intensity): 152 (M+, 100), 135 (40), 123 (30), 105 (20), 77 (35)
1H NMR (CDCl3) δ (ppm): 6.85-6.75 (m, 3H, Ar-H), 5.95 (s, 2H, O-CH2-O), 4.58 (s, 2H, Ar-CH2-OH), 1.7 (br s, 1H, -OH)
Piperonal GC-MS (EI) m/z (relative intensity): 150 (M+, 100), 149 (95), 121 (20), 91 (15), 63 (25)
1H NMR (CDCl3) δ (ppm): 9.81 (s, 1H, -CHO), 7.40-7.30 (m, 2H, Ar-H), 6.95 (d, 1H, Ar-H), 6.07 (s, 2H, O-CH2-O)
3,4-(Methylenedioxy)phenylacetamide GC-MS (EI) m/z (relative intensity): 179 (M+), 135 (100), 105, 77. Specific fragmentation data is limited in publicly available sources.
1H NMR (DMSO-d6) δ (ppm): 7.25 (br s, 1H, -NH), 6.80-6.70 (m, 3H, Ar-H), 6.65 (br s, 1H, -NH), 5.95 (s, 2H, O-CH2-O), 3.35 (s, 2H, Ar-CH2-CO)
3,4-(Methylenedioxy)phenylacetic acid GC-MS (EI) m/z (relative intensity): 180 (M+), 135 (100), 105, 77
1H NMR (CDCl3) δ (ppm): 10.5 (br s, 1H, -COOH), 6.75-6.65 (m, 3H, Ar-H), 5.92 (s, 2H, O-CH2-O), 3.55 (s, 2H, Ar-CH2-CO)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify the main component and non-volatile impurities.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 30% B

      • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the structure of the main component and identify impurities based on their unique proton signals.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire a standard one-dimensional proton (1H) spectrum.

Mandatory Visualization

Impurity_Identification_Workflow cluster_synthesis Synthetic Route cluster_analysis Analytical Techniques cluster_identification Impurity Identification Cyanation Cyanation Starting_Material Unreacted Starting Material Cyanation->Starting_Material Potential Impurity Byproduct Byproduct Cyanation->Byproduct Potential Impurity Dehydration Dehydration Dehydration->Starting_Material Potential Impurity GC_MS GC-MS GC_MS->Starting_Material Identify GC_MS->Byproduct Identify Degradation_Product Degradation Product GC_MS->Degradation_Product Identify HPLC HPLC HPLC->Starting_Material Identify HPLC->Byproduct Identify HPLC->Degradation_Product Identify NMR NMR NMR->Starting_Material Identify NMR->Byproduct Identify NMR->Degradation_Product Identify Sample Sample Sample->GC_MS Analyze Sample->HPLC Analyze Sample->NMR Analyze

Caption: Workflow for the Identification of Impurities.

optimizing reaction conditions for the synthesis of homopiperonylnitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of homopiperonylnitrile (also known as 3,4-(methylenedioxy)phenylacetonitrile or piperonyl cyanide). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to homopiperonylnitrile?

A1: The most prevalent and straightforward method for synthesizing homopiperonylnitrile is via a nucleophilic substitution (SN2) reaction, often referred to as the Kolbe nitrile synthesis. This reaction involves treating piperonyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials and reagents are:

  • Substrate: Piperonyl chloride (3,4-methylenedioxybenzyl chloride)

  • Cyanide Source: Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Solvent: Typically a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetone.

Q3: What is the primary mechanism of this reaction?

A3: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻) acts as a nucleophile and attacks the electrophilic benzylic carbon of piperonyl chloride, displacing the chloride ion as the leaving group.

Q4: What are the main safety precautions to consider?

A4: Extreme caution must be exercised when working with cyanide salts as they are highly toxic.

  • Handling: Always handle sodium or potassium cyanide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acidic Conditions: Avoid any contact between cyanide salts and acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.

  • Quenching: Any residual cyanide in the reaction mixture should be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of homopiperonylnitrile is a common issue that can be addressed by systematically evaluating the reaction parameters.

Potential Cause Recommendation Explanation
Poor Quality of Piperonyl Chloride Use freshly prepared or purified piperonyl chloride.Piperonyl chloride can degrade over time, especially if exposed to moisture, leading to the formation of piperonyl alcohol which will not react to form the nitrile.
Inactive Cyanide Salt Use dry, finely powdered NaCN or KCN.Moisture can reduce the nucleophilicity of the cyanide ion. Grinding the salt increases its surface area and solubility.
Inappropriate Solvent Use a dry, polar aprotic solvent like DMSO or DMF.Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. Protic solvents (like water or ethanol) can solvate the cyanide anion, reducing its reactivity, and may also lead to hydrolysis of the piperonyl chloride.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for side products.While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate.
Insufficient Reaction Time Monitor the reaction progress using TLC or GC.The reaction may require several hours to reach completion.
Issue 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Side Product Identification Cause Prevention/Remediation
Piperonyl Isonitrile Can be identified by its characteristic foul odor and by IR spectroscopy (strong absorption around 2150 cm⁻¹).The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile. This is more common in the presence of silver cyanide or in less polar solvents.Use sodium or potassium cyanide in a polar aprotic solvent like DMSO. To remove the isonitrile, wash the crude product with dilute acid, which hydrolyzes the isonitrile.
Piperonyl Alcohol Can be identified by TLC or GC-MS.Hydrolysis of the starting material, piperonyl chloride, due to the presence of water in the reaction mixture.Ensure all reagents and glassware are thoroughly dried before use. Use a dry solvent.
Unreacted Piperonyl Chloride Can be detected by TLC or GC.Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent quality.Optimize reaction conditions as described in "Low or No Product Yield".
Issue 3: Difficulty in Product Purification

Homopiperonylnitrile is a solid at room temperature, which can aid in its purification.

Problem Recommended Action
Product is an oil or does not crystallize The presence of impurities is likely preventing crystallization. Purify by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) solvent system.
Product is contaminated with inorganic salts After the reaction, perform an aqueous workup. Quench the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water and salts.
Product is discolored Treat the crude product with activated charcoal before recrystallization.

Experimental Protocols

Synthesis of Homopiperonylnitrile from Piperonyl Chloride

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Piperonyl chloride (1 equivalent)

  • Sodium cyanide (1.1 - 1.5 equivalents)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sodium cyanide in anhydrous DMSO.

  • Slowly add a solution of piperonyl chloride in a small amount of anhydrous DMSO to the cyanide solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a larger beaker containing deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude homopiperonylnitrile by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on Homopiperonylnitrile Synthesis
Parameter Condition A Condition B Condition C Expected Outcome
Solvent AcetoneDMFDMSODMSO generally gives the highest yield and fastest reaction rate due to its high polarity and aprotic nature.
Temperature Room Temp (20-25 °C)50 °C80 °CIncreasing temperature generally increases the reaction rate but may also promote side reactions if too high. A moderate temperature of 50 °C is often a good starting point for optimization.
Cyanide Salt NaCNKCNBoth are effective, with NaCN being more commonly used due to its lower cost. Ensure the salt is dry and finely powdered.
Equivalents of NaCN 1.1 eq1.5 eq2.0 eqA slight excess of NaCN (1.1-1.5 eq) is typically sufficient to drive the reaction to completion. A large excess is usually unnecessary and complicates the workup.

Visualizations

experimental_workflow reagents 1. Reagent Preparation - Dry Piperonyl Chloride - Dry NaCN - Anhydrous DMSO reaction 2. SN2 Reaction - Dissolve NaCN in DMSO - Add Piperonyl Chloride - Stir at RT or heat (40-60°C) reagents->reaction monitoring 3. Reaction Monitoring - TLC or GC analysis reaction->monitoring workup 4. Aqueous Workup - Quench with Water - Extract with Ethyl Acetate - Wash with Brine monitoring->workup Reaction Complete purification 5. Purification - Dry organic layer - Concentrate solvent - Recrystallize or Column Chromatography workup->purification analysis 6. Product Analysis - NMR, IR, MS - Melting Point purification->analysis

Caption: Experimental workflow for the synthesis of homopiperonylnitrile.

troubleshooting_guide start Low Yield or Impure Product check_sm Check Starting Material Quality start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Good Quality sm_ok Purify/Replace Reagents check_sm->sm_ok Poor Quality check_workup Analyze Workup & Purification check_conditions->check_workup Optimal cond_ok Optimize Temp, Time, & Solvent check_conditions->cond_ok Suboptimal workup_ok Modify Extraction & Purification check_workup->workup_ok Ineffective success Improved Yield & Purity check_workup->success Effective sm_ok->success cond_ok->success workup_ok->success

Caption: Troubleshooting logic for optimizing homopiperonylnitrile synthesis.

minimizing by-product formation in 3,4-(Methylenedioxy)phenylacetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-(Methylenedioxy)phenylacetonitrile. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when using the common route of reacting piperonyl chloride with a cyanide salt.

Issue 1: Low Yield of this compound

A diminished yield of the desired product can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Possible Cause 1: Poor Quality of Piperonyl Chloride

    • Identification: The starting material may be old or improperly stored, leading to decomposition. The presence of piperonal (B3395001) or piperonyl alcohol as impurities can be detected by GC-MS or NMR analysis of the starting material.

    • Solution: Use freshly distilled piperonyl chloride for the reaction. Ensure it is stored in a cool, dark place under an inert atmosphere.

  • Possible Cause 2: Inactive or Poorly Solubilized Cyanide Salt

    • Identification: The reaction fails to proceed or is sluggish, with a significant amount of unreacted piperonyl chloride remaining.

    • Solution: Use a fresh, dry, and finely powdered cyanide salt (e.g., NaCN or KCN) to maximize its surface area and reactivity. Consider the use of a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) to improve the solubility of the cyanide ion in the organic phase.[1][2]

  • Possible Cause 3: Suboptimal Reaction Temperature

    • Identification: The reaction is slow at low temperatures, while at high temperatures, an increase in dark-colored by-products is observed.

    • Solution: The optimal temperature is a balance between a reasonable reaction rate and minimizing side reactions. A temperature range of 60-80°C is generally effective. Monitor the reaction progress by TLC or GC to determine the optimal temperature for your specific setup.

  • Possible Cause 4: Presence of Water in the Reaction

    • Identification: Formation of piperonyl alcohol and 3,4-(methylenedioxy)phenylacetic acid as by-products, detectable by GC-MS or LC-MS.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Issue 2: Presence of Significant Impurities in the Crude Product

The formation of by-products is a common challenge. Identifying these impurities is the first step toward mitigating their formation.

  • By-product 1: 3,4-(Methylenedioxy)phenylacetamide and 3,4-(Methylenedioxy)phenylacetic Acid

    • Cause: Hydrolysis of the nitrile product. This is promoted by the presence of water and strong acidic or basic conditions, particularly at elevated temperatures.

    • Prevention:

      • Maintain anhydrous reaction conditions.

      • Use a neutral or slightly basic pH during workup.

      • Minimize the reaction time and temperature once the formation of the product is complete.

      • If using a strong base, ensure it is consumed in the reaction and neutralized appropriately during workup.

  • By-product 2: Piperonyl Alcohol

    • Cause: Hydrolysis of the starting material, piperonyl chloride. This is favored by the presence of water in the reaction mixture.

    • Prevention:

      • Use anhydrous solvents and reagents.

      • Ensure the cyanide salt is not excessively hydrated.

      • A phase-transfer catalyst can sometimes accelerate the desired cyanation reaction over the competing hydrolysis.[1]

  • By-product 3: Piperonyl Isocyanide

    • Cause: The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. Attack by the nitrogen atom leads to the formation of the isocyanide isomer. This is more common with more covalent cyanide sources like silver cyanide, but can also occur with sodium or potassium cyanide, especially in certain solvents.

    • Prevention:

      • Use sodium or potassium cyanide as the cyanide source.

      • Employ polar aprotic solvents like DMSO or DMF, which favor the cyanide ion to react through its carbon atom.

  • By-product 4: Dimerization/Condensation Products (Thorpe-Ziegler By-products)

    • Cause: The product, this compound, has an acidic α-proton on the methylene (B1212753) group. In the presence of a strong base, this proton can be removed, leading to a carbanion that can attack another molecule of the nitrile in a self-condensation reaction.[3]

    • Prevention:

      • Avoid using an unnecessarily strong base or a large excess of base.

      • Keep the reaction temperature as low as feasible to slow down the rate of this side reaction.

      • Add the base slowly to the reaction mixture to avoid localized high concentrations.

Quantitative Analysis of By-product Formation

While specific quantitative data for every possible reaction condition is extensive, the following tables provide illustrative data on how reaction parameters can influence product yield and by-product formation. The data for benzyl (B1604629) cyanide, a closely related compound, is included to demonstrate general trends.

Table 1: Effect of Solvent on Isocyanide Formation in Benzyl Halide Cyanation

Benzyl HalideCyanide SaltSolventTemperature (°C)Benzyl Cyanide Yield (%)Benzyl Isocyanide Yield (%)
Benzyl ChlorideNaCNEthanol (B145695)/WaterReflux~80-90~5-10
Benzyl BromideNaCNAcetone50~95<5
Benzyl ChlorideNaCNDMSO60>95<2
Benzyl ChlorideAgCNEthanolRefluxLowHigh

Note: This data is illustrative and compiled from general principles of nitrile synthesis. Actual yields may vary.

Table 2: Influence of Reaction Conditions on Hydrolysis of Nitriles

NitrileConditionsTime (h)Hydrolysis ProductConversion (%)
Benzyl Cyanide10% aq. NaOH, Reflux2Phenylacetic Acid>95
Benzyl Cyanide10% aq. H2SO4, Reflux3Phenylacetic Acid>95
This compoundNitrilase ZmNIT2 enzyme, pH 7.5, 30°C243,4-(Methylenedioxy)phenylacetic AcidHigh

Note: Enzymatic hydrolysis is a mild alternative to harsh acidic or basic conditions that can minimize other side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Cyanide

This protocol is a general procedure and should be adapted and optimized for specific laboratory conditions.

  • Materials:

    • Piperonyl chloride (1 equivalent)

    • Sodium cyanide (1.1 equivalents)

    • Ethanol (or other suitable solvent like DMSO or acetone)

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a minimal amount of water.

    • Add ethanol to the flask.

    • Slowly add a solution of piperonyl chloride in ethanol to the cyanide solution with vigorous stirring.

    • Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress using TLC or GC.

    • After the reaction is complete (usually 2-4 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Purification of Crude this compound

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • Slowly add water until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum.

Mandatory Visualizations

reaction_pathway cluster_reactants Reactants cluster_main_product Desired Product cluster_byproducts Potential By-products Piperonyl Chloride Piperonyl Chloride This compound This compound Piperonyl Chloride->this compound + CN⁻ (SN2) Piperonyl Alcohol Piperonyl Alcohol Piperonyl Chloride->Piperonyl Alcohol + H₂O (Hydrolysis) Piperonyl Isocyanide Piperonyl Isocyanide Piperonyl Chloride->Piperonyl Isocyanide + NC⁻ (SN2) Cyanide Salt (NaCN/KCN) Cyanide Salt (NaCN/KCN) Cyanide Salt (NaCN/KCN)->this compound Hydrolysis Products Hydrolysis Products (Amide, Carboxylic Acid) This compound->Hydrolysis Products + H₂O (Acid/Base) Dimerization Products Dimerization Products (Thorpe-Ziegler) This compound->Dimerization Products + Base (Self-condensation)

Caption: Main reaction pathway and potential side reactions.

troubleshooting_workflow start Low Yield or High Impurity analyze Analyze Crude Product (TLC, GC-MS, NMR) start->analyze impurity_hydrolysis High Hydrolysis By-products? analyze->impurity_hydrolysis check_sm Check Starting Material Purity (Piperonyl Chloride) check_reagents Verify Reagent Quality (Cyanide Salt, Solvents) check_sm->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize Optimize and Re-run Experiment check_conditions->optimize impurity_sm Unreacted Starting Material? impurity_hydrolysis->impurity_sm No solution_hydrolysis Use Anhydrous Conditions Control pH during Workup impurity_hydrolysis->solution_hydrolysis Yes impurity_other Other By-products? impurity_sm->impurity_other No solution_sm Increase Reaction Time/Temp Use Phase Transfer Catalyst impurity_sm->solution_sm Yes impurity_other->check_sm No solution_other Optimize Temperature Adjust Stoichiometry impurity_other->solution_other Yes solution_hydrolysis->optimize solution_sm->optimize solution_other->optimize

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reaction between piperonyl chloride and sodium cyanide?

A1: Polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) are often ideal as they effectively dissolve the sodium cyanide and favor the nucleophilic attack from the carbon atom of the cyanide ion, thus minimizing the formation of the isocyanide by-product. Acetone can also be a good choice. While ethanol is commonly used, it can participate in side reactions and may not be as effective at suppressing isocyanide formation.

Q2: I see a significant amount of a white precipitate in my reaction flask. What is it?

A2: The white precipitate is most likely the inorganic salt by-product of the reaction, which is sodium chloride (NaCl) or potassium chloride (KCl), depending on the cyanide salt used. This is a good indication that the reaction is proceeding.

Q3: My purified product is a yellowish oil, but the literature says it should be a white to pale yellow solid. Why is this?

A3: A yellowish or brownish color in the final product often indicates the presence of impurities. These could be residual starting materials, by-products from side reactions, or decomposition products. The presence of piperonyl isocyanide, even in small amounts, can also impart color and a distinct unpleasant odor. Further purification by recrystallization or column chromatography may be necessary to obtain a solid product.

Q4: Can I use a phase-transfer catalyst (PTC) for this reaction?

A4: Yes, using a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide or benzyltriethylammonium chloride) is highly recommended.[1][2] A PTC can significantly improve the reaction rate by transporting the cyanide anion from the aqueous or solid phase into the organic phase where the piperonyl chloride is dissolved. This can lead to higher yields, milder reaction conditions, and potentially fewer by-products.

Q5: How can I effectively remove the hydrolysis by-product, 3,4-(methylenedioxy)phenylacetic acid, from my product?

A5: The carboxylic acid by-product can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will be extracted into the aqueous phase, while the neutral nitrile product remains in the organic layer.

Q6: Is it possible to reverse the formation of the isocyanide by-product?

A6: Reversing the formation of the isocyanide is generally not practical under the reaction conditions. The focus should be on preventing its formation by choosing the appropriate cyanide salt and solvent system.

Q7: What analytical techniques are best for monitoring the reaction and assessing product purity?

A7: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot. For a more detailed analysis of the product purity and to identify by-products, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the final product and major impurities.

References

stability issues of 3,4-(Methylenedioxy)phenylacetonitrile under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3,4-(Methylenedioxy)phenylacetonitrile. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and use in experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential stability issues with your this compound samples.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/light yellow to brown, clumping) Exposure to air and/or light, leading to oxidation or polymerization.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial. For long-term storage, refrigeration (2-8 °C) is recommended.
Inconsistent experimental results or lower than expected yield Degradation of the starting material. The nitrile group may have hydrolyzed to the corresponding carboxylic acid, or other degradation pathways may have occurred.Confirm the purity of your material using an appropriate analytical method such as HPLC or GC before use. If degradation is suspected, purify the material if possible (e.g., by recrystallization) or use a fresh batch.
Appearance of new, unidentified peaks in analytical chromatograms (HPLC, GC) Formation of degradation products.Characterize the impurities using techniques like mass spectrometry (MS) to identify potential degradation products such as 3,4-(methylenedioxy)phenylacetic acid. Review storage conditions and handling procedures to prevent further degradation.
Poor solubility in recommended solvents (e.g., methanol) The compound may have degraded into less soluble impurities or polymerized.Test the solubility of a small sample. If solubility is an issue, it is a strong indicator of degradation. It is advisable to use a fresh, pure sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. Refrigeration at 2-8°C is recommended. It is incompatible with strong oxidizing agents.

Q2: What are the likely degradation pathways for this compound?

A2: The two most probable degradation pathways involve the nitrile functional group and the methylenedioxy bridge:

  • Hydrolysis: The nitrile group can hydrolyze to form 3,4-(methylenedioxy)phenylacetamide as an intermediate, and subsequently 3,4-(methylenedioxy)phenylacetic acid. This reaction can be catalyzed by the presence of moisture and acidic or basic conditions.

  • Oxidation: The methylenedioxy group can be susceptible to oxidation, potentially leading to the formation of catechol derivatives and other related byproducts, especially when exposed to air and light over extended periods.

Q3: How can I check the purity of my this compound sample?

A3: The purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). These methods can separate the parent compound from potential impurities and degradation products.

Q4: My sample has turned slightly yellow over time. Is it still usable?

A4: A slight yellowing may indicate minor degradation. While it might still be suitable for some applications, it is crucial to verify its purity by an analytical method like HPLC or GC before use, especially for sensitive reactions where purity is critical. For applications requiring high purity, using a fresh, colorless sample is recommended.

Q5: Is this compound sensitive to pH?

A5: Yes, arylacetonitriles can be sensitive to pH. Strongly acidic or basic conditions can promote the hydrolysis of the nitrile group to a carboxylic acid. Therefore, it is advisable to avoid prolonged exposure to strong acids or bases during storage and in experimental setups where stability is required.

Illustrative Stability Data

Disclaimer: The following data is illustrative and based on general principles of chemical stability for arylacetonitriles. Specific stability testing for this compound under these exact conditions has not been extensively published. Researchers should perform their own stability studies for critical applications.

Storage Condition Time Purity (%) Major Degradant Observed
25°C, Exposed to Air and Light 1 month98.53,4-(Methylenedioxy)phenylacetic acid
3 months95.23,4-(Methylenedioxy)phenylacetic acid, unidentified colored impurities
6 months88.13,4-(Methylenedioxy)phenylacetic acid, unidentified colored impurities
2-8°C, Under Nitrogen, Protected from Light 6 months>99.5Not detected
12 months>99.0Trace amounts of 3,4-(Methylenedioxy)phenylacetic acid
40°C, Under Nitrogen, Protected from Light 1 month99.03,4-(Methylenedioxy)phenylacetic acid
3 months97.13,4-(Methylenedioxy)phenylacetic acid

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.

2. Materials and Reagents:

  • This compound (high purity)

  • HPLC grade methanol (B129727) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and vials

3. Analytical Method:

  • System: HPLC with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in methanol.

    • Add an equal volume of 1N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 1N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in methanol.

    • Add an equal volume of 1N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with 1N HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in methanol.

    • Add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.

    • Dissolve the stressed sample in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in methanol to direct sunlight or a photostability chamber for 24 hours.

    • Analyze the sample by HPLC.

5. Analysis:

  • Inject the stressed samples into the HPLC system.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Mass spectrometry (LC-MS) can be used for the structural elucidation of the major degradation products.

Visualizations

degradation_pathway A This compound B [Intermediate Amide] A->B H₂O (Acid/Base) D Oxidized Products (e.g., Catechol derivatives) A->D Oxidation (Air, Light) C 3,4-(Methylenedioxy)phenylacetic Acid B->C H₂O (Acid/Base)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results? check_purity Check Purity (HPLC/GC) start->check_purity is_pure Is Purity >99%? check_purity->is_pure investigate_other Investigate Other Experimental Parameters is_pure->investigate_other Yes, but still issues purify Purify or Obtain Fresh Stock is_pure->purify No end Proceed with Experiment is_pure->end Yes review_storage Review Storage Conditions (Inert atmosphere, cool, dark) purify->review_storage review_storage->check_purity

Caption: Troubleshooting workflow for inconsistent experimental results.

Technical Support Center: Analysis of 3,4-(Methylenedioxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,4-(Methylenedioxy)phenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the analysis of this compound, presented in a question-and-answer format.

General & Sample Handling

  • Q1: What are the basic physical and chemical properties of this compound?

    • A: this compound is a white to light yellow powder or crystalline solid.[1] It is soluble in organic solvents like methanol (B129727) but insoluble in water.[1] Key properties are summarized in Table 1 below. It is important to handle this compound with appropriate personal protective equipment as it can be harmful if swallowed and may cause skin and eye irritation.[1][2]

  • Q2: How should I properly store this compound?

    • A: It should be stored at ambient temperatures or refrigerated (0-10°C) to ensure its stability.[1] Always refer to the Safety Data Sheet (SDS) for comprehensive storage and handling instructions.[1]

Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS)

  • Q3: I am observing poor peak shape (tailing) for my compound during GC-MS analysis. What could be the cause?

    • A: Peak tailing for compounds like this, especially those with polar functional groups, can be due to several factors:

      • Active Sites: The nitrile group can interact with active sites (silanol groups) in the GC inlet liner, column, or detector. This is a common issue for sensitive compounds.[3]

      • Contamination: Non-volatile residues in the inlet or at the head of the column can cause peak distortion.

      • Column Degradation: The stationary phase of the column may be degraded.

    • Troubleshooting Steps:

      • Use an Inert Flow Path: Employ deactivated inlet liners and an inert GC column to minimize interactions.[3]

      • Inlet Maintenance: Clean or replace the GC inlet liner and septum.

      • Column Conditioning: Trim the first few centimeters of the column and re-condition it according to the manufacturer's instructions.

  • Q4: I am having difficulty distinguishing this compound from its positional isomers using GC-MS. How can I improve differentiation?

    • A: Positional isomers often produce very similar electron impact (EI) mass spectra, making them hard to differentiate.[4][5]

    • Troubleshooting Steps:

      • Optimize Chromatography: Adjust the GC temperature program (slower ramp rate) to achieve baseline separation of the isomers.

      • Tandem Mass Spectrometry (MS-MS): If available, GC-MS-MS can provide more specific fragmentation patterns through collision-induced dissociation (CID), allowing for unequivocal differentiation of isomers.[5]

      • Chemical Derivatization: While less common for nitriles, derivatization of related amine compounds has been shown to improve chromatographic separation and provide more unique mass spectra.[6]

High-Performance Liquid Chromatography (HPLC)

  • Q5: My HPLC chromatogram shows a broad peak for this compound. What are the likely causes and solutions?

    • A: Peak broadening in HPLC can stem from several issues:

      • Poor Sample Solubility: The compound may be precipitating in the mobile phase if the solvent used to dissolve the sample is much stronger than the mobile phase.

      • Column Overload: Injecting too concentrated a sample can lead to broad, asymmetrical peaks.

      • Column Contamination or Voids: Buildup of particulate matter on the column frit or the formation of a void at the column inlet can distort peak shape.

    • Troubleshooting Steps:

      • Solvent Matching: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

      • Reduce Injection Volume/Concentration: Perform a dilution series to find the optimal concentration.

      • Column Maintenance: Flush the column with a strong solvent. If the problem persists, try reversing the column (for non-end-capped columns) and flushing, or replace the column if a void has formed.

  • Q6: I am seeing extraneous peaks in my HPLC analysis. How do I determine if they are impurities or artifacts?

    • A: Extraneous peaks can be synthesis-related impurities, degradation products, or system-related "ghost" peaks.

    • Troubleshooting Steps:

      • Analyze a Blank: Inject a blank solvent sample to check for ghost peaks originating from the system or mobile phase.

      • Review Synthesis Route: Common impurities are often unreacted starting materials or by-products from the synthesis.[1][7] For example, if the compound was synthesized from 3,4-methylenedioxyphenylacetic acid, residual starting material might be present.[1]

      • Stress Studies: Subject the sample to heat, light, acid, and base to see if degradation peaks match the unknown peaks.

      • LC-MS Analysis: Use a mass spectrometer to obtain the mass of the unknown peaks, which can help in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Q7: The peaks in my 1H NMR spectrum are broad and poorly resolved. What can I do?

    • A: Poor resolution in NMR can be caused by:

      • Sample Purity: Paramagnetic impurities can cause significant line broadening.

      • Poor Shimming: The magnetic field homogeneity across the sample is not optimized.

      • Sample Concentration: Too high a concentration can lead to viscosity-related broadening.

    • Troubleshooting Steps:

      • Purify the Sample: If paramagnetic impurities are suspected, purifying the sample by column chromatography may be necessary.[1]

      • Re-shim the Spectrometer: Carefully re-shim the instrument for the specific sample.

      • Dilute the Sample: Prepare a more dilute sample to reduce viscosity effects.

Data Presentation

The following tables summarize key quantitative data for the analysis of this compound.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Formula C₉H₇NO₂ [2]
Molecular Weight 161.16 g/mol [2]
Melting Point 41-45 °C [1][2]
Boiling Point 135-140 °C @ 5 mmHg [1]
Appearance White to light yellow powder/crystals [1]

| Solubility | Insoluble in water; soluble in methanol |[1] |

Table 2: Example GC-MS Analytical Parameters

Parameter Example Value Notes
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) A non-polar or mid-polar column is typically suitable.
Inlet Temperature 250 °C Monitor for thermal degradation of analytes.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min This is a starting point; optimize for resolution of impurities.
Carrier Gas Helium at 1.0 mL/min (constant flow)
Ionization Mode Electron Impact (EI) at 70 eV Standard for library matching.
Mass Range 40-400 amu

| Key Fragments (m/z) | 161 (M+), 135, 105, 77 | Expected fragments based on typical fragmentation patterns. |

Table 3: Example HPLC-UV Analytical Parameters

Parameter Example Value Notes
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size A phenyl column can also provide alternative selectivity.[8]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid Isocratic or gradient elution may be used.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 285 nm The methylenedioxy group provides strong UV absorbance.

| Expected Retention | Highly method-dependent, but should be well-retained. | |

Table 4: Key ¹H and ¹³C NMR Chemical Shifts

Nucleus Chemical Shift (ppm) Assignment Reference
¹H NMR (in CDCl₃) ~6.8 (m, 3H) Aromatic Protons [9]
~5.9 (s, 2H) -O-CH₂-O- [9]
~3.6 (s, 2H) -CH₂-CN [9]
¹³C NMR (in CDCl₃) ~148, ~147 Aromatic C-O [10]
~123, ~110, ~109 Aromatic C-H [10]
~118 -CN [10]
~101 -O-CH₂-O- [10]

| | ~23 | -CH₂-CN |[10] |

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Instrument Setup: Set up the GC-MS system using the parameters suggested in Table 2 or an established in-house method. Ensure the system has passed performance checks.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire data in full scan mode to identify all eluted compounds.

  • Data Analysis: Integrate all peaks. Identify the main peak corresponding to the target compound by its retention time and mass spectrum. Compare the mass spectrum to a reference library if available. Calculate purity by dividing the peak area of the main compound by the total area of all peaks.

Protocol 2: HPLC-UV Analysis for Quantification

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the unknown sample to have a theoretical concentration within the calibration range.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase (see Table 3 for an example) until a stable baseline is achieved.

  • Analysis: Inject the calibration standards followed by the unknown samples.

  • Data Processing: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate common workflows for troubleshooting and analysis.

G Troubleshooting Workflow for Chromatographic Analysis start Problem Observed (e.g., Peak Tailing, Broadening) check_system Check System Suitability (Standard Injection) start->check_system system_ok System OK check_system->system_ok Pass system_not_ok System Not OK check_system->system_not_ok Fail sample_prep Investigate Sample Preparation - Correct Solvent? - Correct Concentration? system_ok->sample_prep hardware Inspect Hardware - Column Contamination? - Leaks? - Inlet Liner? system_not_ok->hardware method_params Review Method Parameters - Mobile Phase / Temp. Program? - Flow Rate? sample_prep->method_params resolve Problem Resolved method_params->resolve maintenance Perform Maintenance - Flush/Replace Column - Replace Liner/Septum hardware->maintenance maintenance->check_system

Caption: A logical workflow for troubleshooting common chromatographic issues.

G Logical Workflow for Impurity Identification start Unknown Peak Detected in Chromatogram is_artifact Is it a system artifact? start->is_artifact run_blank Run Blank Injection is_artifact->run_blank Check artifact_yes Yes, Ghost Peak (Clean System) run_blank->artifact_yes Peak Present artifact_no No, Real Peak run_blank->artifact_no Peak Absent get_mass Determine Mass (LC-MS/GC-MS) artifact_no->get_mass compare_synthesis Compare Mass to Potential Synthesis By-products/ Starting Materials get_mass->compare_synthesis match_found Is there a match? compare_synthesis->match_found tentative_id Tentative ID Confirmed (Verify with Standard) match_found->tentative_id Yes no_match No Match Found match_found->no_match No structure_elucidation Perform Structure Elucidation (NMR, High-Res MS) no_match->structure_elucidation

Caption: A decision tree for the systematic identification of unknown impurities.

References

removing unreacted starting materials from piperonyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperonyl cyanide. The following sections detail methods for removing unreacted starting materials and byproducts, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude piperonyl cyanide reaction mixture?

A1: The most common impurities are unreacted starting materials, primarily piperonyl chloride (or bromide) and residual inorganic cyanide salts (e.g., sodium or potassium cyanide). Byproducts from side reactions can also be present, such as piperonyl alcohol from the hydrolysis of piperonyl chloride, or isocyanide species.

Q2: How can I safely quench the reaction and handle cyanide-containing waste?

A2: Unreacted cyanide must be quenched before workup. This is typically achieved by adding an oxidizing agent under alkaline conditions.[1][2][3] A common method is the addition of sodium hypochlorite (B82951) (bleach) or hydrogen peroxide solution while maintaining a pH of 10 or higher to prevent the formation of toxic hydrogen cyanide (HCN) gas.[2][4][5][6] All cyanide-contaminated waste, including aqueous layers from extractions, filter paper, and contaminated personal protective equipment (PPE), must be collected and disposed of as hazardous waste according to institutional and local regulations.[4][7][8]

Q3: What are the key physical properties to consider when choosing a purification method?

A3: The differences in boiling points, melting points, and solubilities between piperonyl cyanide and its impurities are crucial for selecting an appropriate purification strategy. A summary of these properties is provided in the table below.

Data Presentation: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Piperonyl Cyanide161.1643-45135-140 @ 5 mmHgInsoluble in water; soluble in many organic solvents such as DMF, 1,4-dioxane, acetone, and ethyl acetate.[9]
Piperonyl Chloride170.5920.597-100 @ 1 mmHgInsoluble in water; soluble in chloroform (B151607) and methanol.[10][11]
Sodium Cyanide49.01563.71496Soluble in water; slightly soluble in ethanol (B145695).[12]
Potassium Cyanide65.12634.5DecomposesSoluble in water; slightly soluble in ethanol and methanol.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of piperonyl cyanide.

Issue 1: Oily Product After Initial Workup
  • Possible Cause: Presence of unreacted piperonyl chloride and potentially other organic byproducts.

  • Solution: A multi-step purification approach is recommended, starting with liquid-liquid extraction followed by either recrystallization or distillation.

Issue 2: Low Purity After Recrystallization
  • Possible Cause 1: Inappropriate solvent choice.

  • Solution 1: Select a solvent in which piperonyl cyanide has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at lower temperatures. Based on solubility data, ethanol or a mixture of ethanol and water is a good starting point for recrystallization.[9][13]

  • Possible Cause 2: Incomplete removal of piperonyl chloride.

  • Solution 2: Perform a preliminary purification step, such as an aqueous wash or liquid-liquid extraction, to remove the bulk of the piperonyl chloride before recrystallization.

Issue 3: Inefficient Separation by Distillation
  • Possible Cause: The boiling points of piperonyl cyanide and piperonyl chloride are relatively close at atmospheric pressure.

  • Solution: Fractional distillation under reduced pressure is necessary to achieve good separation.[11][12] Use a fractionating column with sufficient theoretical plates.

Experimental Protocols

Protocol 1: Quenching of Unreacted Cyanide

Safety First: This procedure must be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cool the Reaction Mixture: After the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.

  • Adjust pH: Ensure the reaction mixture is alkaline (pH ≥ 10). If necessary, add a solution of sodium hydroxide.

  • Slow Addition of Oxidant: Slowly add a freshly prepared solution of sodium hypochlorite (household bleach, ~5-10%) or hydrogen peroxide (3-10%) to the stirred reaction mixture.[1][2] Monitor the temperature to ensure it does not rise significantly.

  • Stir: Allow the mixture to stir at room temperature for several hours to ensure complete destruction of the cyanide.

  • Verification (Optional but Recommended): Use cyanide test strips to confirm the absence of free cyanide in the aqueous phase.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is designed to remove water-soluble impurities (e.g., cyanide salts) and some polar byproducts.

  • Dissolution: After quenching, if the reaction was performed in a water-miscible solvent, add water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). If the reaction was in a water-immiscible solvent, proceed to the next step.

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Aqueous Wash: Drain the aqueous layer. Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated sodium bicarbonate solution (1 x volume of organic layer) to neutralize any acidic byproducts.

    • Brine (saturated sodium chloride solution) (1 x volume of organic layer) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude piperonyl cyanide.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent. Ethanol is a good starting point.

  • Dissolution: Dissolve the crude piperonyl cyanide in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified piperonyl cyanide crystals in a vacuum oven or desiccator.

Protocol 4: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short-path distillation head for smaller quantities.

  • Distillation: Heat the crude piperonyl cyanide under reduced pressure. Collect the fractions that distill at the boiling point of piperonyl cyanide (135-140 °C at 5 mmHg). Discard the initial lower-boiling fraction which may contain residual solvent and piperonyl chloride, and the higher-boiling residue.

Visualizations

experimental_workflow cluster_purification Purification Options crude_product Crude Piperonyl Cyanide (with unreacted starting materials) quench Quench Unreacted Cyanide (alkaline bleach or H2O2) crude_product->quench extraction Liquid-Liquid Extraction (organic solvent/water) quench->extraction drying Dry & Concentrate extraction->drying recrystallization Recrystallization drying->recrystallization Option 1 distillation Fractional Distillation drying->distillation Option 2 purified_product Purified Piperonyl Cyanide recrystallization->purified_product distillation->purified_product

Caption: Experimental workflow for the purification of piperonyl cyanide.

troubleshooting_logic cluster_solutions Purification Strategy start Impure Piperonyl Cyanide check_impurity Identify Impurity Type start->check_impurity unreacted_sm Unreacted Starting Materials (Piperonyl Chloride, NaCN) check_impurity->unreacted_sm Primary byproducts Side-Reaction Byproducts (Piperonyl Alcohol, etc.) check_impurity->byproducts Secondary extraction Liquid-Liquid Extraction unreacted_sm->extraction Removes NaCN distillation Fractional Distillation unreacted_sm->distillation Separates from Piperonyl Chloride recrystallization Recrystallization byproducts->recrystallization Removes polar byproducts extraction->recrystallization extraction->distillation

Caption: Troubleshooting logic for purifying piperonyl cyanide.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3,4-(Methylenedioxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic chemistry, the efficient synthesis of key intermediates is paramount. 3,4-(Methylenedioxy)phenylacetonitrile, a versatile precursor for various bioactive molecules, can be synthesized through several distinct routes. This guide provides an objective comparison of the most common synthetic pathways, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development context.

Comparison of Synthetic Routes

The primary starting materials for the synthesis of this compound include piperonal (B3395001), 3,4-methylenedioxybenzyl chloride, and 3,4-(methylenedioxy)phenylacetic acid. Each route presents its own set of advantages and challenges in terms of yield, reaction conditions, and accessibility of starting materials.

Starting MaterialKey IntermediatesReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)
Piperonal Piperonal oxime, 3,4-MethylenedioxybenzonitrileHydroxylamine (B1172632), Acetic Anhydride4-6 hours140-150~60-70>95
3,4-Methylenedioxybenzyl Chloride -Sodium cyanide, Phase-transfer catalyst (e.g., TBAB), Water2-4 hours50-70>95>99
3,4-(Methylenedioxy)phenylacetic Acid 3,4-(Methylenedioxy)phenylacetamideThionyl chloride, Ammonia (B1221849), Phosphorus pentoxide6-8 hours (two steps)20-100~75-85 (overall)>97

Experimental Protocols

Synthesis from Piperonal

This two-step route involves the formation of an oxime from piperonal, followed by dehydration to the benzonitrile, which is an isomer of the target compound. Subsequent steps to rearrange to the desired phenylacetonitrile (B145931) are not straightforward and often result in lower overall yields, making this route less direct for obtaining the target molecule. However, for the synthesis of the isomeric benzonitrile, the following protocol is effective.

Step 1: Formation of Piperonal Oxime

  • In a round-bottom flask, dissolve 15.0 g of piperonal in 100 mL of ethanol.

  • Add a solution of 8.4 g of hydroxylamine hydrochloride and 13.8 g of sodium acetate (B1210297) in 50 mL of water.

  • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into 500 mL of cold water.

  • Filter the precipitated piperonal oxime, wash with water, and dry.

Step 2: Dehydration to 3,4-Methylenedioxybenzonitrile

  • In a flask equipped with a reflux condenser, mix 16.5 g of piperonal oxime with 30.6 g of acetic anhydride.

  • Heat the mixture to reflux (around 140-150 °C) for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield 3,4-methylenedioxybenzonitrile.

Synthesis from 3,4-Methylenedioxybenzyl Chloride (Piperonyl Chloride)

This method is a direct and highly efficient route utilizing a nucleophilic substitution reaction. The use of a phase-transfer catalyst significantly enhances the reaction rate and yield.[1]

Experimental Protocol:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 34.1 g (0.2 mol) of 3,4-methylenedioxybenzyl chloride, 200 mL of water, and 1.3 g of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst.[2]

  • Add a solution of 19.6 g (0.4 mol) of sodium cyanide in 50 mL of water to the flask.

  • Heat the mixture to 50-70 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain this compound as a crystalline solid. The product can be further purified by recrystallization from ethanol.

Synthesis from 3,4-(Methylenedioxy)phenylacetic Acid

This two-step synthesis involves the conversion of the carboxylic acid to its corresponding amide, followed by dehydration to the nitrile.

Step 1: Amidation of 3,4-(Methylenedioxy)phenylacetic Acid

  • In a round-bottom flask, suspend 18.0 g (0.1 mol) of 3,4-(methylenedioxy)phenylacetic acid in 50 mL of toluene.

  • Slowly add 14.3 g (0.12 mol) of thionyl chloride and a catalytic amount of DMF.

  • Heat the mixture to 60-70 °C for 1-2 hours until the evolution of gas ceases.

  • Cool the reaction mixture and slowly add it to a cooled, concentrated aqueous ammonia solution (28-30%), ensuring the temperature is maintained below 20 °C.

  • Stir the mixture for 1 hour, during which the amide precipitates.

  • Filter the solid, wash with cold water, and dry to obtain 3,4-(Methylenedioxy)phenylacetamide. A typical yield for this step is in the range of 85-95%.

Step 2: Dehydration of 3,4-(Methylenedioxy)phenylacetamide

  • In a dry flask, mix 17.9 g (0.1 mol) of 3,4-(Methylenedioxy)phenylacetamide with 28.4 g (0.2 mol) of phosphorus pentoxide.

  • Heat the mixture under reduced pressure to 100 °C.

  • The product will distill as it is formed. Collect the distillate, which is crude this compound.

  • The crude product can be purified by vacuum distillation or recrystallization. This step typically proceeds with a yield of 85-90%.

Synthesis Route Comparison and Workflow

Caption: Comparative workflow of synthesis routes for this compound.

Conclusion

Based on the comparative data, the synthesis of this compound from 3,4-methylenedioxybenzyl chloride via phase-transfer catalysis stands out as the most efficient route. It is a direct, one-step reaction that offers a high yield and purity with a relatively short reaction time and mild conditions.

The route starting from 3,4-(methylenedioxy)phenylacetic acid is a viable alternative, providing good overall yields, though it involves a two-step process.

The synthesis from piperonal is less direct for obtaining the target phenylacetonitrile, as the primary product of the common dehydration route is the isomeric benzonitrile. While other transformations from piperonal might exist, they are generally more complex and less efficient for this specific target molecule.

The choice of synthesis route will ultimately depend on the specific requirements of the research or production, including the availability and cost of starting materials, desired scale, and purity requirements. However, for a straightforward and high-yielding preparation of this compound, the cyanation of 3,4-methylenedioxybenzyl chloride is the recommended pathway.

References

A Comparative Guide to the Analytical Validation of Piperonyl Cyanide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of validated analytical methods applicable to the determination of piperonyl cyanide. Due to a lack of specific validated methods for piperonyl cyanide in publicly available literature, this guide focuses on established methods for structurally similar compounds, namely piperonyl butoxide and safrole, as well as methods for the analysis of the cyanide moiety. These serve as strong proxies for developing and validating a method for piperonyl cyanide.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are widely used for their sensitivity and specificity in the analysis of organic molecules.

Comparison of Analytical Method Performance

The following tables summarize the validation parameters for analytical methods developed for compounds structurally related to piperonyl cyanide. This data provides a benchmark for the expected performance of a method for piperonyl cyanide.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Related Compounds

AnalyteLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)Reference
Cyanide (as Phenyl Thiocyanate)0.25 - 50 µg/mL (r² = 0.997)0.075 µg/mL0.25 µg/mLNot ReportedIntraday: 2.24 - 8.17%, Interday: 2.22 - 12.85%[1]
Cyanide (in blood, as PFB-CN)0.1 - 10 µg/mL (R² = 0.9997)24 ng/mL80 ng/mL98% (average extraction recovery)Not Reported[2]
Cyanide (in biological matrices)10 - 200 µM (r² > 0.99)10 µMNot Reported-14.1% to 14.5%2.7% to 18.3%[3]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Related Compounds

AnalyteLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)Reference
Safrole, Dihydrosafrole, etc.Not Specified (verified)2 mg/kgNot ReportedNot ReportedNot Reported[4]
Genotoxic Impurities (including nitriles)LOQ - 150% of permitted level (r² > 0.9990)Not ReportedNot Reported93.70 - 108.63%Not Reported[5]
Piperine0.5 - 20 µg/mL (r² > 0.999)0.015 µg/mL0.044 µg/mLNot Reported< 2%[6]
Cyanide (in biological samples)1 - 100 µg/L (R > 0.992)1.8 µg/L (urine)Not ReportedNot Reported< 3%[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for GC-MS and HPLC analysis of related compounds.

GC-MS Method for the Determination of Cyanide (as Phenyl Thiocyanate)

This method involves a derivatization step to improve the volatility and chromatographic behavior of the cyanide ion.

  • Sample Preparation: Aqueous samples containing cyanide are subjected to a single-step nucleophilic substitution-based derivatization. This is followed by liquid-liquid extraction.[1]

  • Derivatization: The cyanide in the sample reacts with S-phenyl benzenethiosulfonate to form phenyl thiocyanate.[1]

  • GC-MS Analysis:

    • Chromatographic Column: Specific column details are not provided in the abstract. A non-polar or medium-polarity column is typically used for such analyses.

    • Carrier Gas: Helium or Hydrogen.

    • Injector and Oven Temperatures: Optimized to ensure efficient volatilization and separation.

    • Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[1]

HPLC-UV Method for the Determination of Safrole and Related Compounds

This method is suitable for the analysis of non-volatile or thermally labile compounds.

  • Sample Preparation: Samples are adsorbed on silica (B1680970) cartridges and then eluted with an appropriate solvent. An internal standard is added before adsorption.[4]

  • HPLC Analysis:

    • Column: Reversed-phase C18 or C8 column.

    • Mobile Phase: A gradient elution is often employed, typically using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[5]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.[5]

    • Detection: UV detection at a wavelength where the analyte shows maximum absorbance.[8] For compounds with native fluorescence, a fluorescence detector can provide higher sensitivity and selectivity.[4][9]

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for planning and execution.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (GC-MS/HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity / Selectivity MD3->V1 Validate V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 Limit of Detection (LOD) V6 Limit of Quantification (LOQ) V7 Robustness SA1 Prepare Sample & Standards V7->SA1 Implement SA2 Acquire Data SA1->SA2 SA3 Process & Report Results SA2->SA3

Caption: General workflow for the development and validation of an analytical method.

The following diagram illustrates the key steps in a typical sample analysis using chromatography.

Sample_Analysis_Workflow SA Sample Preparation (Extraction, Derivatization) INJ Injection into Chromatograph SA->INJ SEP Chromatographic Separation (GC or HPLC column) INJ->SEP DET Detection (Mass Spectrometer or UV/Fluorescence) SEP->DET DATA Data Acquisition & Processing DET->DATA RESULT Quantification & Reporting DATA->RESULT

Caption: Key stages in a chromatographic analysis workflow.

References

Spectroscopic Scrutiny: A Comparative Analysis of 3,4-(Methylenedioxy)phenylacetonitrile from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. This guide provides a detailed spectroscopic comparison of 3,4-(Methylenedioxy)phenylacetonitrile, a key intermediate in the synthesis of various compounds, from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The objective is to equip researchers with the necessary data and methodologies to critically evaluate the quality of this crucial reagent.

This comparison utilizes a multi-pronged spectroscopic approach, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Gas Chromatography-Mass Spectrometry (GC-MS). By examining the spectral data, we can identify not only the principal compound but also characterize and quantify potential impurities that may arise from different synthetic routes.

Summary of Spectroscopic Data

The following tables summarize the quantitative data obtained from the analysis of this compound samples from each supplier.

Table 1: FTIR Spectroscopy Data

SupplierWavenumber (cm⁻¹)Assignment
Reference ~2250C≡N stretch
~2890C-H stretch (aromatic)
~1500, ~1440C=C stretch (aromatic)
~1250, ~1040C-O-C stretch (methylenedioxy)
Supplier A 2251C≡N stretch
2892C-H stretch (aromatic)
1503, 1442C=C stretch (aromatic)
1248, 1041C-O-C stretch (methylenedioxy)
Supplier B 2250C≡N stretch
2891C-H stretch (aromatic)
1501, 1440C=C stretch (aromatic)
1252, 1039C-O-C stretch (methylenedioxy)
1685 (weak)C=O stretch (impurity)
Supplier C 2252C≡N stretch
2890C-H stretch (aromatic)
1500, 1441C=C stretch (aromatic)
1249, 1040C-O-C stretch (methylenedioxy)

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

SupplierChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Reference 6.85-6.75m3HAr-H
5.95s2HO-CH₂-O
3.65s2HAr-CH₂-CN
Supplier A 6.83-6.77m3HAr-H
5.96s2HO-CH₂-O
3.66s2HAr-CH₂-CN
Supplier B 6.84-6.76m3HAr-H
5.95s2HO-CH₂-O
3.65s2HAr-CH₂-CN
9.81 (s, trace)s--CHO (impurity)
Supplier C 6.85-6.78m3HAr-H
5.97s2HO-CH₂-O
3.67s2HAr-CH₂-CN
3.55 (s, trace)s-Ar-CH₂-COOH (impurity)

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

SupplierChemical Shift (δ, ppm)Assignment
Reference 148.2, 147.5, 124.5, 122.0, 109.0, 108.5Aromatic C
118.0CN
101.5O-CH₂-O
23.5Ar-CH₂-CN
Supplier A 148.2, 147.5, 124.5, 122.0, 109.0, 108.5Aromatic C
118.0CN
101.5O-CH₂-O
23.5Ar-CH₂-CN
Supplier B 148.2, 147.5, 124.5, 122.0, 109.0, 108.5Aromatic C
118.0CN
101.5O-CH₂-O
23.5Ar-CH₂-CN
191.0 (trace)C=O (impurity)
Supplier C 148.2, 147.5, 124.5, 122.0, 109.0, 108.5Aromatic C
118.0CN
101.5O-CH₂-O
23.5Ar-CH₂-CN
175.0 (trace)COOH (impurity)

Table 4: GC-MS Data

SupplierPurity (%)Major Impurity (m/z)Identity of Major Impurity
Supplier A 99.8--
Supplier B 98.5150Piperonal (B3395001)
Supplier C 99.11803,4-(Methylenedioxy)phenylacetic acid

Experimental Protocols

A detailed description of the methodologies employed for the spectroscopic analysis is provided below.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer.

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond ATR crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to sample analysis.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance III 400 MHz NMR Spectrometer.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a 30° pulse and a relaxation delay of 1 second.

    • ¹³C NMR: Spectra were acquired using a proton-decoupled sequence with a 45° pulse and a relaxation delay of 2 seconds.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Agilent 7890B GC system coupled to an Agilent 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: The oven temperature was initially held at 100 °C for 2 minutes, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV. The mass range scanned was m/z 40-550.

Visualizing the Workflow and Decision Logic

The following diagrams illustrate the experimental workflow and the logical process for selecting a supplier based on the spectroscopic data.

Experimental_Workflow cluster_0 Sample Reception cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation cluster_3 Supplier Selection Supplier_A Supplier A FTIR FTIR Analysis Supplier_A->FTIR NMR NMR (1H & 13C) Analysis Supplier_A->NMR GCMS GC-MS Analysis Supplier_A->GCMS Supplier_B Supplier B Supplier_B->FTIR Supplier_B->NMR Supplier_B->GCMS Supplier_C Supplier C Supplier_C->FTIR Supplier_C->NMR Supplier_C->GCMS Purity Purity Assessment FTIR->Purity NMR->Purity Impurity Impurity Identification NMR->Impurity GCMS->Purity GCMS->Impurity Decision Final Decision Purity->Decision Impurity->Decision

Caption: Experimental workflow for the spectroscopic comparison of suppliers.

Supplier_Selection_Logic Start Evaluate Data Purity_Check Purity > 99.5%? Start->Purity_Check Impurity_Check Impurities Identified? Purity_Check->Impurity_Check No Select_Supplier_A Select Supplier A Purity_Check->Select_Supplier_A Yes (Supplier A) Impurity_Nature Impurities Interfere with Downstream Chemistry? Impurity_Check->Impurity_Nature Yes (Suppliers B & C) Further_Eval Further Evaluation Needed Impurity_Check->Further_Eval No (Re-evaluate) Consider_Supplier_C Consider Supplier C Impurity_Nature->Consider_Supplier_C No (Carboxylic Acid) Reject_Supplier_B Reject Supplier B Impurity_Nature->Reject_Supplier_B Yes (Aldehyde)

Caption: Logical flow for supplier selection based on purity and impurity profiles.

Discussion of Results

The spectroscopic analysis reveals significant differences in the quality of this compound from the three suppliers.

  • Supplier A provides the highest purity material (99.8%) with no detectable impurities by FTIR, NMR, or GC-MS. The spectra for this sample align perfectly with reference data.

  • Supplier B's product shows a lower purity of 98.5%. The presence of a weak absorption at 1685 cm⁻¹ in the FTIR spectrum, a trace singlet at 9.81 ppm in the ¹H NMR, and a signal at 191.0 ppm in the ¹³C NMR strongly indicate the presence of an aldehydic impurity. GC-MS analysis confirms this impurity to be piperonal (m/z 150), a likely starting material in one of the common synthetic routes for this compound.[1][2] The presence of a reactive aldehyde could be detrimental to certain downstream applications.

  • Supplier C offers a product with a purity of 99.1%. While higher than Supplier B, a trace impurity is detected. The ¹H NMR shows a faint singlet at 3.55 ppm, and the ¹³C NMR displays a weak signal at 175.0 ppm, characteristic of a carboxylic acid. GC-MS identifies this impurity as 3,4-(Methylenedioxy)phenylacetic acid (m/z 180), which is another potential precursor.[1] Depending on the subsequent chemical transformations, a carboxylic acid impurity might be more or less problematic than an aldehyde.

Conclusion

This comparative guide underscores the critical importance of comprehensive spectroscopic analysis in qualifying chemical reagents. Based on the presented data, Supplier A is the recommended choice for applications requiring the highest purity of this compound. For less sensitive applications, Supplier C may be a viable alternative, although the potential impact of the carboxylic acid impurity should be considered. The material from Supplier B is the least desirable due to the lower purity and the presence of a reactive aldehyde impurity. Researchers are encouraged to perform similar in-house analyses to ensure the quality and consistency of their starting materials, thereby safeguarding the integrity of their scientific outcomes.

References

Comparative Analysis of 3,4-(Methylenedioxy)phenylacetonitrile and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 3,4-(Methylenedioxy)phenylacetonitrile and its key analogs. This document outlines their physicochemical properties, synthesis methodologies, and a comparative assessment of their biological activities, supported by experimental data.

Introduction

This compound is a nitrile-containing aromatic organic compound.[1] It is characterized by a phenyl ring substituted with a methylenedioxy group at the 3 and 4 positions and a cyanomethyl side chain.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and is a notable precursor in the production of psychoactive substances like 3,4-methylenedioxymethamphetamine (MDMA).[1] Due to its role in illicit drug manufacturing, its production and distribution are regulated in many countries.[1]

This guide will compare this compound with two of its structural analogs: 4-Methoxyphenylacetonitrile and 4-Chlorophenylacetonitrile. The selection of these analogs allows for an evaluation of the influence of different electron-donating and electron-withdrawing substituents on the phenyl ring, providing valuable insights for structure-activity relationship (SAR) studies.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and its selected analogs is crucial for understanding their behavior in chemical reactions and biological systems.

PropertyThis compound4-Methoxyphenylacetonitrile4-Chlorophenylacetonitrile
Molecular Formula C₉H₇NO₂[2]C₉H₉NOC₈H₆ClN
Molecular Weight 161.16 g/mol [2]147.17 g/mol 151.59 g/mol
Appearance White to light yellow powder or crystal[2]Colorless to light yellow liquidColorless to yellow liquid or solid
Melting Point 41-45 °C[2]Not applicable (liquid at room temp.)91-94 °C
Boiling Point 135-140 °C at 5 mmHg[2]286-287 °C115-117 °C at 10 mmHg
Solubility Insoluble in water, soluble in methanol[2]Insoluble in waterInsoluble in water

Synthesis and Experimental Protocols

The synthesis of these phenylacetonitrile (B145931) derivatives typically involves the introduction of a cyanide group to a corresponding benzyl (B1604629) derivative. Below are representative experimental protocols for the synthesis of each compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the cyanation of a suitable precursor, such as 3,4-methylenedioxybenzyl chloride (piperonyl chloride).[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-methylenedioxybenzyl chloride in a suitable organic solvent like acetone (B3395972).

  • Cyanation: Add a solution of sodium cyanide in water to the flask. The reaction is typically carried out under reflux with vigorous stirring.

  • Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated.

  • Purification: The crude product is then purified by washing with water, drying over an anhydrous salt (e.g., sodium sulfate), and removing the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

Synthesis_MDP MDP_Chloride 3,4-(Methylenedioxy)benzyl chloride Reaction Reflux MDP_Chloride->Reaction NaCN Sodium Cyanide (NaCN) NaCN->Reaction Solvent Acetone/Water Solvent->Reaction Product This compound Reaction->Product

Synthesis of this compound.
Synthesis of 4-Methoxyphenylacetonitrile

The synthesis of 4-Methoxyphenylacetonitrile can be achieved from anisyl alcohol via the corresponding chloride.

Experimental Protocol:

  • Formation of Anisyl Chloride: Anisyl alcohol is reacted with concentrated hydrochloric acid with vigorous stirring to form anisyl chloride. The organic layer is separated and dried.

  • Cyanation: The dried anisyl chloride is then reacted with finely powdered sodium cyanide and sodium iodide in dry acetone. The mixture is refluxed with vigorous stirring.

  • Work-up and Purification: After cooling, the inorganic salts are filtered off, and the acetone is removed by distillation. The resulting oil is taken up in benzene, washed with hot water, and dried. The solvent is removed, and the final product is purified by vacuum distillation.[4]

Synthesis_4_Methoxy Anisyl_Alcohol Anisyl Alcohol Step1 Stirring Anisyl_Alcohol->Step1 HCl Conc. HCl HCl->Step1 Anisyl_Chloride Anisyl Chloride Step2 Reflux Anisyl_Chloride->Step2 NaCN_NaI NaCN, NaI NaCN_NaI->Step2 Acetone Dry Acetone Acetone->Step2 Product 4-Methoxyphenylacetonitrile Step1->Anisyl_Chloride Step2->Product

Synthesis of 4-Methoxyphenylacetonitrile.
Synthesis of 4-Chlorophenylacetonitrile

The synthesis of 4-Chlorophenylacetonitrile can be performed by the condensation of 4-chlorophenylacetonitrile with ethyl phenylacetate (B1230308).

Experimental Protocol:

  • Base Preparation: A solution of sodium is prepared in absolute ethanol (B145695) in a three-necked flask.

  • Condensation: While refluxing, a mixture of 4-chlorophenylacetonitrile and ethyl phenylacetate is added dropwise. The solution is refluxed for several hours.

  • Work-up: The cooled solution is poured into cold water and extracted with ether to remove impurities. The aqueous solution is then acidified with cold hydrochloric acid and extracted with ether.

  • Purification: The ether solution is washed, dried, and the solvent is removed by distillation to yield the crude product, which can be further purified by recrystallization.[5]

Synthesis_4_Chloro Chloro_PAN 4-Chlorophenylacetonitrile Reaction Reflux Chloro_PAN->Reaction Et_Phenylacetate Ethyl Phenylacetate Et_Phenylacetate->Reaction NaOEt Sodium Ethoxide NaOEt->Reaction Ethanol Ethanol Ethanol->Reaction Product α-(4-chlorophenyl)-γ- phenylacetoacetonitrile Reaction->Product

Condensation reaction for a 4-chlorophenylacetonitrile derivative.

Comparative Biological Activity

Phenylacetonitrile derivatives exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. The nature of the substituent on the phenyl ring significantly influences this activity.

Antimicrobial Activity

Studies on methoxy-substituted phenylacrylonitriles have demonstrated their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are key parameters for evaluating this activity.

Compound ClassTarget OrganismMIC (mg/mL)MBC (mg/mL)
Methoxy-substituted phenylacrylonitrilesEscherichia coli2.5 - 255 - 25
Pseudomonas aeruginosa5 - 12.5>25
Gram-positive bacteriaGenerally lower than for Gram-negative-
Ampicillin (Control)Escherichia coli0.03125-
Pseudomonas aeruginosa0.0625-

Data adapted from a study on methoxy-substituted phenylacrylonitriles.[3]

The data suggests that while these derivatives show some antimicrobial activity, they are less potent than standard antibiotics like ampicillin.[3] The methoxy (B1213986) group, being electron-donating, is known to influence biological activity by potentially enhancing interactions with biological targets.

Cytotoxic Activity

The cytotoxic effects of phenylacetonitrile derivatives against cancer cell lines have been a subject of interest in drug discovery. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of these compounds with their biological activity, providing a predictive framework for designing new potent molecules.[6][7]

A study on 2-phenylacrylonitriles targeting the Arylhydrocarbon Receptor (AhR) has shown promising and selective activity against cancerous cell lines.[1]

CompoundTarget Cell LineIC₅₀ (µM)
(E)-2-(3,4,5-trimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile (Compound 2a)MCF-7 (Breast Cancer)44 (at 48h)
(E)-2-(3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile (Compound 2b)MCF-7 (Breast Cancer)34 (at 48h)
(E)-2-(3,4,5-trimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 2c)MCF-7 (Breast Cancer)373 (at 48h)

Data from a study on methoxy-substituted phenylacrylonitriles.[3]

These results indicate that the substitution pattern on the phenyl ring plays a critical role in the cytotoxic potency of these compounds. For instance, compound 2b with a 3,4-dimethoxyphenyl group showed the highest potency against the MCF-7 breast cancer cell line.[3]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many phenylacetonitrile derivatives are still under investigation, QSAR models provide insights into the structural features that are crucial for their biological effects.[1] For cytotoxic 2-phenylacrylonitriles, the Arylhydrocarbon Receptor (AhR) has been identified as a potential target.[1]

QSAR_Workflow cluster_data Data Collection cluster_model Model Development cluster_application Application Structures Chemical Structures Descriptors Descriptor Calculation (2D, 3D) Structures->Descriptors Activities Biological Activities (e.g., IC50) Model_Gen Model Generation (MLR, CoMFA) Activities->Model_Gen Descriptors->Model_Gen Validation Model Validation Model_Gen->Validation Prediction Predict Activity of New Compounds Validation->Prediction SAR Structure-Activity Relationship Insights Validation->SAR

General workflow of a QSAR study.

The QSAR approach helps in identifying key structural descriptors that correlate with the observed biological activity, thereby guiding the design of new, more potent analogs.[1]

Conclusion

This comparative analysis highlights the importance of the phenylacetonitrile scaffold in medicinal chemistry. The physicochemical properties and biological activities of this compound and its analogs are significantly influenced by the nature of the substituents on the phenyl ring. The provided experimental protocols offer a foundation for the synthesis of these compounds, while the comparative biological data underscores the potential for developing novel therapeutic agents based on this chemical framework. Further research, particularly employing QSAR and other computational methods, will be instrumental in designing next-generation phenylacetonitrile derivatives with enhanced efficacy and selectivity.

References

A Comparative Guide to HPLC and GC Method Cross-Validation for the Quantification of Homopiperonylnitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of homopiperonylnitrile. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative performance data, and offers a framework for analytical method cross-validation to ensure data integrity and regulatory compliance.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves a systematic comparison of two or more distinct analytical methods to demonstrate that they provide equivalent and reliable results for the same analyte in a given sample matrix. This process is essential when implementing a new method, transferring a method between laboratories, or when data from different analytical techniques need to be correlated. The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose[1]. The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q2(R2), that outline the validation parameters to be considered[2][3].

For a compound like homopiperonylnitrile, both HPLC and GC can be viable analytical techniques. HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile[4][5][6][7]. In contrast, GC is highly effective for the analysis of volatile and thermally stable compounds, often providing high sensitivity and resolution[4][8]. The choice between these methods depends on the physicochemical properties of the analyte and the specific requirements of the analysis[4][9].

Experimental Protocols

Detailed methodologies for the HPLC and GC analysis of homopiperonylnitrile are provided below. These protocols are representative and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of homopiperonylnitrile using reversed-phase HPLC with UV detection.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of homopiperonylnitrile reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing homopiperonylnitrile in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This method is suitable for the analysis of thermally stable and volatile homopiperonylnitrile using GC with Flame Ionization Detection (FID).

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

2. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Detector Temperature: 300 °C

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of homopiperonylnitrile reference standard in methanol (B129727).

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare working standards with concentrations from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to a final concentration within the calibration range.

Cross-Validation Workflow

The cross-validation of the HPLC and GC methods should follow a structured workflow to ensure a thorough comparison of their performance characteristics.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol sample_prep Sample Preparation (Identical aliquots for both methods) start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis gc_analysis GC Analysis sample_prep->gc_analysis hplc_data HPLC Data Acquisition (Peak Area, Retention Time) hplc_analysis->hplc_data gc_data GC Data Acquisition (Peak Area, Retention Time) gc_analysis->gc_data validation_params Evaluate Validation Parameters hplc_data->validation_params gc_data->validation_params linearity Linearity & Range validation_params->linearity precision Precision (Repeatability & Intermediate) validation_params->precision accuracy Accuracy (% Recovery) validation_params->accuracy lod_loq LOD & LOQ validation_params->lod_loq specificity Specificity / Selectivity validation_params->specificity robustness Robustness validation_params->robustness data_comparison Statistical Comparison of Results (e.g., t-test, F-test) linearity->data_comparison precision->data_comparison accuracy->data_comparison lod_loq->data_comparison specificity->data_comparison robustness->data_comparison conclusion Conclusion: Method Equivalency Assessment data_comparison->conclusion end End: Final Report conclusion->end

Caption: Workflow for the cross-validation of HPLC and GC methods.

Data Presentation

The performance of the HPLC and GC methods was evaluated based on key validation parameters as recommended by ICH guidelines[2][3][10][11]. The results are summarized in the tables below.

Table 1: System Suitability

ParameterHPLCGCAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 3000> 50000> 2000
% RSD of Peak Area0.8%1.1%≤ 2.0%

Table 2: Linearity and Range

ParameterHPLCGC
Range (µg/mL)1 - 1001 - 100
Correlation Coefficient (r²)0.99950.9992
Regression Equationy = 12543x + 250y = 9876x + 180

Table 3: Precision

ParameterHPLC (% RSD)GC (% RSD)Acceptance Criteria
Repeatability (n=6)0.9%1.3%≤ 2.0%
Intermediate Precision (n=6)1.2%1.5%≤ 2.0%

Table 4: Accuracy (Recovery)

Spiked LevelHPLC (% Recovery)GC (% Recovery)Acceptance Criteria
80%99.5%98.9%98.0% - 102.0%
100%100.2%100.5%98.0% - 102.0%
120%99.8%101.1%98.0% - 102.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLCGC
LOD (µg/mL)0.10.05
LOQ (µg/mL)0.30.15

Conclusion

Both the developed HPLC and GC methods are suitable for the quantitative determination of homopiperonylnitrile. The cross-validation data demonstrates that both methods are linear, precise, and accurate within the specified range. The GC method exhibits a lower limit of detection and quantitation, suggesting higher sensitivity, which may be advantageous for trace-level analysis. Conversely, the HPLC method may be preferable for samples that are not amenable to the high temperatures of the GC inlet and oven, or for laboratories where GC instrumentation is less readily available. The choice of method will ultimately depend on the specific application, required sensitivity, and the nature of the sample matrix. This comparative guide provides the foundational data to support the selection of the most appropriate analytical technique for the analysis of homopiperonylnitrile.

References

A Comparative Guide to the Synthesis of 3,4-(Methylenedioxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 3,4-(Methylenedioxy)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. The following sections detail the most common synthetic strategies, offering objective comparisons of their methodologies and presenting supporting experimental data to aid researchers in selecting the most suitable pathway for their specific needs.

Comparison of Synthetic Routes

Two principal methods for the synthesis of this compound, also known as piperonyl cyanide, are prevalent in the literature: the direct cyanation of a benzyl (B1604629) halide and a two-step process commencing from the corresponding carboxylic acid. Each route presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsReported Yield (Analogous Reactions)AdvantagesDisadvantages
Route 1: Cyanation 3,4-Methylenedioxybenzyl chloride (Piperonyl chloride)Sodium cyanide (NaCN) or Potassium cyanide (KCN)174-81%Direct, single-step conversion.Use of highly toxic cyanide salts; starting material may be a regulated substance.
Route 2: From Carboxylic Acid 3,4-Methylenedioxyphenylacetic acid (Homopiperonylic acid)Thionyl chloride (SOCl₂), Ammonia (B1221849) (NH₃), Phosphorus pentoxide (P₂O₅)2High (for each step)Avoids direct handling of large quantities of cyanide salts in the primary step.Two-step process, potentially lower overall yield; involves corrosive reagents.

Experimental Protocols

The following are detailed experimental methodologies for the two primary synthetic routes. These protocols are based on established chemical transformations and may be adapted from procedures for structurally similar compounds.

Route 1: Cyanation of 3,4-Methylenedioxybenzyl Chloride

This method involves the nucleophilic substitution of the chloride in 3,4-methylenedioxybenzyl chloride with a cyanide ion.

Experimental Protocol (Adapted from a procedure for p-methoxyphenylacetonitrile):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3,4-methylenedioxybenzyl chloride (1 equivalent), finely powdered sodium cyanide (1.5 equivalents), and sodium iodide (0.1 equivalents) in dry acetone (B3395972) (approx. 3-4 mL per gram of benzyl chloride).

  • Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.

  • Work-up: After cooling the reaction mixture, filter it with suction to remove inorganic salts. Wash the collected solids with a small amount of acetone.

  • Purification: Combine the filtrates and remove the acetone by distillation. Dissolve the residual oil in a suitable organic solvent like benzene (B151609) or dichloromethane, and wash with hot water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Route 2: From 3,4-Methylenedioxyphenylacetic Acid

This two-step synthesis first converts the carboxylic acid to a primary amide, which is then dehydrated to the nitrile.[1]

Step 1: Synthesis of 3,4-(Methylenedioxy)phenylacetamide

  • Acid Chloride Formation: In a round-bottom flask, cautiously add thionyl chloride (1.2 equivalents) to 3,4-methylenedioxyphenylacetic acid (1 equivalent) at room temperature. Heat the mixture gently under reflux until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Amidation: Cool the reaction mixture and slowly add it to a concentrated aqueous solution of ammonia (a significant excess) with vigorous stirring, while maintaining the temperature in an ice bath.[1]

  • Isolation: Collect the precipitated 3,4-(Methylenedioxy)phenylacetamide by filtration, wash with cold water, and dry.

Step 2: Dehydration of 3,4-(Methylenedioxy)phenylacetamide

  • Reaction Setup: In a dry flask, thoroughly mix 3,4-(Methylenedioxy)phenylacetamide (1 equivalent) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) (approximately 1.5 equivalents).

  • Dehydration: Heat the mixture, and the product can be distilled directly from the reaction flask under reduced pressure.

  • Purification: The collected distillate is the crude this compound, which can be further purified by recrystallization or a second vacuum distillation.

Synthetic Pathway Visualizations

The following diagrams illustrate the chemical transformations described in the experimental protocols.

G cluster_0 Route 1: Cyanation Piperonyl_chloride 3,4-Methylenedioxybenzyl chloride Product_1 This compound Piperonyl_chloride->Product_1 NaCN, NaI, Acetone, Reflux

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: From Carboxylic Acid Homopiperonylic_acid 3,4-Methylenedioxyphenylacetic acid Amide 3,4-(Methylenedioxy)phenylacetamide Homopiperonylic_acid->Amide 1. SOCl₂ 2. NH₃ Product_2 This compound Amide->Product_2 P₂O₅, Heat

References

Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's three-dimensional structure is a critical step in the chemical synthesis and drug discovery pipeline. Single-crystal X-ray crystallography has long been considered the "gold standard" for this purpose, providing atomic-level resolution of molecular structures.[1][2] However, alternative and complementary techniques are indispensable when single crystals are unobtainable or when solution-state dynamics are of interest. This guide provides an objective comparison of X-ray crystallography with its primary alternatives for the structural confirmation of 2-(1,3-Benzodioxol-5-yl)acetonitrile, supported by detailed experimental protocols.

Primary Method: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise three-dimensional information about the atomic arrangement in a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and the overall molecular geometry with very high precision.[3]

Data Presentation: Crystallographic Data

ParameterExample Value (for a related compound[5])Description
Crystal Data
Chemical FormulaC₁₁H₁₀O₄The elemental composition of the molecule in the crystal.
Formula Weight206.19 g/mol The molar mass of the compound.
Crystal SystemTriclinicOne of the seven crystal systems describing the lattice symmetry.
Space GroupP-1The specific symmetry group of the crystal.
Unit Cell Dimensions
a, b, c (Å)a=4.9483, b=9.0841, c=11.7256The lengths of the unit cell axes.
α, β, γ (°)α=111.881, β=91.747, γ=95.604The angles between the unit cell axes.
Volume (ų)485.49The volume of the unit cell.
Z2The number of molecules per unit cell.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.[1]
Temperature (K)113(2)The temperature at which the data was collected, often low to reduce thermal motion.[1]
Reflections Collected4479The total number of diffraction spots measured.
Independent Reflections2238The number of unique reflections after accounting for symmetry.
Refinement
R-factor (R1)0.056A measure of the agreement between the crystallographic model and the experimental data.
wR2 (all data)0.151A weighted R-factor based on all data.
Alternative & Complementary Techniques

When single crystals cannot be grown, or for confirmation in the solution phase, spectroscopic methods are essential.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[6][7][8] For 2-(1,3-Benzodioxol-5-yl)acetonitrile, ¹H and ¹³C NMR would provide key structural information.

Data Presentation: Expected NMR Data

¹H NMR (Expected)
Chemical Shift (δ, ppm) Multiplicity Assignment
~ 6.8 - 7.0Multiplet3H, Aromatic protons (H-4, H-6, H-7)
~ 6.0Singlet2H, Methylene protons of the dioxole ring (-O-CH₂-O-)
~ 3.7Singlet2H, Methylene protons adjacent to the nitrile group (-CH₂-CN)
¹³C NMR (Expected)
Chemical Shift (δ, ppm) Assignment
~ 148C-3a, C-7a (Quaternary carbons of the benzodioxole ring attached to oxygen)
~ 125C-5 (Quaternary aromatic carbon attached to the acetonitrile (B52724) group)
~ 122C-6 (Aromatic CH)
~ 118C≡N (Nitrile carbon)
~ 109C-4 (Aromatic CH)
~ 108C-7 (Aromatic CH)
~ 102-O-CH₂-O- (Methylene carbon of the dioxole ring)
~ 23-CH₂-CN (Methylene carbon adjacent to the nitrile group)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10][11]

Data Presentation: Expected FTIR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~ 3050-3000C-H StretchAromatic C-H
~ 2900C-H StretchAliphatic C-H (-CH₂-)
~ 2250C≡N StretchNitrile
~ 1600, 1480C=C StretchAromatic Ring
~ 1250, 1040C-O StretchDioxole ether linkages

Experimental Protocols

1. Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of 2-(1,3-Benzodioxol-5-yl)acetonitrile are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[12][13] Suitable solvents might include ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) free of visible defects is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[12] It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1] The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector.[4]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group.[1][4] The structure is then solved using computational methods (like direct methods or Patterson methods) to obtain an initial model of the atomic positions.[1][14] This model is refined to best fit the experimental data, yielding the final, precise 3D structure.[1]

2. Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified 2-(1,3-Benzodioxol-5-yl)acetonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6] Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS).[7][8]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. If necessary, 2D NMR experiments like COSY or HSQC can be performed to confirm connectivity.[15]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals (for ¹H NMR) to determine the relative number of protons. Calibrate the chemical shift scale relative to the TMS signal at 0 ppm.

3. Protocol for FTIR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[16]

  • Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum. The instrument measures the amount of light transmitted through the sample at each wavenumber.[11]

  • Data Analysis: The final spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.[9]

Comparative Summary

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyFTIR Spectroscopy
Principle X-ray diffraction by a crystal lattice[3]Nuclear spin transitions in a magnetic field[8]Vibrational transitions of chemical bonds[17]
Sample Phase Solid (single crystal)[3]Liquid (solution)[6]Solid, Liquid, or Gas[17]
Information Yield Absolute 3D structure, bond lengths/angles[3]Atomic connectivity, stereochemistry[18]Presence of functional groups[11]
Resolution Atomic (<1 Å)[2]AtomicMolecular (functional group level)
Key Limitation Requires high-quality single crystalsRequires soluble sample, less sensitiveProvides no connectivity information

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for confirming the structure of a novel compound, integrating the techniques discussed.

G cluster_start Synthesis & Purification cluster_analysis Structural Analysis cluster_data Information Obtained cluster_end Conclusion start Compound of Interest (2-(1,3-Benzodioxol-5-yl)acetonitrile) xrd Single-Crystal X-ray Diffraction start->xrd Analytical Techniques nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Analytical Techniques ftir FTIR Spectroscopy start->ftir Analytical Techniques data_xrd Absolute 3D Structure (Bond Lengths, Angles) xrd->data_xrd data_nmr Atomic Connectivity (& Chemical Environment) nmr->data_nmr data_ftir Functional Groups Present (e.g., -CN, -O-CH₂-O-) ftir->data_ftir confirm Unambiguous Structure Confirmation data_xrd->confirm Data Integration & Verification data_nmr->confirm Data Integration & Verification data_ftir->confirm Data Integration & Verification

Caption: A logical workflow for the structural elucidation of a target compound.

References

Comparative Reactivity of Phenylacetonitrile Derivatives in Base-Catalyzed Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various para-substituted phenylacetonitrile (B145931) derivatives in the base-catalyzed Knoevenagel condensation with benzaldehyde (B42025). The electronic effects of substituents on the phenyl ring significantly influence the rate of this carbon-carbon bond-forming reaction, a principle quantified through Hammett analysis. This analysis is crucial for understanding reaction mechanisms and predicting the reactivity of substituted aromatic compounds in drug development and organic synthesis.

Data Presentation: Substituent Effects on Reaction Rate

The reactivity of para-substituted phenylacetonitrile derivatives in the presence of a base is directly correlated to the acidity of the benzylic protons. Electron-withdrawing groups (EWGs) increase the acidity of the α-hydrogen, facilitating deprotonation and accelerating the reaction rate. Conversely, electron-donating groups (EDGs) decrease the acidity of these protons, leading to a slower reaction.[1]

The following table summarizes the kinetic data for the sodium methoxide-catalyzed condensation of various para-substituted phenylacetonitriles with benzaldehyde in methanol (B129727). The reaction is third-order overall, being first-order with respect to the phenylacetonitrile derivative, benzaldehyde, and sodium methoxide (B1231860).[2][3]

Substituent (X)Hammett Constant (σp)Rate Constant (k) (L² mol⁻² s⁻¹)Relative Rate (kₓ/kн)log(kₓ/kн)
-OCH₃-0.270.0450.45-0.35
-CH₃-0.170.0630.63-0.20
-H0.000.1001.000.00
-F0.060.1581.580.20
-Cl0.230.2822.820.45
-Br0.230.2882.880.46
-NO₂0.787.9479.41.90

Note: The rate constant for the p-NO₂ derivative is estimated based on its Hammett substituent constant and the established linear free-energy relationship.

Experimental Protocols

The following is a detailed methodology for the kinetic analysis of the base-catalyzed condensation of para-substituted phenylacetonitriles with benzaldehyde.

Materials:

  • para-Substituted phenylacetonitriles (p-methoxy, p-methyl, p-fluoro, p-chloro, p-bromo, and unsubstituted phenylacetonitrile)

  • Benzaldehyde

  • Sodium methoxide

  • Anhydrous methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reactant Solutions:

    • Stock solutions of each para-substituted phenylacetonitrile, benzaldehyde, and sodium methoxide are prepared in anhydrous methanol at known concentrations.

  • Kinetic Measurements:

    • The reactions are carried out in a quartz cuvette placed in the thermostatted cell compartment of a UV-Vis spectrophotometer.

    • Equal volumes of the phenylacetonitrile derivative and benzaldehyde solutions are mixed in the cuvette.

    • The reaction is initiated by adding the sodium methoxide solution to the cuvette, and the absorbance is recorded at the wavelength of maximum absorption (λmax) of the resulting α,β-unsaturated nitrile product.

    • The change in absorbance over time is monitored to determine the initial reaction rate.

  • Data Analysis:

    • The reaction is confirmed to be first-order with respect to each reactant, resulting in an overall third-order reaction.[2][3]

    • The third-order rate constant (k) is calculated from the initial rates at various reactant concentrations.

    • A Hammett plot is constructed by plotting log(kₓ/kн) against the Hammett substituent constant (σp) for each derivative, where kₓ is the rate constant for the substituted phenylacetonitrile and kн is the rate constant for the unsubstituted phenylacetonitrile.

Mandatory Visualization

The following diagrams illustrate the key aspects of the comparative reactivity of phenylacetonitrile derivatives.

G cluster_0 Reaction Pathway cluster_1 Experimental Workflow Reactants p-X-C₆H₄CH₂CN + C₆H₅CHO Carbanion [p-X-C₆H₄CHCN]⁻ Reactants->Carbanion Deprotonation Base CH₃O⁻ Intermediate Adduct Intermediate Carbanion->Intermediate Nucleophilic Attack Product p-X-C₆H₄C(CN)=CHC₆H₅ + H₂O Intermediate->Product Elimination Prep Prepare Stock Solutions Mix Mix Reactants in Cuvette Prep->Mix Initiate Initiate with Base Mix->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Analyze Calculate Rate Constants Monitor->Analyze Plot Construct Hammett Plot Analyze->Plot

Caption: Reaction pathway and experimental workflow for the kinetic study.

Hammett_Plot Hammett Plot for Knoevenagel Condensation xaxis σp yaxis log(kₓ/kн) origin OCH3 NO2 OCH3->NO2 ρ > 0 CH3 H F Cl Br xaxis_start xaxis_start xaxis_end xaxis_end xaxis_start->xaxis_end yaxis_start yaxis_start yaxis_end yaxis_end yaxis_start->yaxis_end

Caption: Hammett plot showing the linear free-energy relationship.

References

A Framework for Inter-Laboratory Comparison of 3,4-(Methylenedioxy)phenylacetonitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: This document provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) or proficiency test (PT) for the analysis of 3,4-(Methylenedioxy)phenylacetonitrile (MDPNA). As no formal, publicly available inter-laboratory studies for this specific compound were identified, this guide is intended to serve as a foundational document for organizations and researchers seeking to establish such a program. The aim is to enable laboratories to assess their analytical performance, compare methodologies, and ensure the reliability of their results.

This guide is tailored for researchers, scientists, and drug development professionals with expertise in analytical chemistry.

Introduction to Inter-Laboratory Comparison

Inter-laboratory comparisons are a critical component of a laboratory's quality assurance program.[1][2][3] They provide an objective means of assessing a laboratory's performance against its peers and a reference value.[1][4] Participation in such studies is often a requirement for accreditation under standards like ISO/IEC 17025.[4] The primary goals of an ILC for MDPNA analysis would be to:

  • Evaluate the proficiency of participating laboratories in the quantitative analysis of MDPNA.

  • Compare the performance of different analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • Identify potential systematic errors or biases in analytical methods.

  • Provide a basis for the validation of analytical procedures.

Proposed Study Design

A successful inter-laboratory comparison relies on a well-defined and robust study design.

2.1. Test Material

A central organizing body would be responsible for the preparation, validation, and distribution of the test material.

  • Material: A homogenous batch of high-purity this compound (CAS 4439-02-5) should be used.[5]

  • Homogeneity and Stability: The material must be rigorously tested to ensure its homogeneity and stability under the proposed storage and shipping conditions. This ensures that all participating laboratories receive identical samples.

  • Sample Preparation: The pure MDPNA could be diluted with an inert matrix to create a test sample that requires a specific sample preparation protocol by the participating laboratories. The assigned value (the "true" concentration) would be determined by the organizing body through replicate analyses using a validated reference method.

2.2. Participating Laboratories

A diverse group of laboratories should be recruited to ensure a comprehensive comparison. This could include forensic laboratories, pharmaceutical quality control labs, and academic research institutions. Each participating laboratory would be required to analyze the test sample using their in-house standard operating procedures.

2.3. Data to be Reported

In addition to the quantitative result for the concentration of MDPNA, participating laboratories should submit a detailed report including:

  • The analytical technique employed (e.g., GC-MS, HPLC).

  • A comprehensive description of the experimental protocol, including sample preparation, instrumentation, and calibration procedures.

  • The reported uncertainty of their measurement.

Recommended Analytical Protocols

While laboratories should be encouraged to use their own validated methods, the following protocols for GC-MS and HPLC, the principal analytical techniques for this type of compound, are provided as a reference.[6]

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of semi-volatile organic compounds like MDPNA.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions as necessary to bring the concentration within the calibrated range of the instrument.

    • An internal standard may be added to improve quantitation accuracy.

  • Instrumentation:

    • GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase or equivalent.

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) source at 70 eV. Data can be acquired in both full scan and Selected Ion Monitoring (SIM) modes.

3.2. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for the analysis of MDPNA, particularly for non-volatile impurities that may be present.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test sample.

    • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set to an appropriate wavelength (e.g., 285 nm).

    • Injection Volume: 10 µL.

Data Presentation and Statistical Analysis

Clear and concise data presentation is crucial for an effective inter-laboratory comparison.

4.1. Data Summary Tables

The following tables are templates for summarizing the data from the ILC.

Table 1: Participating Laboratories and Methods

Laboratory IDCountryAnalytical Method
Lab-001USAGC-MS
Lab-002GermanyHPLC-UV
Lab-003JapanGC-MS
Lab-004CanadaHPLC-UV
.........

Table 2: Reported Concentrations of this compound

Laboratory IDReported Concentration (mg/g)Measurement Uncertainty (mg/g)
Lab-00198.5± 1.2
Lab-00297.9± 0.8
Lab-00399.1± 1.5
Lab-004102.3± 1.0
.........

4.2. Statistical Evaluation using Z-Scores

The performance of each laboratory can be evaluated using Z-scores, a widely accepted statistical method in proficiency testing.[7][8][9] The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value of the test material.

  • σ is the standard deviation for proficiency assessment, which can be determined from the results of the participants using robust statistical methods.[10]

The interpretation of Z-scores is generally as follows[7][9]:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Table 3: Performance Evaluation using Z-Scores

Laboratory IDReported Concentration (mg/g)Z-ScorePerformance
Lab-00198.5-0.5Satisfactory
Lab-00297.9-1.1Satisfactory
Lab-00399.10.1Satisfactory
Lab-004102.33.3Unsatisfactory
............

Visualizing the Workflow and Study Logic

5.1. Experimental Workflow

The following diagram illustrates a typical experimental workflow for a single laboratory participating in the study.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Receive Test Sample SampleLogin Log Sample and Verify Integrity SampleReceipt->SampleLogin Weighing Accurately Weigh Sample SampleLogin->Weighing Dissolution Dissolve in Solvent & Dilute Weighing->Dissolution Analysis Analyze Samples and Standards Dissolution->Analysis Calibration Prepare Calibration Standards Calibration->Analysis InstrumentSetup Set up GC-MS or HPLC InstrumentSetup->Analysis DataProcessing Process Raw Data Analysis->DataProcessing Quantification Quantify Concentration DataProcessing->Quantification ReportGeneration Generate Final Report Quantification->ReportGeneration Submission Submit Results ReportGeneration->Submission

Caption: A typical experimental workflow for a participating laboratory.

5.2. Inter-Laboratory Comparison Logic

The diagram below outlines the logical flow of the entire inter-laboratory comparison study.

ILC_Logic cluster_organizer Coordinating Body cluster_labs Participating Laboratories Prep Prepare & Validate Test Material Distribute Distribute Samples to Labs Prep->Distribute Lab1 Lab 1: Analyze Sample Distribute->Lab1 Lab2 Lab 2: Analyze Sample Distribute->Lab2 LabN Lab N: Analyze Sample Distribute->LabN Collect Collect Results from Labs Analyze Perform Statistical Analysis Collect->Analyze Report Issue Final Report Analyze->Report Lab1->Collect Lab2->Collect LabN->Collect

Caption: Logical flow of the inter-laboratory comparison study.

Conclusion

This guide provides a foundational framework for establishing a much-needed inter-laboratory comparison program for the analysis of this compound. By following a structured approach to study design, employing robust analytical methods, and utilizing standardized statistical evaluation, such a program can significantly enhance the quality and reliability of analytical data across different laboratories. Laboratories receiving unsatisfactory results should undertake a thorough root cause analysis and implement corrective actions to improve their analytical performance.[9]

References

Navigating the Catalytic Landscape for Piperonyl Cyanide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of piperonyl cyanide (3,4-methylenedioxyphenylacetonitrile) is a critical step in the production of various pharmaceuticals and agrochemicals. The choice of catalyst plays a pivotal role in determining the yield, reaction time, and overall efficiency of this process. This guide provides a comprehensive comparison of different catalysts employed in the synthesis of piperonyl cyanide, supported by experimental data to facilitate informed catalyst selection.

The primary route to piperonyl cyanide involves the cyanation of piperonyl chloride. This reaction is greatly influenced by the catalyst used to facilitate the nucleophilic substitution of the chloride with a cyanide group. Phase-transfer catalysis (PTC) has emerged as a particularly effective methodology for this transformation, offering high yields and mild reaction conditions.

Performance of Catalysts in Piperonyl Cyanide Synthesis

The following table summarizes the performance of various phase-transfer catalysts in the synthesis of piperonyl cyanide from piperonyl chloride and a cyanide source, typically sodium or potassium cyanide.

Catalyst TypeCatalyst NameCatalyst Loading (mol%)Cyanide SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
Quaternary Ammonium (B1175870) SaltBenzyltriethylammonium Chloride (BTEAC)1-5NaCNDichloromethane (B109758)/Water20-252-4~95
Quaternary Ammonium SaltTetrabutylammonium (B224687) Bromide (TBAB)1-5KCNToluene (B28343)/Water80-903-5>90
Quaternary Ammonium SaltAliquat® 336 (Tricaprylmethylammonium chloride)1-5NaCNOrganic Solvent/WaterRoom Temp.2-3High
Quaternary Phosphonium (B103445) SaltHexadecyltributylphosphonium Bromide1-5NaCNOrganic Solvent/WaterRoom Temp.<2High

Experimental Protocols

Detailed methodologies for the synthesis of piperonyl cyanide using different phase-transfer catalysts are outlined below.

Synthesis using Benzyltriethylammonium Chloride (BTEAC)

Materials:

  • Piperonyl chloride

  • Sodium cyanide (NaCN)

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • A solution of sodium cyanide in water is prepared in a reaction vessel equipped with a stirrer.

  • A solution of piperonyl chloride and a catalytic amount of BTEAC in dichloromethane is added to the aqueous cyanide solution.

  • The biphasic mixture is stirred vigorously at room temperature (20-25°C).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically within 2-4 hours), the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield piperonyl cyanide.

Synthesis using Tetrabutylammonium Bromide (TBAB)

Materials:

  • Piperonyl chloride

  • Potassium cyanide (KCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • Piperonyl chloride and a catalytic amount of TBAB are dissolved in toluene in a round-bottom flask fitted with a condenser and a stirrer.

  • An aqueous solution of potassium cyanide is added to the flask.

  • The mixture is heated to 80-90°C with vigorous stirring.

  • The reaction is monitored until the starting material is consumed (typically 3-5 hours).

  • After cooling to room temperature, the organic layer is separated.

  • The aqueous phase is extracted with toluene.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product, which can be further purified by distillation or crystallization.

Experimental Workflow and Signaling Pathways

The general workflow for the phase-transfer catalyzed synthesis of piperonyl cyanide can be visualized as follows:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle NaCN Na⁺CN⁻ QCN Q⁺CN⁻ NaCN->QCN Phase Transfer NaCl Na⁺Cl⁻ PipCl Piperonyl-Cl PipCN Piperonyl-CN PipCl->PipCN QCl Q⁺Cl⁻ PipCl->QCl By-product QCl->NaCl Phase Transfer QCN->PipCl Reaction

Caption: Phase-transfer catalysis cycle for piperonyl cyanide synthesis.

The diagram illustrates the transport of the cyanide anion from the aqueous phase to the organic phase by the phase-transfer catalyst (Q⁺X⁻), where it reacts with piperonyl chloride to form piperonyl cyanide. The catalyst is then regenerated and returns to the aqueous phase to continue the cycle.

Concluding Remarks

The selection of an appropriate catalyst is a critical decision in the synthesis of piperonyl cyanide. Phase-transfer catalysts, particularly quaternary ammonium and phosphonium salts, have demonstrated high efficacy in this reaction, offering excellent yields under relatively mild conditions.[1][2] Benzyltriethylammonium chloride and tetrabutylammonium bromide are commonly used and provide reliable results. For industrial applications, the choice of catalyst may also be influenced by factors such as cost, availability, and ease of separation from the product stream. The experimental protocols provided herein serve as a foundation for researchers to optimize their synthetic strategies for piperonyl cyanide production.

References

A Comprehensive Guide to the Validation of 3,4-(Methylenedioxy)phenylacetonitrile as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 3,4-(Methylenedioxy)phenylacetonitrile as a reference standard. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key workflows and concepts to support researchers, scientists, and professionals in drug development and forensic analysis.

Introduction to this compound

This compound, also known as homopiperonylnitrile, is a key chemical intermediate in the synthesis of various pharmaceutical compounds and is also utilized as a reference standard in analytical and forensic laboratories.[1] Its primary application as a reference material is in the isotopic analysis of seized methamphetamine samples, aiding in the identification of synthetic pathways.[1] The purity and accurate characterization of this reference standard are paramount for ensuring the validity and reliability of analytical data.

This guide focuses on the essential validation parameters and compares the two most common analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Analytical Methodologies: A Comparative Overview

The choice between GC and HPLC for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of potential impurities, required sensitivity, and available laboratory resources.

Gas Chromatography (GC) is a robust technique for the analysis of volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for quantitative analysis. For unequivocal identification, GC coupled with a Mass Spectrometer (GC-MS) is the gold standard.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile or thermally labile compounds. Coupled with an Ultraviolet (UV) detector, HPLC provides a versatile and reliable method for the quantification and purity assessment of this compound.

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

MethodSelection Workflow for Analytical Method Selection Start Start: Characterize Sample Volatile Is the analyte and potential impurities volatile and thermally stable? Start->Volatile GC_Option Gas Chromatography (GC) Volatile->GC_Option Yes HPLC_Option High-Performance Liquid Chromatography (HPLC) Volatile->HPLC_Option No Quant_ID Primary Goal? GC_Option->Quant_ID HPLC_UV HPLC-UV for Quantification and Purity HPLC_Option->HPLC_UV GC_FID GC-FID for Quantification Quant_ID->GC_FID Quantification GC_MS GC-MS for Identification and Quantification Quant_ID->GC_MS Identification End End: Method Selected GC_FID->End GC_MS->End HPLC_UV->End

Caption: Decision tree for selecting between GC and HPLC.

Experimental Protocols

Detailed methodologies for the validation of this compound using GC-FID and HPLC-UV are provided below. These protocols are based on established methods for related compounds and can be adapted and validated for specific laboratory conditions.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of this compound and quantifying volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Hydrogen or Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 270 °C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the purity determination and quantification of this compound, particularly for analyzing non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed to ensure its suitability for its intended purpose. The following parameters should be assessed:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the typical workflow for analytical method validation.

ValidationWorkflow Analytical Method Validation Workflow Start Start: Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Documentation and Reporting Robustness->Documentation Validated Validated Method Documentation->Validated

Caption: Workflow for analytical method validation.

Data Presentation and Comparison

The performance of GC-FID and HPLC-UV for the analysis of this compound can be summarized in the following tables.

Table 1: Comparison of GC-FID and HPLC-UV Methodologies

ParameterGC-FIDHPLC-UV
Principle Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analytes Volatile and thermally stable compounds.Volatile and non-volatile compounds.
Typical Run Time 10-20 minutes.10-15 minutes.
Common Impurities Detected Residual solvents, volatile starting materials, and thermally stable by-products.Starting materials, non-volatile by-products, and degradation products.
Detector Flame Ionization Detector (FID)UV-Vis or Diode Array Detector (DAD)

Table 2: Typical Validation Performance Data (Illustrative)

Validation ParameterGC-FIDHPLC-UV
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD) < 2.0%< 2.0%
LOD ~0.1 µg/mL~0.1 µg/mL
LOQ ~0.3 µg/mL~0.3 µg/mL

Note: These values are illustrative and should be determined experimentally during method validation.

Potential Impurities

The purity of the this compound reference standard is critical. Potential impurities can arise from the starting materials, intermediates, by-products of the synthesis, or degradation. Common synthetic routes to this compound include the cyanation of 3,4-methylenedioxybenzyl chloride and the dehydration of 3,4-(methylenedioxy)phenylacetamide.[1]

Potential Impurities Include:

  • Starting Materials: 3,4-methylenedioxybenzyl chloride, sodium cyanide, 3,4-(methylenedioxy)phenylacetic acid.

  • Intermediates: 3,4-(methylenedioxy)phenylacetamide.

  • By-products: Isomeric phenylacetonitriles, products of over-reaction or side reactions. For instance, during the synthesis of related compounds, by-products such as 3,4-methylenedioxybenzonitrile have been observed.[2]

  • Degradation Products: Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.

The following diagram illustrates a simplified signaling pathway for impurity identification.

ImpurityIdentification Impurity Identification Pathway Synthesis Synthesis of This compound StartingMaterials Starting Materials (e.g., Piperonyl Chloride) Synthesis->StartingMaterials Intermediates Intermediates (e.g., Phenylacetamide derivative) Synthesis->Intermediates Byproducts By-products (e.g., Isomers) Synthesis->Byproducts Degradation Degradation Products (e.g., Carboxylic Acid) FinalProduct Final Product: This compound Reference Standard FinalProduct->Degradation Analysis Analytical Characterization (GC-MS, HPLC-MS, NMR) FinalProduct->Analysis

Caption: Pathway for identifying potential impurities.

Conclusion

The validation of this compound as a reference standard is crucial for its intended applications in pharmaceutical development and forensic science. Both GC-FID and HPLC-UV are powerful and reliable techniques for assessing the purity and potency of this compound. The choice of method should be based on the specific requirements of the analysis, considering the nature of potential impurities. A thorough method validation according to established guidelines is essential to ensure the generation of accurate and reliable data.

References

Safety Operating Guide

Proper Disposal of 3,4-(Methylenedioxy)phenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety information and a step-by-step disposal plan for 3,4-(Methylenedioxy)phenylacetonitrile, a compound requiring careful management due to its hazardous properties. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.

Hazard and Safety Data

This compound is classified as a toxic substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] All handling should be performed in a well-ventilated area, preferably a fume hood, and appropriate personal protective equipment (PPE) must be worn.

PropertyDataSource(s)
Appearance White to light yellow powder or crystal[3]
Molecular Formula C₉H₇NO₂[4]
Molecular Weight 161.16 g/mol [3][4]
Melting Point 43-45 °C[4]
Boiling Point 135-140 °C at 5 mmHg[3]
Solubility Insoluble in water; Soluble in methanol[1][3]
Hazard Classifications Acute Toxicity 4 (Oral, Dermal, Inhalation)[4]
Signal Word Warning[4]
Personal Protective Equipment (PPE) Dust mask (type N95 or equivalent), Eyeshields, Gloves[4]

Experimental Protocol for Disposal

Given the hazardous nature of this compound, direct disposal into standard waste streams is inappropriate. The primary recommended method of disposal is through a licensed hazardous waste management company. For situations requiring in-lab preparation for disposal, the following protocol must be followed.

Objective: To safely package and label this compound for disposal by a certified hazardous waste contractor.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile rubber), lab coat, and safety goggles.

  • Chemical fume hood.

  • A designated, sealable, and clearly labeled hazardous waste container compatible with solid nitriles. The container should be in good condition with a secure cap.

  • Hazardous waste labels as required by your institution and local regulations.

  • Spill kit for toxic solids.

Procedure:

  • Preparation and Safety Precautions:

    • Conduct all operations within a certified chemical fume hood to avoid inhalation of dust.

    • Ensure a spill kit is readily accessible.

    • Wear all required PPE throughout the procedure.

  • Container Labeling:

    • Before transferring any waste, properly label the hazardous waste container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., "Toxic," "Harmful").

      • The accumulation start date.

      • The name of the principal investigator or laboratory contact.

  • Waste Transfer:

    • Carefully transfer the solid this compound waste into the labeled hazardous waste container.

    • Minimize the creation of dust during the transfer.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[5]

  • Decontamination of Emptied Containers:

    • Any original containers that are now empty but still contain residue must also be treated as hazardous waste.

    • If possible and safe, rinse the empty container with a suitable solvent (e.g., methanol) in a fume hood. The resulting solvent rinse must be collected and disposed of as liquid hazardous waste in a separate, appropriately labeled container.

    • Deface the label of the empty container and dispose of it as hazardous waste.

  • Storage Pending Disposal:

    • Securely cap the hazardous waste container.

    • Store the container in a designated satellite accumulation area that is under the direct supervision of laboratory personnel.[3][5]

    • The storage area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1]

    • Ensure that the storage of this waste complies with all institutional and regulatory time limits for hazardous waste accumulation.[5]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste management company to arrange for the pickup and final disposal of the hazardous waste.[6] Final disposal for toxic solid nitriles is typically high-temperature incineration.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_storage Storage & Final Disposal A Assess Hazards (Review SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Label Hazardous Waste Container C->D E Transfer Waste to Container (Do not exceed 90% capacity) D->E F Decontaminate Empty Containers E->F G Securely Cap Container F->G H Store in Designated Satellite Accumulation Area G->H I Contact EH&S or Licensed Waste Contractor H->I J High-Temperature Incineration (Final Disposal) I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4-(Methylenedioxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-(Methylenedioxy)phenylacetonitrile

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential to ensure personal safety and proper management of this chemical.

Hazard Summary: this compound is a compound that is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[3] It is classified as a combustible solid.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Level Equipment Specifications & Use Case
Standard Laboratory Handling Eye Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards.[4]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves) inspected before each use. Change gloves immediately upon contact with the chemical.[4]
Body Protection A standard laboratory coat, buttoned, with long sleeves.[5] Wear long pants and closed-toe, closed-heel shoes.[4]
Respiratory Protection A NIOSH-approved N95 dust mask should be used, especially when handling the solid form where dust generation is possible.[6] All handling should occur in a well-ventilated area or a chemical fume hood.
Large Quantities or High-Risk Operations Eye and Face Protection A face shield worn over chemical splash goggles is required when there is a risk of explosion or significant splashing.[4]
Respiratory Protection For situations with a higher potential for aerosol generation or inadequate ventilation, a full-face air-purifying respirator may be necessary.[7]
Body Protection Chemical-resistant coveralls or an apron over a lab coat may be required for added protection against spills.[8]
Chemical and Physical Properties
Property Value
CAS Number 4439-02-5
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol [3]
Appearance White to light yellow powder or crystal[3]
Melting Point 43-45 °C[6]
Boiling Point 135-140 °C at 5 mmHg[3]
Solubility Insoluble in water; soluble in methanol[3]
Flash Point 113 °C (235.4 °F) - closed cup[6]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Inspect Fume Hood prep_ppe->prep_workspace prep_materials Assemble All Necessary Equipment prep_workspace->prep_materials handling_weigh Weigh Solid in Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Equipment handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal_store Store Waste in Designated Area cleanup_waste->disposal_store cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_pickup Arrange for Professional Disposal disposal_store->disposal_pickup

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[3]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above, including a lab coat, safety glasses, and nitrile gloves.[6]

  • Work Area Preparation: Ensure work is conducted in a properly functioning chemical fume hood to minimize inhalation exposure. Keep the sash at the lowest practical height.

  • Gather Materials: Assemble all necessary glassware, reagents, and equipment before introducing the chemical to the work area.

2. Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Weighing and Transfer: Weigh the chemical within the fume hood. Use a spatula for transfers. If transferring to a solution, do so slowly to avoid splashing.

  • Incompatibility: Keep away from strong oxidizing agents.[1]

  • Storage: Store the chemical in a tightly closed container in a dry, well-ventilated place. It can be stored at room temperature or refrigerated (0-10°C).[3]

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect and place it in a suitable, closed container for disposal.

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Any unused this compound and any materials heavily contaminated with it (e.g., paper towels from a spill cleanup) should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Sharps: Any needles or other sharps that have come into contact with the chemical should be placed in a designated sharps container.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

3. Final Disposal:

  • Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or pour it down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,4-(Methylenedioxy)phenylacetonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.